molecular formula C17H25ClO3 B166886 MCPA-2-ethylhexyl CAS No. 29450-45-1

MCPA-2-ethylhexyl

Cat. No.: B166886
CAS No.: 29450-45-1
M. Wt: 312.8 g/mol
InChI Key: IDGRPSMONFWWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCPA-2-ethylhexyl ester is a systemic phenoxy herbicide formulated for agricultural research applications. Its primary value lies in studying the control of annual and perennial broadleaved weeds, such as Charlock, Wild Radish, and Dandelion, in crops like wheat, oats, and rye . The compound functions as a synthetic auxin herbicide (HRAC Group O, WSSA Group 4), mimicking the action of natural plant hormones to induce uncoordinated growth in susceptible dicotyledonous plants, ultimately leading to their demise . As a systemic agent, it is absorbed by plants and undergoes translocation, making it a valuable tool for investigating whole-plant physiological responses and the mechanisms of action of selective herbicides. From an environmental fate perspective, the 2-ethylhexyl ester form is chemically stable under acidic conditions but hydrolyzes in the environment, with a typical half-life in soil-water systems of approximately 2 hours, rapidly converting to the MCPA acid . Toxicological studies indicate that the major route of excretion in mammalian systems is via urine, primarily as the parent compound . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3/c1-4-6-7-14(5-2)11-21-17(19)12-20-16-9-8-15(18)10-13(16)3/h8-10,14H,4-7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRPSMONFWWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034698
Record name 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-45-1
Record name MCPA 2-ethylhexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29450-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-2-ethylhexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPA-etexyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D207K8VI5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of MCPA-2-ethylhexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of MCPA-2-ethylhexyl, a widely used herbicide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for determining these properties, and provides a visualization of its environmental degradation pathway.

Core Chemical and Physical Properties

This compound, systematically named 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate, is the 2-ethylhexyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2] As an ester, it is a more oil-soluble and less volatile formulation of the active herbicide MCPA.[3] The following tables summarize its fundamental chemical and physical characteristics.

Table 1: General Chemical Information
IdentifierValueSource
IUPAC Name 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate[1]
CAS Number 29450-45-1[1][2]
Molecular Formula C₁₇H₂₅ClO₃[1][4][5]
Molecular Weight 312.83 g/mol [1][2][4][5]
Canonical SMILES CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C[1]
InChI Key IDGRPSMONFWWEK-UHFFFAOYSA-N[1][2]
Table 2: Physical Properties
PropertyValueSource
Melting Point < -20 °C[6]
Boiling Point > 214.5 °C[6]
Water Solubility 0.125 mg/L (at 20 °C, pH 7)[7]
Vapor Pressure 3.9 mPa (at 20 °C)[7]
LogP (Octanol-Water Partition Coefficient) 5.92[2]
Flash Point 257 °C[7]
Density 1.063 g/cm³[8]

Toxicological Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as a skin sensitizer.[9] The acute toxicity values are summarized below.

Table 3: Acute Toxicity Data
RouteSpeciesValue (LD50/LC50)Source
Oral Rat1793 mg/kg (LD50)[10]
Dermal Rabbit>2,000 mg/kg (LD50)[10]
Inhalation Rat> 4.5 mg/m³ (4 h, LC50)[10]

Environmental Fate and Degradation

This compound is known to break down rapidly in the environment to its herbicidally active form, MCPA acid.[9] The ester hydrolysis is a key initial step in its degradation. MCPA acid is moderately persistent in the environment and has a high potential for mobility in soil.[9] The primary degradation of MCPA acid in soil is through microbial processes, leading to the formation of metabolites such as 4-chloro-o-cresol and 3-methyl-5-chlorocatechol.[9]

Environmental_Fate_of_MCPA_2_ethylhexyl cluster_application Application cluster_environment Environmental Compartment (Soil/Water) This compound This compound MCPA_acid MCPA Acid This compound->MCPA_acid Hydrolysis Metabolite_1 4-Chloro-o-cresol MCPA_acid->Metabolite_1 Microbial Degradation Metabolite_2 3-Methyl-5-chlorocatechol MCPA_acid->Metabolite_2 Microbial Degradation Further_Degradation Further Degradation Products Metabolite_1->Further_Degradation Metabolite_2->Further_Degradation

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for determining the specific chemical properties of this compound are not publicly available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically employed for the regulatory testing of pesticides.[11] Below are general descriptions of the methodologies that would be used to determine the key physical and chemical properties.

1. Melting Point/Melting Range (OECD Guideline 102)

This method involves heating a small, purified sample of the substance in a capillary tube and observing the temperature at which it melts. For substances that are liquid at room temperature, a freezing point determination is made by cooling the substance until it solidifies and recording the temperature.

2. Boiling Point (OECD Guideline 103)

The boiling point is determined by heating the liquid substance and measuring the temperature at which its vapor pressure equals the atmospheric pressure. This can be done using various methods, including distillation or dynamic vapor pressure measurement. For substances that decompose before boiling, the decomposition temperature is reported.[10]

3. Water Solubility (OECD Guideline 105)

The column elution method or the flask method is typically used to determine water solubility. In the flask method, a saturated solution of the substance in water is prepared by shaking an excess amount of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

4. Vapor Pressure (OECD Guideline 104)

Vapor pressure can be determined using several methods, including the dynamic method, the static method, or the effusion method. For compounds with low vapor pressure like this compound, a gas saturation method is often employed. In this method, a stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is measured.

5. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity. It is typically determined using the shake-flask method, where the substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. HPLC can also be used to estimate LogP by correlating the retention time of the substance on a reverse-phase column with the known LogP values of standard compounds.

6. Acute Toxicity Testing (OECD Guidelines 401, 402, 403)

Acute oral, dermal, and inhalation toxicity studies are conducted on laboratory animals (typically rats or rabbits) to determine the short-term adverse effects of a single high dose of the substance. For oral and dermal studies, the LD50 (lethal dose, 50%) is determined, which is the dose that is lethal to 50% of the test animals. For inhalation studies, the LC50 (lethal concentration, 50%) is determined. These studies are performed under strict ethical guidelines and regulatory oversight.

7. Pesticide Residue Analysis (QuEChERS Method)

For the analysis of pesticide residues in food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[12] This involves an extraction and cleanup process followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pesticide residues.[13]

References

A Technical Guide to the-2-ethylhexyl as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Synthetic auxins are a cornerstone of modern agriculture and plant science research. This technical guide provides an in-depth examination of the mechanism of action for MCPA-2-ethylhexyl, a widely used phenoxy-carboxylate synthetic auxin. We will explore its molecular interaction with the core auxin signaling pathway, present quantitative data on its activity, detail experimental protocols for its study, and provide visual representations of the key processes. This document is intended for an audience with a strong background in molecular biology, plant science, and biochemistry.

Introduction to this compound and Synthetic Auxins

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a potent synthetic auxin herbicide. The 2-ethylhexyl ester form, this compound, enhances its uptake into plants. Like the natural auxin, indole-3-acetic acid (IAA), this compound disrupts normal plant growth processes by overwhelming the plant's hormonal regulatory systems.[1] Synthetic auxins like MCPA are valuable tools for both weed control and for dissecting the auxin signaling pathway.[2]

The action of auxins, both natural and synthetic, is mediated through a well-defined nuclear signaling pathway.[3][4] This pathway involves a small number of core components that, through combinatorial interactions, can produce a wide array of transcriptional and physiological responses.[4]

Core Mechanism of Action: Mimicking Natural Auxin

The primary mechanism of action for this compound is to mimic the endogenous plant hormone IAA. It does so by binding to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5][6] This binding event initiates a cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[3][4]

At high concentrations, such as those used in herbicidal applications, the massive induction of auxin-responsive genes leads to uncontrolled and disorganized growth, ultimately resulting in plant death.

Key Molecular Interactions and Signaling Pathway

The auxin signaling pathway is a well-characterized example of signal-induced protein degradation. The key players in this pathway are:

  • TIR1/AFB Proteins: These are the F-box protein components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that function as auxin receptors.[5][6][7]

  • Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[3][4][7]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[8]

The signaling cascade proceeds as follows:

  • Auxin Perception: In the presence of auxin (natural or synthetic like MCPA), the hormone binds to the TIR1/AFB protein. This binding is enhanced by the presence of an Aux/IAA protein, forming a stable co-receptor complex.[5][7][9]

  • SCF Complex Formation: The TIR1/AFB protein, now bound to auxin and an Aux/IAA, acts as a substrate recognition component of the SCF E3 ubiquitin ligase complex.[7]

  • Ubiquitination and Degradation: The SCFTIR1/AFB complex polyubiquitinates the Aux/IAA repressor protein, marking it for degradation by the 26S proteasome.[3][4][5]

  • ARF Activation: With the degradation of the Aux/IAA repressors, the ARF transcription factors are released from inhibition.[3][4]

  • Gene Expression: The now-active ARFs bind to AuxREs in the promoters of target genes, leading to their transcription.[8] This results in the physiological responses associated with auxin.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MCPA This compound TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Forms SCF-TIR1/AFB Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Proteasome->ARF Releases Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Physiological_Response Physiological Response (e.g., cell elongation) Gene_Expression->Physiological_Response

Caption: The core auxin signaling pathway initiated by this compound.

Quantitative Analysis of this compound Activity

The biological activity of synthetic auxins can be quantified through various assays. Below is a summary of representative quantitative data for phenoxy-carboxylate auxins, including MCPA.

Table 1: Relative Binding of Auxin Herbicides to TIR1/AFB Receptors

Compound (50 µM)ReceptorRelative Binding (% of IAA)
MCPA AtTIR1~20%
AtAFB5~15%
AtAFB2~25%
2,4-D AtTIR1~30%
AtAFB5~20%
AtAFB2~35%
Mecoprop AtTIR1~60%
AtAFB5~25%
AtAFB2~50%

Data are illustrative and compiled from relative binding studies. Actual values can vary based on experimental conditions.[1][10]

Table 2: Kinetic Binding Data for Representative Auxins

LigandReceptorka (M-1s-1)kd (s-1)KD (µM)
IAA AtTIR11.2 x 1041.5 x 10-30.13
AtAFB52.5 x 1042.0 x 10-20.80
2,4-D AtTIR18.0 x 1032.0 x 10-30.25
AtAFB51.5 x 1043.0 x 10-22.0

Experimental Protocols for Studying Synthetic Auxin Action

In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a method for quantifying the binding of this compound to TIR1/AFB receptors in real-time.[11][12]

Materials:

  • Purified recombinant TIR1/AFB-ASK1 protein complexes.

  • Biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[13]

  • SPR instrument (e.g., Biacore).

  • Sensor chips (e.g., streptavidin-coated).

  • This compound and other auxins.

  • Running buffer (e.g., HBS-EP).

Procedure:

  • Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

  • Prepare a series of dilutions of the TIR1/AFB-ASK1 complex in running buffer.

  • Prepare solutions of this compound and other test compounds in running buffer.

  • Inject the TIR1/AFB-ASK1 solution mixed with the auxin compound over the sensor chip surface.

  • Measure the association and dissociation rates of the complex.

  • Regenerate the sensor chip surface between injections.

  • Analyze the resulting sensorgrams to determine binding kinetics (ka, kd) and affinity (KD).

SPR_Workflow Start Start Immobilize Immobilize Biotinylated Aux/IAA Degron Peptide on Sensor Chip Start->Immobilize Prepare_Analytes Prepare Solutions: 1. TIR1/AFB-ASK1 Complex 2. This compound Immobilize->Prepare_Analytes Inject Inject Analyte Mixture (TIR1/AFB + MCPA) over Sensor Chip Prepare_Analytes->Inject Measure Measure Association and Dissociation (Sensorgram) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Data: Calculate ka, kd, KD Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) auxin binding assay.

Transcriptional Response Assay (qRT-PCR)

This protocol measures the change in expression of auxin-responsive genes following treatment with this compound.[2]

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana).

  • This compound treatment solution.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR machine and reagents (e.g., SYBR Green).

  • Primers for target auxin-responsive genes (e.g., GH3, IAA genes) and a reference gene.

Procedure:

  • Grow seedlings under controlled conditions.

  • Treat seedlings with a range of concentrations of this compound or a mock control for a specified time (e.g., 1-3 hours).

  • Harvest tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the tissue.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for target and reference genes.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Physiological Assay (Root Elongation Inhibition)

This is a classic bioassay to determine the physiological effect of auxins.[14][15]

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana or cress).

  • Agar plates containing growth medium.

  • This compound stock solution.

Procedure:

  • Prepare agar plates with a serial dilution of this compound. Include a control plate with no synthetic auxin.

  • Sterilize and sow seeds on the plates.

  • Place plates vertically in a growth chamber with controlled light and temperature.

  • After a set period of growth (e.g., 5-7 days), photograph the plates.

  • Measure the primary root length of the seedlings for each concentration.

  • Plot root length against this compound concentration to determine the dose-response curve and calculate the IC50 value.

Logical_Relationship Stimulus Chemical Stimulus (this compound) Perception Molecular Perception (Binding to TIR1/AFB) Stimulus->Perception Transduction Signal Transduction (Aux/IAA Degradation) Perception->Transduction Response Transcriptional Response (Gene Expression Changes) Transduction->Response Effect Physiological Effect (e.g., Root Growth Inhibition) Response->Effect

Caption: Logical flow from chemical stimulus to physiological effect.

Conclusion

This compound acts as a synthetic auxin by co-opting the plant's natural auxin signaling pathway. Its binding to the TIR1/AFB family of receptors triggers the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. The in-depth understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, is crucial for the development of new herbicidal compounds and for fundamental research into plant hormone biology. The techniques and data presented in this guide provide a solid foundation for researchers in this field.

References

Synthesis and Structural Analysis of MCPA-2-ethylhexyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and structural analysis of MCPA-2-ethylhexyl, a widely used herbicide. The document details the chemical synthesis process, including a step-by-step experimental protocol. Furthermore, it outlines the analytical techniques employed for the structural elucidation and characterization of the compound, supported by spectroscopic data and analysis. This guide is intended to serve as a valuable resource for professionals in the fields of chemistry, agriculture, and environmental science.

Synthesis of this compound

This compound, systematically named 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate, is synthesized via the Fischer esterification of 4-chloro-2-methylphenoxyacetic acid (MCPA) with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Synthesis Pathway

The synthesis involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) Intermediate Protonated Intermediate MCPA->Intermediate + H⁺ Ethylhexanol 2-Ethylhexanol Ethylhexanol->Intermediate Nucleophilic attack Catalyst H₂SO₄ (catalyst) Product This compound Intermediate->Product - H₂O, - H⁺ Water Water

Figure 1: Synthesis pathway of this compound.
Experimental Protocol: Fischer Esterification

This protocol is based on the principles of Fischer esterification and kinetic studies of the reaction between MCPA and 2-ethylhexanol.[1][2]

Materials:

  • 4-chloro-2-methylphenoxyacetic acid (MCPA)

  • 2-ethylhexanol

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4-chloro-2-methylphenoxyacetic acid (MCPA) (1 equivalent), 2-ethylhexanol (1.5 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Slowly add concentrated sulfuric acid (0.05 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 110-140°C) using a heating mantle.

  • Continuously remove the water formed during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted MCPA.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Structural Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Workflow

The following diagram illustrates the typical workflow for the structural analysis of the synthesized compound.

Analytical_Workflow Start Synthesized Product (Crude this compound) Purification Purification (e.g., Vacuum Distillation) Start->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS/MS) Pure_Product->MS IR Infrared Spectroscopy (FT-IR) Pure_Product->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Figure 2: Workflow for the structural analysis of this compound.
Spectroscopic Data

Table 1: Key Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₅ClO₃[3]
Molecular Weight312.83 g/mol [3]
AppearanceColorless to pale yellow liquid
Mass Spectrometry (GC-MS)
Molecular Ion [M]⁺m/z 312 (and 314 due to ³⁷Cl isotope)[3]
Major Fragmentsm/z 200, 202, 141, 112[3]
¹H NMR (Predicted)
Aromatic Protonsδ 6.8-7.2 ppm
-OCH₂- (ester)δ 4.1-4.2 ppm
-OCH₂- (ether)δ 4.6-4.7 ppm
-CH- (ethylhexyl)δ 1.6-1.7 ppm
-CH₂- (ethylhexyl)δ 1.2-1.5 ppm
-CH₃ (ethylhexyl & aromatic)δ 0.8-0.9 ppm, δ 2.2-2.3 ppm
¹³C NMR (Predicted)
C=O (ester)δ 168-170 ppm
Aromatic Carbonsδ 115-155 ppm
-OCH₂- (ester)δ 67-69 ppm
-OCH₂- (ether)δ 65-67 ppm
Alkyl Carbonsδ 10-40 ppm
Infrared (FT-IR, Predicted)
C=O stretch (ester)~1750 cm⁻¹
C-O stretch (ester & ether)~1250-1050 cm⁻¹
C-H stretch (aliphatic)~2960-2850 cm⁻¹
C-Cl stretch~800-600 cm⁻¹
Interpretation of Spectroscopic Data
  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 312, corresponding to the molecular weight of the compound. The isotopic peak at m/z 314, with approximately one-third the intensity of the m/z 312 peak, confirms the presence of one chlorine atom. Key fragmentation patterns include the cleavage of the ester bond, leading to the formation of the 2-ethylhexyl cation (m/z 113) and the (4-chloro-2-methylphenoxy)acetyl radical, or the (4-chloro-2-methylphenoxy)acetyl cation (m/z 199/201). Further fragmentation of the phenoxyacetyl moiety can lead to the ion at m/z 141, corresponding to the chlorocresol fragment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the MCPA moiety, the methylene protons of the ester and ether linkages, and the various aliphatic protons of the 2-ethylhexyl group. The integration of these signals would correspond to the number of protons in each chemical environment.

    • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester group in the downfield region (around 170 ppm). The aromatic carbons will appear in the range of 115-155 ppm, while the carbons of the 2-ethylhexyl group and the methylene carbons of the ether and ester linkages will resonate in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band around 1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region between 1250 and 1050 cm⁻¹. The spectrum will also show characteristic C-H stretching bands for the aliphatic and aromatic moieties, as well as a C-Cl stretching vibration at lower wavenumbers.

Conclusion

The synthesis of this compound can be efficiently achieved through Fischer esterification of MCPA and 2-ethylhexanol. The structural integrity of the synthesized compound can be unequivocally confirmed by a combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. This technical guide provides the essential protocols and data for the successful synthesis and characterization of this compound, serving as a valuable resource for researchers and professionals in related scientific disciplines.

References

Toxicological Profile of MCPA-2-ethylhexyl in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

MCPA-2-ethylhexyl is a phenoxy herbicide that rapidly hydrolyzes to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA acid), upon absorption in mammals. The toxicological profile is therefore primarily reflective of MCPA acid. It exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidneys, with dogs showing higher sensitivity than rodents due to differences in renal excretion mechanisms. While the International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as "Possibly carcinogenic to humans" (Group 2B), comprehensive rodent bioassays have not demonstrated a carcinogenic potential for MCPA.[1][2] The compound is not considered mutagenic.[3] Reproductive and developmental effects have been observed, but typically at doses that also induce maternal toxicity.[3] This document provides a comprehensive overview of the available toxicological data, including quantitative endpoints, experimental methodologies, and mechanistic insights.

Introduction

This compound (CAS No: 29450-45-1) is the 2-ethylhexyl ester of MCPA, a selective, systemic phenoxy herbicide used for post-emergent control of broadleaf weeds in various agricultural and non-crop settings.[4][5] In mammals, ester forms of phenoxy herbicides are rapidly hydrolyzed to the parent acid. Consequently, the systemic toxicity of this compound is attributable to the resulting MCPA acid.[1] This guide focuses on the toxicological effects observed in mammalian species, providing researchers and drug development professionals with a detailed summary of its toxicokinetic and toxicodynamic properties.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, MCPA is rapidly and quantitatively absorbed.[6] The ester, this compound, is quickly broken down to MCPA acid, which is the systemically available and herbicidally active chemical.[1][3]

The extent of metabolism for MCPA is generally low and consistent between rats and humans, with the parent compound accounting for approximately 50-67% of the dose in rats and around 40% in humans.[6] In contrast, dogs exhibit substantially higher metabolic conversion.[6] The major metabolite identified in both plants and animals is 2-methyl-4-chlorophenol.[3]

Elimination patterns show significant species-specific differences. In rats and humans, MCPA and its metabolites are rapidly eliminated, primarily through urine, with 65-70% of the dose excreted within 24 hours.[6] In dogs, however, excretion occurs via both urine and feces and is much slower, with only 20-30% of the dose eliminated in the first 24 hours.[6] This leads to a longer terminal half-life in dogs (approximately 47 hours) compared to rats and humans (15-17 hours).[6]

ADME_Pathway Figure 1: ADME Pathway of this compound Ingestion Oral Ingestion (this compound) Hydrolysis Rapid Hydrolysis (Gut/Liver) Ingestion->Hydrolysis Systemic Systemic Circulation (MCPA Acid) Hydrolysis->Systemic Distribution Distribution to Tissues Systemic->Distribution Metabolism Metabolism (Low) (e.g., to 2-methyl-4-chlorophenol) Systemic->Metabolism Excretion Excretion Systemic->Excretion RatHuman Rat / Human Excretion->RatHuman Dog Dog Excretion->Dog Urine_RH Rapid Urinary Excretion (Efficient OAT-mediated secretion) RatHuman->Urine_RH ~90% Urine_Dog Slow Urinary Excretion (Saturated OAT-mediated secretion) Dog->Urine_Dog ~50% Feces_Dog Fecal Excretion Dog->Feces_Dog ~50%

Caption: ADME Pathway of this compound.

Mechanism of Differential Toxicity

The observed difference in toxicity, particularly the higher sensitivity of dogs, is attributed to variations in renal excretion. In rats and humans, active transporters in the renal proximal tubules, specifically Organic Anion Transporters (OAT1/OAT3), efficiently secrete MCPA into the urine.[6] In dogs, this renal secretion process becomes saturated at lower doses (between 5 and 100 mg/kg bw), leading to significantly slower elimination, prolonged systemic exposure, and consequently, increased toxicity.[6][7]

Acute Toxicity

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][8] Symptoms of acute overexposure in humans can include slurred speech, muscle twitching and spasms, nausea, vomiting, and decreased blood pressure.[1] It is considered a skin sensitizer but not a significant skin or eye irritant.[3]

Table 1: Acute Toxicity of this compound

Study Type Species Route Value Reference
LD₅₀ Rat Oral 1793 mg/kg [1]
LD₅₀ Rabbit Dermal >2,000 mg/kg [1]

| LC₅₀ (4-hr) | Rat | Inhalation | >4.5 mg/m³ |[1] |

Subchronic and Chronic Toxicity

The primary target organs identified in repeated-dose studies are the kidneys and liver. Dogs are consistently the most sensitive species.

Table 2: Summary of Subchronic and Chronic Toxicity Studies

Species Duration Doses NOAEL LOAEL Key Findings Reference
Rat 13 Weeks 0, 25, 50, 100 mg/kg/day - 25 mg/kg/day Cytopathological changes in liver and kidneys (hyperplasia, nephritis). [9]
Rat 2 Years 0, 20, 80, 320 ppm (in feed) 20 ppm 80 ppm Elevated triglycerides and SGPT; nephrotoxicity at the highest dose. [2]
Dog 13 Weeks 0, 25, 50, 75 mg/kg/day - 25 mg/kg/day Hematological changes; histopathological evidence of bone marrow, liver, and kidney damage. [9]
Dog 90 Days 0, 1, 5, 15 mg/kg/day 1 mg/kg/day 5 mg/kg/day Increased ALT and urea; inflammatory liver lesions; moderate kidney damage; decreased testes weight.

| Mouse | 2 Years | 0, 20, 100, 500 ppm (in feed) | 100 ppm | 500 ppm | Kidney weight changes and minor renal histopathology. |[2] |

Carcinogenicity and Genotoxicity

Carcinogenicity
Genotoxicity

MCPA is not considered mutagenic, and the weight of evidence from a battery of genotoxicity tests does not support a genotoxic mode of action for its toxicity.[3][11]

Table 3: Carcinogenicity and Genotoxicity Summary

Endpoint Assay Type / Agency Result / Classification Reference
Carcinogenicity 2-Year Rat Bioassay No oncogenic potential observed. [2]
Carcinogenicity 2-Year Mouse Bioassay No oncogenic potential observed. [2]
Carcinogenicity IARC Classification Group 2B: Possibly carcinogenic to humans. [1][10]
Carcinogenicity U.S. EPA Classification Not Likely to be Carcinogenic to Humans. [3][12]

| Mutagenicity | Various Assays | Not considered mutagenic. |[3] |

Reproductive and Developmental Toxicity

Reproductive and developmental effects have been reported for MCPA, though often at dose levels that also produced maternal toxicity.[3] In a mouse developmental study, reduced fetal weights and delayed skeletal ossification were noted at 100 mg/kg/day.[9] Single-dose developmental studies with the this compound ester raised some concern over potential developmental neurotoxicity, leading to the application of an additional safety factor in some acute risk assessments.[3]

Table 4: Reproductive and Developmental Toxicity of MCPA

Study Type Species NOAEL LOAEL Key Findings Reference
Reproductive Rat 150 mg/kg/day - Effects seen at maternally toxic doses. [3]
Developmental Rat 50 mg/kg/day - Effects seen at maternally toxic doses. [3]

| Developmental | Mouse | 25 mg/kg/day | 100 mg/kg/day | Reduced fetal weight, delayed skeletal ossification. |[9] |

Mechanistic Toxicology

Herbicide Mode of Action

MCPA acts as a synthetic auxin, mimicking the action of natural plant growth hormones. This leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[5]

Mammalian Mechanisms of Toxicity

The primary driver of severe toxicity and inter-species variability is the saturation of renal OAT transporters, as detailed in Section 3.2.[6] At the cellular level, in vitro studies using a human breast cancer cell line (MCF-7) have suggested that MCPA can induce oxidative stress. This involves the generation of reactive oxygen species (ROS), leading to subsequent lipid and protein oxidation, which may contribute to cellular damage.[13]

Oxidative_Stress_Pathway Figure 2: Proposed Oxidative Stress Pathway MCPA MCPA Exposure ROS Increased Reactive Oxygen Species (ROS) MCPA->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein Damage Cellular Stress / Damage Lipid->Damage Protein->Damage

Caption: Proposed Oxidative Stress Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a representative workflow for a subchronic oral toxicity study and the methodology for a key chronic study on MCPA.

Experimental_Workflow Figure 3: General Workflow for a 90-Day Rodent Toxicity Study acclimatization 1. Animal Acclimatization (e.g., 1-2 weeks) randomization 2. Randomization & Group Assignment (Control + Dose Groups) acclimatization->randomization dosing 3. Daily Dosing & Observation (90 days, e.g., oral gavage) randomization->dosing monitoring Clinical Signs, Body Weight, Food Consumption dosing->monitoring clinpath 4. Clinical Pathology (Blood/Urine collection at intervals) dosing->clinpath necropsy 5. Terminal Sacrifice & Necropsy (Gross pathology, organ weights) clinpath->necropsy histopath 6. Histopathology (Microscopic examination of tissues) necropsy->histopath analysis 7. Data Analysis & Reporting histopath->analysis

Caption: General Workflow for a 90-Day Rodent Toxicity Study.

Protocol Example: 2-Year Chronic/Oncogenicity Study in Rats[2]
  • Test Substance: 4-chloro-2-methylphenoxyacetic acid (MCPA).

  • Species: Wistar rats.

  • Administration: Dietary, for 2 years.

  • Dose Groups: Target dietary concentrations of 0 (control), 20, 80, and 320 ppm.

  • Animals per Group: (Specific numbers not detailed in the abstract, but typically 50/sex/group for OECD guidelines).

  • Observations:

    • Clinical: Daily checks for mortality and morbidity.

    • Body Weight and Food Consumption: Measured regularly.

    • Clinical Pathology: Blood samples collected at scheduled intervals for hematology and serum chemistry analysis (e.g., triglycerides, serum glutamic transaminase).

    • Pathology: At termination, all animals underwent a full necropsy. Organ weights (e.g., kidney) were recorded. A comprehensive set of tissues from all animals was preserved and processed for microscopic histopathological examination.

  • Endpoints: Evaluation of chronic toxicity (target organ effects, NOEL) and oncogenic potential (incidence of tumors).

Conclusion

The toxicological profile of this compound in mammals is well-characterized and is driven by its hydrolysis to MCPA acid. It has moderate acute toxicity. The primary concerns from repeated exposure relate to kidney and liver toxicity, with dogs being a particularly sensitive species due to slower renal clearance. While some epidemiological data have raised questions about carcinogenicity, robust long-term animal studies have not shown an oncogenic effect. It is not genotoxic. The established NOAELs and LOAELs from these comprehensive studies form the basis for human health risk assessments for this widely used herbicide.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of MCPA-2-ethylhexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-2-ethylhexyl (2-ethylhexyl (4-chloro-2-methylphenoxy)acetate) is a widely used phenoxy herbicide for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. As with any pesticide, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the transformation of this compound in the environment, focusing on its hydrolysis, photolysis, and biodegradation in soil and aquatic systems. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in their understanding of the environmental behavior of this compound.

Core Degradation Pathways

The environmental degradation of this compound is a multi-step process initiated by the rapid hydrolysis of the ester to its herbicidally active form, MCPA acid (4-chloro-2-methylphenoxyacetic acid). The subsequent degradation of MCPA acid is primarily driven by microbial activity in the soil, with photolysis playing a secondary role.

Hydrolysis of this compound

The initial and most critical step in the environmental degradation of this compound is the cleavage of the ester bond, yielding MCPA acid and 2-ethylhexanol. This hydrolysis reaction can be both chemical and biological in nature.

Chemical Hydrolysis: Chemical hydrolysis is dependent on the pH of the surrounding medium. Studies have shown that the hydrolysis of this compound to MCPA acid is significantly faster under alkaline conditions. For instance, in sterile aqueous buffer solutions, the half-life for this transformation is less than 117 hours at pH 9, while no significant hydrolysis is observed at pH 5 and 7 over a similar period.

Biological Hydrolysis: In soil and water systems, microbial enzymes play a significant role in accelerating the hydrolysis of this compound. In soil-water systems at pH values of 5.6 and 6.8, the degradation of this compound to MCPA acid occurs with a half-life of less than 12 hours. This rapid conversion indicates that in most environmental compartments, the ester form is transient, and the environmental fate is predominantly that of the resulting MCPA acid[1].

Degradation of MCPA Acid

Once formed, MCPA acid is the primary compound of concern regarding environmental persistence and ecotoxicity. Its degradation proceeds through two main pathways: microbial degradation and photolysis.

Microbial Degradation: The primary mechanism for the dissipation of MCPA acid from the environment is microbial degradation. A diverse range of soil microorganisms can utilize MCPA as a carbon source. The degradation rate is influenced by soil type, organic matter content, moisture, temperature, and pH.

Under aerobic conditions, the degradation of MCPA acid is relatively rapid. The initial step in the aerobic pathway involves the cleavage of the ether linkage by a dioxygenase enzyme, leading to the formation of 4-chloro-2-methylphenol (4-C-2-MP) as the major initial metabolite. Further microbial action can lead to the formation of other intermediates such as 4-chloro-o-cresol and 3-methyl-5-chlorocatechol . These phenolic compounds are then subject to ring cleavage and further degradation, ultimately leading to mineralization to carbon dioxide, water, and chloride ions.

In the absence of oxygen (anaerobic conditions), the degradation of MCPA acid is significantly slower.

Photolysis: MCPA acid can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. The photolytic half-life of MCPA in aqueous solutions exposed to sunlight can range from 20 to 24 days. The major photolysis product of MCPA acid is also 4-chloro-2-methylphenol . Other minor photoproducts that have been identified include o-cresol and 4-chloro-2-formylphenol.

Quantitative Data on Degradation

The rate of degradation of this compound and its primary metabolite, MCPA acid, is typically expressed in terms of half-life (DT50), which is the time required for 50% of the compound to dissipate. These values can vary significantly depending on the environmental conditions.

CompoundMatrixConditionHalf-life (DT50)Reference(s)
This compoundSterile BufferpH 9< 117 hours
This compoundSterile BufferpH 5, 7No significant hydrolysis
This compoundSoil-WaterpH 5.6, 6.8< 12 hours[1]
MCPA AcidSoilAerobic1.6 - 16 days[2]
MCPA AcidAqueous SolutionPhotolysis (Sunlight)20 - 24 days

Experimental Protocols

Standardized methodologies are employed to study the environmental fate and degradation of pesticides. The following sections outline the general principles of the experimental protocols for hydrolysis and soil degradation studies, based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots of the test solutions are collected at various time intervals.

  • Analysis: The concentrations of this compound and the primary hydrolysis product, MCPA acid, are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated for each pH value.

Aerobic Soil Degradation Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark in a controlled environment (e.g., 20°C) with continuous aeration to maintain aerobic conditions. The moisture content of the soil is maintained at a specific level (e.g., 40-60% of maximum water holding capacity).

  • Trapping of Volatiles: The effluent air from the incubation system is passed through traps containing solutions to capture any evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction and Analysis:

    • Soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products.

    • The extracts are analyzed using techniques such as HPLC with radiometric detection or LC-MS/MS to identify and quantify this compound, MCPA acid, and other metabolites.

    • The amount of non-extractable (bound) residues is determined by combusting the extracted soil and measuring the remaining ¹⁴C.

    • The radioactivity in the volatile traps is measured to determine the extent of mineralization.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated. The distribution of radioactivity between extractable residues, non-extractable residues, and mineralized ¹⁴CO₂ is determined over time to establish a mass balance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for a soil degradation study.

cluster_hydrolysis Hydrolysis cluster_degradation Degradation of MCPA Acid This compound This compound MCPA Acid MCPA Acid This compound->MCPA Acid Rapid 2-ethylhexanol 2-ethylhexanol This compound->2-ethylhexanol 4-chloro-2-methylphenol 4-chloro-2-methylphenol MCPA Acid->4-chloro-2-methylphenol Microbial Degradation / Photolysis Further Degradation Products Further Degradation Products 4-chloro-2-methylphenol->Further Degradation Products Mineralization (CO2) Mineralization (CO2) Further Degradation Products->Mineralization (CO2)

Figure 1: Degradation pathway of this compound.

Soil Collection and Characterization Soil Collection and Characterization Application of [14C] this compound Application of [14C] this compound Soil Collection and Characterization->Application of [14C] this compound Aerobic Incubation (Dark, 20°C) Aerobic Incubation (Dark, 20°C) Application of [14C] this compound->Aerobic Incubation (Dark, 20°C) Sampling at Time Intervals Sampling at Time Intervals Aerobic Incubation (Dark, 20°C)->Sampling at Time Intervals Analysis of Volatiles (14CO2) Analysis of Volatiles (14CO2) Aerobic Incubation (Dark, 20°C)->Analysis of Volatiles (14CO2) Soil Extraction Soil Extraction Sampling at Time Intervals->Soil Extraction Analysis of Extracts (HPLC/LC-MS) Analysis of Extracts (HPLC/LC-MS) Soil Extraction->Analysis of Extracts (HPLC/LC-MS) Determination of Bound Residues Determination of Bound Residues Soil Extraction->Determination of Bound Residues Quantification of Parent & Metabolites Quantification of Parent & Metabolites Analysis of Extracts (HPLC/LC-MS)->Quantification of Parent & Metabolites Data Analysis and Half-life Calculation Data Analysis and Half-life Calculation Quantification of Parent & Metabolites->Data Analysis and Half-life Calculation Analysis of Volatiles (14CO2)->Data Analysis and Half-life Calculation Determination of Bound Residues->Data Analysis and Half-life Calculation

References

MCPA-2-ethylhexyl CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MCPA-2-ethylhexyl

This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies, and biological interactions. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

This compound is the 2-ethylhexyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide. The ester form is readily hydrolyzed to the active acid form, MCPA, in the environment and in organisms.[1][2]

PropertyValueReference
CAS Number 29450-45-1[3]
Molecular Formula C₁₇H₂₅ClO₃[3]
Molecular Weight 312.83 g/mol [3]
IUPAC Name 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate[4]
Synonyms MCPA-etexyl, 2-Ethylhexyl ((4-chloro-o-tolyl)oxy)acetate[3][4]
Melting Point < -20 °C
Boiling Point > 214.5 °C
Flash Point > 133.3 - < 138.7 °C (closed cup)
LogP (octanol-water) 5.9[3]
Appearance Information not available
Solubility Information not available

Analytical Methodologies

The determination of this compound and its active metabolite, MCPA, in various environmental and biological matrices is crucial for monitoring and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[5]

  • Principle: The method separates the analyte based on its hydrophobic interactions with the stationary phase.

  • Sample Preparation:

    • Water Samples: Acidify the sample and perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.[6]

    • Soil Samples: Extract with an acidic organic solvent, followed by a cleanup step using SPE.[7]

    • Tissue Samples: Homogenize the tissue in an organic solvent, followed by filtration and protein precipitation.

  • Instrumentation:

    • Column: A reverse-phase column, such as Newcrom R1 or a standard C18 column, is suitable.[5]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[5]

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.[7]

  • Typical Parameters:

    • The retention time can be controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration.[8]

Gas Chromatography (GC)

GC, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound.

  • Principle: The analyte is volatilized and separated based on its boiling point and interaction with the stationary phase in a capillary column.

  • Sample Preparation:

    • Similar extraction procedures as for HPLC are used.

    • Derivatization to a more volatile form may be necessary for the analysis of the parent acid, MCPA.

  • Instrumentation:

    • Column: A capillary column suitable for pesticide analysis.

    • Detector: A Mass Selective Detector (MSD) is commonly used for its high selectivity and sensitivity.

  • Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[7]

Biological Activity and Metabolism

Mechanism of Action

This compound itself is not herbicidally active. It is rapidly hydrolyzed to MCPA, which acts as a synthetic auxin.[1][9] Auxins are plant hormones that regulate growth. At the high concentrations achieved after herbicide application, MCPA disrupts normal plant growth processes.[9] It causes uncontrolled cell division and elongation, leading to stem twisting, leaf malformation, and eventual death of susceptible broadleaf plants.[9]

MCPA Mode of Action This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (in plant/soil) MCPA (Active Herbicide) MCPA (Active Herbicide) Hydrolysis->MCPA (Active Herbicide) Auxin Receptors Auxin Receptors MCPA (Active Herbicide)->Auxin Receptors Binds to Gene Expression Alteration Gene Expression Alteration Auxin Receptors->Gene Expression Alteration Uncontrolled Growth Uncontrolled Growth Gene Expression Alteration->Uncontrolled Growth Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Mode of action of MCPA as a synthetic auxin.

Metabolism and Degradation

In mammals, this compound is rapidly converted to MCPA.[10][11] MCPA is not extensively metabolized and is primarily excreted in the urine.[10][11] Minor metabolites include an oxidation product, 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), and a glycine conjugate.[10][11]

In the environment, this compound is hydrolyzed to MCPA.[1] MCPA is then degraded by soil microorganisms.[9] The major metabolite of microbial degradation is 4-chloro-2-methylphenol (MCP).[1]

MCPA Metabolism and Degradation cluster_mammalian Mammalian Metabolism cluster_environmental Environmental Degradation MCPA-2-ethylhexyl_mammal This compound MCPA_mammal MCPA MCPA-2-ethylhexyl_mammal->MCPA_mammal Rapid Hydrolysis HMCPA HMCPA MCPA_mammal->HMCPA Oxidation Glycine Conjugate Glycine Conjugate MCPA_mammal->Glycine Conjugate Conjugation Excretion Urinary Excretion MCPA_mammal->Excretion HMCPA->Excretion Glycine Conjugate->Excretion MCPA-2-ethylhexyl_env This compound MCPA_env MCPA MCPA-2-ethylhexyl_env->MCPA_env Hydrolysis MCP 4-chloro-2-methylphenol (MCP) MCPA_env->MCP Microbial Degradation Further Degradation Further Degradation Products MCP->Further Degradation

Caption: Metabolic and environmental degradation pathways of this compound.

References

An In-depth Technical Guide to the Solubility of MCPA-2-Ethylhexyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MCPA-2-Ethylhexyl

This compound is the 2-ethylhexyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid). As an ester, its physicochemical properties, particularly its solubility, differ significantly from its parent acid. Esterification increases the lipophilicity of the molecule, generally leading to lower water solubility and higher solubility in nonpolar organic solvents.[1] Understanding its solubility is critical for developing stable formulations, predicting its environmental fate and transport, and designing effective analytical extraction procedures.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a variety of organic solvents is limited in publicly accessible scientific literature. However, the available data and qualitative descriptions indicate a high affinity for organic media.

Table 1: Quantitative Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility (g/L)Citation
n-Heptane201000[2]
AcetoneNot AvailableData Not Available-
DichloromethaneNot AvailableData Not Available-
EthanolNot AvailableData Not Available-
Ethyl AcetateNot AvailableData Not Available-
MethanolNot AvailableData Not Available-
TolueneNot AvailableData Not Available-

Note: The high solubility in n-heptane suggests that this compound is likely miscible or at least highly soluble in many common nonpolar and moderately polar organic solvents.

General literature states that chlorophenoxy acid esters are soluble in organic solvents and oils.[1] They are often formulated as emulsifiable concentrates (EC), which involves dissolving the active ingredient in an organic solvent with an emulsifying agent.[3]

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound in various organic solvents is provided below. This method is adapted from the principles of the OECD Guideline 105 ("Water Solubility") and the EPA OPPTS 830.7840 guideline, using the shake-flask method, which is suitable for substances with solubilities above 0.01 g/L.

Principle

An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. The concentration of this compound in the resulting saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment
  • Analyte: this compound, analytical standard grade (>99% purity)

  • Solvents: HPLC or analytical grade organic solvents of interest (e.g., acetone, methanol, ethanol, dichloromethane, toluene, ethyl acetate)

  • Apparatus:

    • Constant temperature water bath or incubator with shaker

    • Glass flasks with airtight stoppers (e.g., 50 mL volumetric flasks)

    • Analytical balance (± 0.1 mg accuracy)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric glassware

    • High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

Preliminary Test

A preliminary test is recommended to estimate the approximate solubility and determine the necessary equilibration time.

  • Add an excess of this compound (e.g., 500 mg) to a flask containing a known volume of the organic solvent (e.g., 10 mL).

  • Agitate the flask at a constant temperature (e.g., 25 °C).

  • At various time intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw a small aliquot of the supernatant, filter it, and analyze its concentration.

  • Equilibrium is considered reached when consecutive measurements show no significant change in concentration (e.g., <5% difference).

Definitive Test (Shake-Flask Method)
  • Preparation: Add an amount of this compound in excess of its estimated solubility to three separate flasks for each solvent. Add a precise volume of the organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a duration determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved material.

  • Filtration: Carefully withdraw a sample from the clear supernatant of each flask using a syringe. Attach a syringe filter to remove any suspended microparticles and discard the first portion of the filtrate to avoid adsorption effects. Collect the subsequent filtrate in a clean vial.

  • Dilution: If necessary, accurately dilute the filtered samples with the same organic solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the samples using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

Analytical Method (Example: HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~230 nm or ~280 nm

  • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest and generate a calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start prelim_test Preliminary Test: Estimate Solubility & Equilibration Time start->prelim_test add_excess Add Excess MCPA-EHE to Solvent in Triplicate prelim_test->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_excess->equilibrate settle Settle Undissolved Solid (e.g., 24h at Constant Temp) equilibrate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample if Necessary sample->dilute analyze Analyze Concentration (e.g., HPLC-UV, GC-MS) dilute->analyze Yes dilute:e->analyze:n No calculate Calculate Mean Solubility and Standard Deviation analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound in organic solvents.

Conclusion

This compound is characterized by its high solubility in nonpolar organic solvents like n-heptane, a property consistent with its chemical nature as a lipophilic ester. While a comprehensive dataset of its solubility in various organic solvents is not currently available, the detailed experimental protocol provided in this guide offers a robust framework for researchers to generate this critical data. The application of standardized methodologies, such as the shake-flask method coupled with precise analytical quantification, will ensure the generation of reliable and reproducible solubility values, aiding in formulation, environmental risk assessment, and academic research.

References

discovery and history of phenoxy herbicides like MCPA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Phenoxy Herbicides

Abstract

Phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing agriculture by enabling the effective control of broadleaf weeds in cereal crops. This guide provides a comprehensive technical overview of the discovery and history of these compounds, with a specific focus on MCPA (2-methyl-4-chlorophenoxyacetic acid). It details the parallel, independent discoveries made during the 1940s in the United Kingdom and the United States, the chemical synthesis, and the mode of action as a synthetic auxin. This document includes quantitative data on physicochemical properties, efficacy, and environmental fate, alongside foundational experimental protocols and diagrams of key chemical and biological pathways.

The Dawn of a New Era in Weed Control: Discovery and History

The development of phenoxy herbicides marked a pivotal moment in agricultural science. It stemmed from foundational research into plant growth hormones, specifically auxins.

Early Research into Plant Growth Regulators

In 1936, research began at Imperial Chemical Industries' (ICI) Jealott's Hill research center in the UK to investigate the effects of auxins on plant growth.[1] The goal was to find a method to eliminate weeds without harming cereal crops like wheat and oats.[1] William Templeman, a researcher at ICI, discovered that indole-3-acetic acid (IAA), a naturally occurring auxin, could halt plant growth when applied at high concentrations. In 1940, he published his findings that IAA could selectively kill broadleaf plants within a cereal field.[1]

The Wartime Discovery of Herbicidal Activity

The discovery of the first synthetic, hormone-mimicking herbicides—2,4-D, 2,4,5-T, and MCPA—is a notable instance of multiple independent discoveries.[2] This research occurred during World War II, and due to wartime secrecy, the usual scientific publication and patenting processes were not followed, leading to some initial confusion about the exact timeline and origin of the discoveries.[1][2]

Four groups worked independently and in parallel in the UK and the USA.[1][2]

  • Imperial Chemical Industries (ICI) in the UK: Led by William G. Templeman, this group was actively searching for compounds with greater selective activity than IAA.[1] They synthesized MCPA and 2,4-D, and by the end of 1941, recognized MCPA as one of the most promising compounds.[1] ICI filed a patent application in the UK for both MCPA and 2,4-D on April 7, 1941, though it was restricted from public knowledge until after the war.[1][2]

  • Rothamsted Research in the UK: A team including Philip S. Nutman also conducted independent research that contributed to the discovery.[1][2]

  • American Chemical Paint Company in the USA: Franklin D. Jones and his associates were another key group that independently discovered the herbicidal properties of these compounds.[1][2]

  • University of Chicago and USDA in the USA: A collaboration between Ezra Kraus, John W. Mitchell, and their associates also led to the same discovery.[1][2]

The first open scientific literature on MCPA was published by Slade, Templeman, and Sexton in 1945.[1]

G cluster_timeline Discovery Timeline of Phenoxy Herbicides cluster_groups Parallel Discovery Groups (Early 1940s) node_1936 1936 ICI begins auxin research node_1940 1940 Templeman shows IAA's herbicidal effect node_1941 1941 MCPA & 2,4-D synthesized ICI files patent node_1945 1945 First scientific publication Commercialization begins node_ici ICI (Templeman) UK node_roth Rothamsted (Nutman) UK node_acp American Chemical Paint Co. (Jones) USA node_uc U. of Chicago / USDA (Kraus) USA node_1946 1946 Widespread agricultural use

Caption: Parallel discovery of phenoxy herbicides during the 1940s.
Commercialization and Agricultural Impact

ICI made the strategic decision to commercialize MCPA over 2,4-D, partly due to their ready access to the precursor 2-methyl-4-chlorophenol.[1] Following extensive field trials, MCPA was first made available to UK farmers in 1946 as a 1% dust formulation under trade names like 'Methoxone'.[1][3] The introduction of phenoxy herbicides like MCPA and 2,4-D initiated a revolution in agriculture, providing the first effective means of selective chemical weed control and significantly boosting crop yields.[2]

MCPA: Synthesis and Physicochemical Properties

Chemical Synthesis

The synthesis of MCPA, first reported in 1945-1946, is a straightforward substitution reaction.[4] It involves reacting 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base.[1][4] The availability of o-cresol from coal tar in the UK was a key factor in the commercial production of MCPA there, whereas the availability of synthetic phenol in the USA favored the production of 2,4-D.

G reactant1 2-methyl-4-chlorophenol product MCPA (4-Chloro-2-methylphenoxy)acetic acid reactant1->product + reactant2 Chloroacetic Acid (ClCH₂CO₂H) reactant2->product + base Dilute Base base->product

Caption: The chemical synthesis reaction for MCPA.
Physicochemical Data

MCPA is a white to light brown solid whose properties dictate its environmental behavior.[1][3] It is typically formulated as a salt (e.g., dimethylamine) or an ester to improve its solubility and application characteristics.[4][5]

Table 1: Physicochemical Properties of MCPA (Acid Form)

Property Value References
Chemical Formula C₉H₉ClO₃ [1][3]
Molar Mass 200.62 g·mol⁻¹ [1][3]
Appearance White to light brown solid [1][3]
Melting Point 114 to 118 °C [1][3]
Solubility in Water 825 mg/L (at 23-25 °C) [1][3]
Density 1.18-1.21 g/cm³ [1]
Vapour Pressure 4 x 10⁻⁴ Pa (at 32 °C) [5]

| Octanol-Water Partition Coefficient (log Kow) | 2.75 (pH 1), 0.59 (pH 7) |[5] |

Mechanism of Action: A Synthetic Auxin

Mimicking Indole-3-Acetic Acid (IAA)

MCPA is a synthetic auxin that mimics the action of the natural plant growth hormone IAA.[1][6][7] In susceptible plants (primarily dicotyledons or broadleaf weeds), MCPA induces a state of uncontrolled, unsustainable growth.[1][3] It is absorbed through the leaves and roots and translocated to the meristematic tissues, which are the regions of active growth.[1][5][8] The herbicide overwhelms the plant's natural hormonal balance, leading to a cascade of effects including epinasty (stem curl-over), leaf withering, tissue deformation, and ultimately, plant death.[1][3]

Signaling Pathway

The auxin signaling pathway is complex, but at its core, auxins like IAA (and synthetic mimics like MCPA) bind to receptor proteins (such as TIR1/AFB). This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which drive processes like cell elongation and division. MCPA hijacks this system, causing constitutive activation and leading to uncontrolled growth.

G cluster_pathway MCPA's Effect on Auxin Signaling Pathway mcpa MCPA (Synthetic Auxin) receptor TIR1/AFB Receptor Complex mcpa->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates Transcription growth Uncontrolled Growth & Plant Death genes->growth Leads to

Caption: Simplified auxin signaling pathway disruption by MCPA.
Selective Toxicity

The selectivity of phenoxy herbicides is their most crucial agricultural feature. They are highly effective against broadleaf (dicot) weeds while leaving monocot crops like wheat, barley, and corn relatively unharmed.[1][6][9] This selectivity is attributed to differences in translocation, metabolism, and anatomical structure between monocots and dicots, which prevent the herbicide from accumulating to lethal concentrations in the crop plants.

Foundational Experimental Protocols

While detailed protocols from the 1940s are not available in modern formats, the principles of the key experiments can be outlined based on historical descriptions.

Synthesis of MCPA (Historical Method)

This protocol is a generalized representation based on the descriptions of the original synthesis.[1][4]

  • Reactant Preparation: An aqueous solution of a base (e.g., sodium hydroxide) is prepared.

  • Phenol Dissolution: 2-methyl-4-chlorophenol is dissolved in the basic solution to form the corresponding phenoxide salt.

  • Reaction: An aqueous solution of chloroacetic acid is added to the phenoxide solution. The mixture is heated and stirred for several hours to facilitate the nucleophilic substitution reaction.

  • Acidification: After the reaction is complete, the mixture is cooled and acidified (e.g., with hydrochloric acid) to precipitate the MCPA free acid.

  • Purification: The crude MCPA precipitate is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like benzene.[10]

Early Efficacy Trials (Generalized Field Protocol)

Early field trials were essential for establishing MCPA's utility.

  • Plot Design: Test plots are established in a field with a consistent population of both a cereal crop (e.g., wheat) and various broadleaf weeds. Control plots (no treatment) are included.

  • Herbicide Formulation: MCPA is formulated for application. The earliest commercial formulation was a 1% dust.[1] Later formulations included aqueous solutions of MCPA salts or esters.

  • Application: The herbicide is applied post-emergence to the crop and weeds at various rates (e.g., pounds per acre).[11] Application is typically done using a sprayer calibrated to deliver a uniform dose.

  • Evaluation: At set intervals post-application, the plots are visually assessed. Data collected includes:

    • Phytotoxicity to Weeds: Observations of epinasty, chlorosis, necrosis, and eventual death of target weed species.

    • Crop Tolerance: Assessment of any adverse effects on the cereal crop, such as stunting, discoloration, or yield reduction.

    • Weed Control Efficacy: Quantitative assessment by counting the number of surviving weeds per unit area or by measuring the weed biomass reduction compared to the control plot.[12]

Analytical Method for Residue Detection (Modern GC-ECD Protocol)

Modern analysis of phenoxy herbicide residues relies on sensitive chromatographic techniques. This is a simplified protocol based on standard EPA methods.[13][14]

  • Sample Extraction: A water or soil sample is acidified to a low pH to ensure the phenoxy herbicides are in their acidic, non-ionized form. The sample is then extracted with an organic solvent (e.g., methylene chloride).

  • Derivatization: Because the phenoxy acids themselves are not volatile enough for gas chromatography (GC), their carboxylic acid group must be derivatized. This is commonly done by reacting the extract with a methylating agent (e.g., diazomethane or BF₃-methanol) to convert the acids into their more volatile methyl esters.

  • Cleanup: The derivatized extract may be "cleaned up" using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering co-extracted compounds.

  • GC Analysis: The cleaned, derivatized sample is injected into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD), which is highly sensitive to the halogen atoms (chlorine) on the MCPA molecule.

  • Quantification: The concentration of MCPA is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards. Confirmation is often performed using a second GC column of different polarity or by GC-Mass Spectrometry (GC/MS).[14]

Efficacy and Application Data

MCPA is effective against a wide range of annual and perennial broadleaf weeds, including thistles, docks, and dandelions.[4][6] Application rates vary depending on the target weed, crop, and environmental conditions, but are typically low.[11]

Table 2: Quantitative Efficacy of MCPA on Various Weed Species

Weed Species Herbicide/Mixture Application Rate (g a.i./ha) Weed Control Efficacy (%) Reference
Fumitory (Fumaria officinalis) 2,4-D + MCPA 975 ~100 [15]
Field Bindweed (Convolvulus arvensis) 2,4-D + MCPA 975 96.2 [15]
Hoary Cress (Cardaria draba) 2,4-D + MCPA 1300 75.1 [15]
Mixed Broadleaf Weeds (Biomass Reduction) MCPA alone Recommended Dose 65 [12]
Mixed Broadleaf Weeds (Biomass Reduction) MCPA/fluroxypyr Recommended Dose 85 [12]
Melilotus officinalis Florasulam + MCPA 800 91 [16]

| Centaurea iberica | Florasulam + MCPA | 800 | 95 |[16] |

Environmental Fate and Biodegradation

Persistence and Mobility

MCPA is relatively mobile in soil and does not adsorb strongly to soil particles.[1] Its persistence is dependent on environmental conditions. The typical half-life (DT50) of MCPA in soil is around 24 days but can range from 7 to 60 days depending on factors like temperature, moisture, and microbial activity.[1][10] Due to its high water solubility and poor adsorption, it is susceptible to transport into surface and groundwater.[10]

Table 3: Environmental Fate Parameters of MCPA

Parameter Value Description Reference
Soil Half-Life (DT50) 24 days (typical) Time for 50% of the compound to degrade. Varies with conditions. [1]
Freundlich Adsorption Coefficient (Kf) 0.94 Indicates low adsorption to soil particles. [1]

| Organic Carbon-Water Partition Coefficient (Koc) | 22 - 126 mL/g | Indicates high to very high mobility in soil. |[5] |

Biodegradation Pathway

The primary mechanism for MCPA degradation in soil is microbial biodegradation.[1] A key enzymatic pathway involves an α-ketoglutarate-dependent dioxygenase, often encoded by the tfdA gene in soil microorganisms.[1] The two main degradation routes are cleavage of the ether linkage to yield 4-chloro-2-methylphenol (MCP) and hydroxylation of the methyl group.[1]

G mcpa MCPA pathway1 Ether Linkage Cleavage mcpa->pathway1 pathway2 Methyl Group Hydroxylation mcpa->pathway2 mcp MCP (4-chloro-2-methylphenol) pathway1->mcp cloxyfonac Cloxyfonac pathway2->cloxyfonac degradation Further Degradation mcp->degradation cloxyfonac->degradation

Caption: Primary biodegradation pathways of MCPA in soil.

Conclusion

The discovery of phenoxy herbicides, including MCPA, was a landmark achievement of 20th-century agricultural chemistry. Born from wartime research into plant growth regulators, these compounds provided the first truly selective and effective chemical tools for managing broadleaf weeds, thereby securing crop yields and transforming agricultural productivity. MCPA's mechanism as a synthetic auxin, its straightforward synthesis, and its specific spectrum of activity have ensured its place in agriculture for over 75 years. Ongoing research continues to explore its environmental fate, refine its application, and manage weed resistance, ensuring that this historic herbicide remains a relevant tool for modern challenges.

References

Ecotoxicity of MCPA-2-Ethylhexyl in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental impact of MCPA-2-ethylhexyl on aquatic ecosystems, detailing its toxicity to various organisms and the standardized methodologies for its assessment.

Introduction

This compound is a widely used phenoxy herbicide for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. Upon entering aquatic environments, it can undergo hydrolysis to form its more persistent and mobile acid counterpart, MCPA. Both the ester and its acid degradate pose potential risks to non-target aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, with a focus on its effects on fish, aquatic invertebrates, and algae. Detailed experimental protocols for key toxicity studies are described, and quantitative data are summarized to facilitate risk assessment and further research.

Environmental Fate and Transformation

This compound ester can enter aquatic systems through various pathways, including spray drift, surface runoff, and leaching. In the aquatic environment, the primary transformation process for this compound is hydrolysis, which converts the ester to MCPA acid. The rate of this hydrolysis is pH-dependent, being more rapid under alkaline conditions. For instance, the half-life of this compound ester is significantly shorter at pH 9 (less than 117 hours) compared to neutral or acidic conditions (pH 5 and 7), where it is more stable.[1][2] This transformation is critical as the ester and acid forms can exhibit different toxicological profiles.

Ecotoxicity to Aquatic Organisms

The toxicity of this compound and its acid form varies among different aquatic species and trophic levels. Generally, the ester form is considered more toxic than the acid or salt forms to aquatic organisms.[3]

Acute and Chronic Toxicity Data

The following tables summarize the quantitative data on the acute and chronic toxicity of this compound to various aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTaxonomic GroupEndpointDurationValue (mg/L)Reference
Lepomis macrochirus (Bluegill Sunfish)Fish96-h LC5096 hours3.16 - 4.64[4]
Daphnia magna (Water Flea)Invertebrate48-h EC50 (Immobilisation)48 hours0.28[4]
Selenastrum capricornutum (Green Alga)Alga5-d EC50 (Cell Density)5 days0.25[4]
Navicula pelliculosa (Diatom)Alga5-d LOEC5 days0.077[4]

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTaxonomic GroupEndpointDurationValue (mg/L)Reference
Lemna gibba (Duckweed)Macrophyte14-d EC50 (Frond Density)14 days0.13[4]

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized laboratory tests. The following sections detail the methodologies for the key experiments cited.

Acute Toxicity Test for Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.

Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus), is selected based on regulatory requirements and environmental relevance.[5]

Procedure:

  • Acclimation: Healthy, juvenile fish are acclimated to the test conditions (temperature, water quality) for a specified period.

  • Test Solutions: A series of test concentrations of this compound are prepared in dilution water, along with a control group (no test substance).

  • Exposure: Fish are introduced into the test chambers containing the respective test solutions. The exposure is typically static (no renewal of the test solution) or semi-static (renewal at regular intervals).[5]

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[5]

Acute Fish Toxicity Test Workflow
Acute Immobilisation Test for Daphnia magna (based on OECD Guideline 202)

This test assesses the concentration of a substance that causes 50% of the Daphnia magna population to become immobilized (EC50) after a 48-hour exposure.

Test Organism: Juvenile Daphnia magna, less than 24 hours old at the start of the test, are used.[6]

Procedure:

  • Culture: Daphnia magna are cultured under controlled laboratory conditions to ensure a supply of healthy, young organisms.

  • Test Solutions: A range of at least five concentrations of this compound are prepared, along with a control.[7]

  • Exposure: Young daphnids are exposed to the test substance in static or semi-static systems.[6]

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[6]

  • Data Analysis: The 48-hour EC50 for immobilization is calculated using statistical methods.[6]

Daphnia magna Immobilisation Test Workflow
Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria over a 72-hour period.

Test Organism: Exponentially growing cultures of a green alga, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), are typically used.[8][9]

Procedure:

  • Inoculum Preparation: A stock culture of the test alga is grown to a sufficient density to provide the inoculum for the test.

  • Test Solutions: A series of concentrations of this compound are prepared in a nutrient-rich growth medium.

  • Exposure: The algal inoculum is added to the test solutions and control flasks, which are then incubated under constant light and temperature for 72 hours.[8]

  • Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a particle counter) or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (concentration causing 50% inhibition of growth rate or yield) and the No Observed Effect Concentration (NOEC) are determined.[10]

Algal_Growth_Inhibition_Test_Workflow Prepare_Inoculum Prepare Algal Inoculum Inoculate_Flasks Inoculate Test Flasks Prepare_Inoculum->Inoculate_Flasks Prepare_Test_Media Prepare Test Media with MCPA-2-EH Concentrations Prepare_Test_Media->Inoculate_Flasks Incubate Incubate for 72h (Constant Light & Temp) Inoculate_Flasks->Incubate Measure_Growth Measure Algal Growth (24, 48, 72h) Incubate->Measure_Growth Analyze_Data Analyze Data: Calculate EC50 & NOEC Measure_Growth->Analyze_Data MCPA_Ecotoxicity_Pathway Application Application of This compound Entry Entry into Aquatic Environment Application->Entry Hydrolysis Hydrolysis to MCPA Acid Entry->Hydrolysis Exposure Exposure of Aquatic Organisms Entry->Exposure Hydrolysis->Exposure Uptake Uptake by Organisms Exposure->Uptake Toxicity Toxic Effects (Acute & Chronic) Uptake->Toxicity Population_Effects Population Level Impacts Toxicity->Population_Effects Ecosystem_Effects Ecosystem Level Impacts Population_Effects->Ecosystem_Effects

References

The Bioaccumulation Potential of MCPA-2-Ethylhexyl in the Food Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-2-ethylhexyl is a post-emergent phenoxy herbicide widely used for the control of broadleaf weeds.[1] Its environmental fate and potential for bioaccumulation are of significant interest for assessing its ecological risk. This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound, focusing on its rapid hydrolysis to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA acid), and the subsequent low bioaccumulation potential of the acid in the food chain. This document summarizes key physicochemical properties, bioconcentration data, and standardized experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: Hydrolysis and Environmental Fate

This compound ester rapidly breaks down in the environment through hydrolysis to form its herbicidally active metabolite, MCPA acid.[2][3] This degradation is a critical factor in assessing its bioaccumulation potential, as the properties of the parent ester and the resulting acid dictate their environmental behavior and uptake by organisms. MCPA acid is characterized by its high water solubility and mobility in soil, coupled with a moderate persistence.[2][4] While the ester form has a higher octanol-water partition coefficient, its rapid conversion to the more water-soluble acid form limits its potential for significant bioaccumulation.

Physicochemical Properties

The bioaccumulation potential of a chemical is closely linked to its physicochemical properties, particularly its octanol-water partition coefficient (log Kₒw). A high log Kₒw value generally indicates a greater potential for a substance to be taken up and stored in the fatty tissues of organisms. The table below summarizes the key properties of this compound and its primary metabolite, MCPA acid.

PropertyThis compoundMCPA AcidReference(s)
Chemical Formula C₁₇H₂₅ClO₃C₉H₉ClO₃[1][5]
Molar Mass 312.83 g/mol 200.62 g/mol [1][6]
Water Solubility Approx. 5 mg/L825 mg/L[1][7]
log Kₒw 5.9 (Computed)2.8[5][7]

Bioaccumulation Data

The bioaccumulation of a substance is quantified by its bioconcentration factor (BCF) and bioaccumulation factor (BAF). The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, primarily through direct uptake. The BAF also considers uptake from dietary sources.

Studies have consistently shown a low bioaccumulation potential for MCPA acid. The available data indicates that MCPA does not significantly accumulate in aquatic organisms.

OrganismBioconcentration Factor (BCF)Reference(s)
Freshwater Fish (Cyprinus carassius)<1[7]
Snail (Lymnea stagnalis)<1[7]
General1 - 14[4]
General39[2]

The low BCF values are consistent with the moderate log Kₒw of MCPA acid and suggest that it is not likely to biomagnify in the food chain.[2][4][7]

Experimental Protocols for Bioaccumulation Assessment

The standard method for determining the bioconcentration factor of a chemical in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[8][9][10] This protocol provides a harmonized approach to assess the potential of a substance to accumulate in aquatic vertebrates.

OECD 305: A Two-Phase Approach

The test consists of two main phases:

  • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water (or in their diet for poorly water-soluble substances).[11][12] The concentration of the substance in the fish is monitored over time until a steady state is reached, where the uptake and depuration rates are equal.[13] This phase typically lasts for 28 days but can be adjusted based on when steady state is achieved.[11][13]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment.[12][13] The decrease in the concentration of the test substance in the fish is then monitored over time. This phase allows for the calculation of the depuration rate constant.[13]

The BCF can be calculated in two ways:

  • Steady-State BCF (BCFₛₛ): The ratio of the concentration of the test substance in the fish (Cƒ) to the concentration in the water (Cₒ) at steady state.

  • Kinetic BCF (BCFₖ): The ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).

The following diagram illustrates the general workflow of the OECD 305 test guideline.

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (Typically 28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis acclimation Acclimation of Test Fish test_prep Preparation of Test Solutions exposure Exposure to Test Substance test_prep->exposure sampling_uptake Periodic Sampling of Fish and Water exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer sampling_depuration Periodic Sampling of Fish transfer->sampling_depuration analysis Chemical Analysis of Samples sampling_depuration->analysis calculation Calculation of BCF (Steady-State and Kinetic) analysis->calculation

OECD 305 Experimental Workflow

Signaling Pathways and Mode of Action

Understanding the interaction of a substance with biological systems is crucial for a complete toxicological profile. The mode of action of MCPA varies between target and non-target organisms.

Auxin Mimicry in Plants

In target plant species, MCPA acts as a synthetic auxin, a plant growth hormone.[1] It disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[1][2] This ultimately results in the death of the plant.

The following diagram illustrates the simplified signaling pathway of MCPA as an auxin mimic in plants.

Auxin_Mimicry MCPA MCPA Auxin_Receptor Auxin Receptor Binding MCPA->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

MCPA's Auxin Mimicry Pathway in Plants
Renal Clearance in Animals

In animals, MCPA does not bioaccumulate largely due to efficient excretion mechanisms.[14] The kidneys are the primary organ for the elimination of MCPA.[15] This process is facilitated by organic anion transporters (OATs), specifically OAT1 and OAT3, which are present in the proximal tubules of the kidneys.[15] These transporters actively secrete MCPA from the blood into the urine, leading to its rapid clearance from the body.

The diagram below depicts the role of organic anion transporters in the renal clearance of MCPA.

Renal_Clearance cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_urine Urine MCPA_blood MCPA OAT Organic Anion Transporters (OAT1/OAT3) MCPA_blood->OAT Active Transport MCPA_urine MCPA OAT->MCPA_urine

Renal Clearance of MCPA via Organic Anion Transporters

Conclusion

The available scientific evidence strongly indicates that this compound has a low potential for bioaccumulation in the food chain. This is primarily due to its rapid hydrolysis to MCPA acid, which is more water-soluble and has a low octanol-water partition coefficient. Experimental data consistently show low bioconcentration factors for MCPA acid in aquatic organisms. Furthermore, in animals, efficient renal clearance mechanisms involving organic anion transporters prevent its accumulation in tissues. Standardized testing protocols, such as OECD Guideline 305, are essential for reliably assessing the bioaccumulation potential of such substances. For drug development professionals, the case of this compound highlights the importance of understanding metabolic and degradation pathways when evaluating the environmental risk and bioaccumulation potential of new chemical entities.

References

Unraveling the Chiral Puzzle of MCPA-2-ethylhexyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-2-ethylhexyl, a widely used phenoxy herbicide, plays a significant role in the selective control of broadleaf weeds in various agricultural settings. Structurally, this compound possesses a chiral center within its 2-ethylhexyl moiety, leading to the existence of two stereoisomers: the (R)- and (S)-enantiomers. While the commercial product is typically a racemic mixture, emerging research into the stereoselective bioactivity of chiral pesticides underscores the critical importance of understanding the distinct properties and effects of each enantiomer. This technical guide provides a comprehensive overview of the stereoisomerism and chiral properties of this compound, delving into its mechanism of action, enantioselective herbicidal activity, and the analytical methodologies required for its chiral separation and analysis.

Stereoisomerism of this compound

The chirality of this compound arises from the asymmetric carbon atom in the 2-ethylhexyl ester group. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers, which can exhibit different biological activities and environmental fates.

G cluster_R (R)-MCPA-2-ethylhexyl cluster_S (S)-MCPA-2-ethylhexyl r_img mirror Mirror Plane r_img->mirror s_img s_img->mirror

Figure 1: Stereoisomers of this compound.

Mechanism of Action: A Synthetic Auxin

MCPA, the active acid form of the ester, functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry disrupts the plant's normal hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, death of the susceptible broadleaf weed. The herbicidal action is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs in the AUXIN SIGNALING F-BOX (AFB) family.

Signaling Pathway

The binding of MCPA to the TIR1/AFB receptor complex facilitates the interaction between this complex and Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes that mediate the herbicidal effects.

AuxinSignaling MCPA MCPA TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ubiquitin Ubiquitin Aux_IAA->Ubiquitin is ubiquitinated ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive represses Proteasome 26S Proteasome Ubiquitin->Proteasome targets for degradation Proteasome->Aux_IAA degrades ARF_active ARF (active) ARF_inactive->ARF_active is released AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE binds Gene_Expression Gene Expression (Uncontrolled Growth) AuxRE->Gene_Expression activates Plant_Death Plant Death Gene_Expression->Plant_Death

Figure 2: Simplified signaling pathway of MCPA's herbicidal action.

Stereoselective Herbicidal Activity

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₅ClO₃[2]
Molecular Weight312.83 g/mol [2]
CAS Number29450-45-1[2]

Note: Data for individual enantiomers are not specified in the available literature.

Environmental Fate and Stereoselectivity

The environmental degradation of chiral pesticides can also be a stereoselective process, influenced by microbial populations in soil and water. It is plausible that the (R)- and (S)-enantiomers of this compound are degraded at different rates by soil microorganisms. This can lead to an enrichment of the more persistent enantiomer in the environment, a phenomenon known as enantiomeric fractionation. The differential persistence of enantiomers has significant implications for long-term environmental risk assessment. In soil, this compound is expected to be hydrolyzed to its active acid form, MCPA, which is then subject to microbial degradation.[3]

Experimental Protocols

Precise and accurate analysis of the enantiomeric composition of this compound is crucial for research into its stereoselective bioactivity and environmental impact. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

Chiral HPLC Separation

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of phenoxy herbicides.[4]

Methodology:

  • Sample Preparation: Prepare a standard solution of racemic this compound in a suitable organic solvent (e.g., hexane/isopropanol mixture).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio of hexane to the alcohol modifier is a critical parameter to optimize for achieving baseline separation.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or a similar polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10, v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound shows strong absorbance (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

hplc_workflow Sample Racemic This compound Sample Injection HPLC Injection Sample->Injection Column Chiral Stationary Phase Column Injection->Column Separation Separation of (R) and (S) Enantiomers Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram

Figure 3: Experimental workflow for chiral HPLC separation.
Chiral Gas Chromatography (GC) Analysis

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column.

Methodology:

  • Sample Preparation: Prepare a dilute solution of racemic this compound in an appropriate solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., BGB-176).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure good separation and peak shape. The specific program needs to be optimized.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Conclusion and Future Perspectives

The stereoisomerism of this compound presents a significant area for research with implications for agricultural efficacy, environmental safety, and regulatory practices. While the general mechanism of action of MCPA as a synthetic auxin is well-established, a critical knowledge gap exists regarding the specific quantitative differences in herbicidal activity and environmental fate between the (R)- and (S)-enantiomers of this compound. Future research should focus on:

  • Enantioselective Bioassays: Conducting detailed studies to quantify the herbicidal efficacy of the individual (R)- and (S)-enantiomers against a range of broadleaf weed species.

  • Stereoselective Degradation Studies: Investigating the degradation rates of the individual enantiomers in different soil types and environmental conditions to assess their differential persistence.

  • Development of Enantiopure Formulations: Exploring the potential for developing herbicidal formulations enriched in the more active enantiomer, which could lead to reduced application rates and a lower environmental footprint.

A deeper understanding of the chiral properties of this compound will enable a more refined and environmentally conscious approach to weed management, aligning with the principles of sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for the Analysis of MCPA-2-Ethylhexyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MCPA-2-ethylhexyl is a widely used herbicide for the control of broadleaf weeds in various agricultural settings.[1] Due to its potential for environmental contamination, sensitive and reliable analytical methods are required to monitor its presence in soil matrices. This document provides detailed application notes and protocols for the determination of this compound in soil, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for the analysis of herbicide residues.[2]

It is important to note that the analysis of this compound in soil often involves a hydrolysis step to convert the ester form to its parent acid, MCPA (4-chloro-2-methylphenoxyacetic acid), prior to instrumental analysis.[3] This is because the ester is rapidly converted to the acid form in the environment.[1] The analytical methods described can be adapted to quantify either the ester directly or the total MCPA residue after hydrolysis.

Data Presentation

The following tables summarize the quantitative data from various analytical methods for the determination of MCPA and its esters in soil.

Table 1: Performance of LC-MS/MS Method for Phenoxy Acids and their 2-Ethylhexyl Esters in Soil

AnalyteLimit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)
MCPA0.010.000466-0.000480
MCPA-2-EH0.010.000466-0.000480

Data sourced from an independent laboratory validation of an analytical method. The 2-ethylhexyl esters were intended to be fully hydrolyzed to the corresponding acids during sample processing.[3]

Table 2: Performance of HPLC-DAD Method for MCPA in Soil

Spiked Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.0187.1 - 98.20.604 - 3.44
0.187.1 - 98.20.604 - 3.44
0.587.1 - 98.20.604 - 3.44

This method has a limit of quantification of 0.01 mg/kg and a limit of detection of 0.02 ng for MCPA in soil.[4][5]

Experimental Protocols

This section details the methodologies for the analysis of this compound in soil, from sample preparation to instrumental analysis.

Protocol 1: LC-MS/MS Method with Hydrolysis and QuEChERS Extraction

This protocol is adapted from a method validated for the determination of several phenoxy acids and their 2-ethylhexyl esters in soil.[3] It involves a hydrolysis step to convert this compound to MCPA.

1. Sample Preparation and Hydrolysis: a. Weigh 5.0 g of the soil sample into a 40-mL glass vial. b. Add 10 mL of sodium hydroxide hydrolysis solution (e.g., 47% sodium hydroxide in deionized water, 15:85, v/v) and 1 mL of methanol. c. Place the vial in an oven at 85°C overnight (at least 16 hours) to facilitate hydrolysis. d. After cooling, acidify the sample by gently mixing with 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.

2. QuEChERS Extraction: a. Add 9 mL of acetonitrile to the acidified sample. b. Add the contents of a QuEChERS citrate extraction tube (e.g., Bekolut Citrat-Kit-01). c. Shake vigorously, then add 10 mL of hexane and shake vigorously again. d. Place the sample on a flatbed shaker for 30 minutes. e. Centrifuge the sample at 3500 rpm for 15 minutes at 4°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1.8 mL of the middle (acetonitrile/methanol) layer to a 2 mL microcentrifuge tube. b. Add 100 mg anhydrous magnesium sulfate, 50 mg graphitized carbon black, and 100 mg aluminum oxide. c. Vortex the tube and then shake for 10 minutes on a reciprocating shaker. d. Centrifuge for 10 minutes at 13,000 rpm.

4. Sample for Analysis: a. Take a 0.4 mL aliquot of the cleaned extract and place it in an HPLC vial. b. Add 0.6 mL of water with 0.2% formic acid. c. Add 10 µL of a 5 µg/mL internal standard solution.

5. LC-MS/MS Analysis: a. Instrument: Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer.[3] b. Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm) with a C18 guard column.[3] c. Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) methanol containing 0.1% formic acid.[3] d. Injection Volume: 40 µL.[3] e. Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phenoxyacetic acids.[2] f. Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor and product ion transitions for MCPA.

Protocol 2: Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is a more general approach for the extraction of phenoxyacetic acid herbicides from soil.[6]

1. Sample Pretreatment and Extraction: a. To 10-100 grams of soil in an acid-washed beaker, add enough deionized water to form a loose slurry. b. Add a magnetic stir bar and stir for 15 minutes. c. Adjust the pH to 2 using 50% aqueous sulfuric acid and continue stirring for another 15 minutes, maintaining the pH. d. Filter the sample through an acidified filter medium.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry. b. Load the filtered sample onto the cartridge at a flow rate of 10 mL/minute. c. Dry the cartridge under full vacuum for 10 minutes. d. Elute the analytes with two 5 mL portions of methanol into a clean collection vial.

3. Final Sample Preparation: a. Evaporate the eluate to dryness at < 40°C under a stream of nitrogen. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer. b. Column: C18 analytical column (e.g., 100 mm x 2 mm, 5 µm particle size).[6] c. Mobile Phase: An acidic mobile phase, such as acetonitrile and water with formic acid, is typically used.[2][7] d. Ionization Mode: Negative electrospray ionization (ESI-).[2] e. Detection: Multiple Reaction Monitoring (MRM) mode for selective identification and quantification.[2]

Mandatory Visualization

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Weigh 5g Soil Hydrolysis 2. Add NaOH/Methanol Heat at 85°C Soil_Sample->Hydrolysis Acidification 3. Add H2SO4 Hydrolysis->Acidification Add_ACN 4. Add Acetonitrile Acidification->Add_ACN Add_QuEChERS_Salts 5. Add QuEChERS Salts Add_ACN->Add_QuEChERS_Salts Add_Hexane 6. Add Hexane & Shake Add_QuEChERS_Salts->Add_Hexane Centrifuge1 7. Centrifuge Add_Hexane->Centrifuge1 Transfer_Aliquot 8. Transfer Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE_Sorbents 9. Add d-SPE Sorbents (MgSO4, GCB, Alumina) Transfer_Aliquot->Add_dSPE_Sorbents Vortex_Shake 10. Vortex & Shake Add_dSPE_Sorbents->Vortex_Shake Centrifuge2 11. Centrifuge Vortex_Shake->Centrifuge2 Final_Prep 12. Prepare Final Sample for Injection Centrifuge2->Final_Prep LCMS_Analysis 13. LC-MS/MS Analysis Final_Prep->LCMS_Analysis Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Soil_Slurry 1. Create Soil Slurry Acidify_Extract 2. Acidify to pH 2 & Stir Soil_Slurry->Acidify_Extract Filter 3. Filter Sample Acidify_Extract->Filter Condition_SPE 4. Condition C18 Cartridge Filter->Condition_SPE Load_Sample 5. Load Sample Condition_SPE->Load_Sample Dry_Cartridge 6. Dry Cartridge Load_Sample->Dry_Cartridge Elute 7. Elute with Methanol Dry_Cartridge->Elute Evaporate 8. Evaporate Eluate Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis 10. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

References

gas chromatography-mass spectrometry protocol for MCPA-2-ethylhexyl

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of MCPA-2-Ethylhexyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is the 2-ethylhexyl ester form of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used systemic phenoxy herbicide for the post-emergent control of broadleaf weeds in agriculture.[1] Due to its application, residues of this compound can be found in various environmental matrices, including water and soil. Monitoring these residues is crucial for assessing environmental impact and ensuring regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the identification and quantification of semi-volatile organic compounds like this compound.[2][3][4] This application note provides a detailed protocol for the analysis of this compound in water samples.

Principle

The method involves the extraction of this compound from an aqueous sample into an organic solvent. The extract is then concentrated and injected into a gas chromatograph (GC). In the GC, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column.[2][3] The separated compound then enters the mass spectrometer (MS), where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.[5] Quantification is achieved by comparing the response of a characteristic ion to that of calibration standards.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction for Water Samples)

This protocol is adapted from methodologies for analyzing phenoxy acid herbicides and their esters in water.[4][6]

Reagents and Materials:

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Reagent-grade water

  • Sample collection bottles, glass

  • Separatory funnel, 2 L

  • Graduated cylinders

  • Rotary evaporator or nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Collect a 1-liter water sample in a clean glass container.

  • Acidify the sample to a pH of ≤ 2 by adding approximately 5 mL of 1:1 HCl.[4]

  • Transfer the acidified sample to a 2 L separatory funnel.

  • Add 50 mL of dichloromethane to the separatory funnel.[4]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction process two more times with fresh 50 mL aliquots of DCM, combining all organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter Setting
Gas Chromatograph (GC)
Injector Port Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium
Column Flow Rate1.5 mL/min
GC ColumnPTE-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Oven Temperature ProgramInitial: 80°C for 1.0 minRamp: 30°C/min to 300°CHold: 300°C for 5 min[6]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)
Electron Energy70 eV[4]
Ion Source Temperature250°C
Transfer Line Temperature280°C[6]
Mass Scan Range35–550 amu (for qualitative analysis)[4]
Selected Ion Monitoring (SIM) For quantitative analysis, monitor the following ions:
Quantifier Ionm/z 200 (Top Peak)[7]
Qualifier Ion(s)m/z 312 (Molecular Ion)[7], other relevant fragment ions
Calibration
  • Prepare a stock solution of this compound in a suitable solvent like acetone or dichloromethane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1.0, 5.0, 10, 50, 100 ng/mL).

  • Analyze each calibration standard using the GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 200) against the concentration of each standard.

  • Perform a linear regression analysis on the data to determine the linearity and response factor.

Data Analysis
  • Identification: The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of a known standard. The retention time should match within a predefined window, and the relative abundances of the qualifier ions to the quantifier ion should be within ±20% of the standard.

  • Quantification: The concentration of this compound in the sample extract is calculated using the linear regression equation obtained from the calibration curve. The final concentration in the original water sample is then determined by accounting for the initial sample volume and the final extract volume.

Quantitative Data Summary

The following table summarizes key performance data from validated methods for this compound and related compounds.

ParameterMatrixValueReference
Limit of Quantitation (LOQ) Water1.0 ng/mL[6]
Soil0.01 mg/kg[8]
Limit of Detection (LOD) Soil0.0000375 - 0.0000871 mg/kg[8]
Recovery Water (at 1.0 ng/mL)99% (average)[6]
Retention Time Soil (LC/MS/MS method)~3.5 minutes[8]

Note: Retention times are highly dependent on the specific instrument and column used and should be experimentally determined.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Water Sample Collection (1 Liter) Acidify 2. Acidification (pH <= 2) Sample->Acidify Extract 3. Liquid-Liquid Extraction (Dichloromethane) Acidify->Extract Concentrate 4. Concentration (to 1 mL) Extract->Concentrate FinalExtract 5. Final Extract in Vial Concentrate->FinalExtract GCMS 6. GC-MS Analysis (Injection & Separation) FinalExtract->GCMS Inject Sample DataAcq 7. Data Acquisition (Scan or SIM Mode) GCMS->DataAcq DataProc 8. Data Processing (Peak Integration, Calibration) DataAcq->DataProc Report 9. Final Report (Concentration Results) DataProc->Report

Caption: Workflow for this compound analysis.

References

Application Note: Quantification of MCPA-2-Ethylhexyl Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA-2-ethylhexyl is the 2-ethylhexyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used phenoxy herbicide for the control of broadleaf weeds.[1] Accurate quantification of this compound in various matrices, including commercial formulations and environmental samples, is crucial for quality control, regulatory compliance, and environmental monitoring. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The method is designed to be straightforward, avoiding the need for complex derivatization or hydrolysis steps.[2]

Experimental Protocols

  • This compound analytical standard (Purity ≥ 98%)[3]

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Syringe filters (0.45 µm)

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialized reverse-phase column like Newcrom R1.[4][5]

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound analytical standard and dissolve it in a volumetric flask using the mobile phase as the diluent.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 mg/L) by serial dilution of the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

The sample preparation procedure will vary depending on the matrix. Below is a general protocol for a liquid commercial formulation. For soil or water samples, a solid-phase extraction (SPE) cleanup step is recommended.[7][8][9]

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound into a volumetric flask.

  • Add the mobile phase to dissolve the sample and sonicate for 10-15 minutes to ensure complete dissolution.[6]

  • Dilute the solution to the mark with the mobile phase and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm[1]
Run Time 10 minutes

Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[4][5]

  • Inject the prepared standard solutions and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be validated for linearity, precision, and accuracy. The results can be summarized as follows:

Table 1: Linearity of the HPLC Method for this compound

Concentration (mg/L)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy of the HPLC Method

Spiked Concentration (mg/L)Measured Concentration (mg/L, n=6)Recovery (%)RSD (%)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Analytical Standard Stock Stock Solution Standard->Stock Dissolution Sample Sample Matrix Extracted Sample Extract Sample->Extracted Extraction & Filtration Working Working Standards Stock->Working Serial Dilution HPLC HPLC System Working->HPLC Injection Extracted->HPLC Injection Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration From Standards Quantification Quantification Data->Quantification From Sample Calibration->Quantification Interpolation

Caption: Workflow for the quantification of this compound by HPLC.

References

Preparing MCPA-2-Ethylhexyl Stock Solutions for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of MCPA-2-ethylhexyl stock solutions for use in laboratory bioassays. The procedures outlined below are intended to ensure accuracy, reproducibility, and safety in the handling and preparation of this herbicidal compound for experimental purposes.

Introduction

This compound is a selective, systemic herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] Accurate preparation of stock solutions is a critical first step for conducting reliable and reproducible bioassays to evaluate its efficacy and toxicological properties. This protocol covers the necessary chemical properties, safety precautions, and a step-by-step guide for preparing stock and working solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and safe handling.

PropertyValueCitations
Chemical Formula C₁₇H₂₅ClO₃[2][3][4][5]
Molecular Weight 312.83 g/mol [2][3][4][5]
CAS Number 29450-45-1[2][3][4][5]
Appearance Varies; may be a solid or liquid.[6]
Solubility Partly miscible in water; soluble in organic solvents such as acetonitrile and n-heptane.[6][7]
Melting Point < -20 °C[8]
Boiling Point > 214.5 °C[8]

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2] Very toxic to aquatic life with long-lasting effects.[2] May cause an allergic skin reaction.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[9] Work in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for biological assays due to its high solubilizing capacity and relatively low phytotoxicity at low concentrations. It is recommended to keep the final DMSO concentration in the bioassay medium at or below 0.5% to minimize solvent-induced effects on plant growth.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes and sterile, filtered pipette tips

  • Amber glass vials with Teflon-lined caps

  • Vortex mixer

  • Personal Protective Equipment (PPE) as specified in Section 3

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock solution: Mass (g) = 0.01 mol/L x 0.01 L x 312.83 g/mol = 0.03128 g or 31.28 mg

  • Weighing the this compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh out the calculated mass of this compound. Record the exact weight.

  • Dissolving the this compound:

    • Transfer the weighed this compound to a clean, dry volumetric flask of the desired volume (e.g., 10 mL).

    • Add a small amount of DMSO to the flask to dissolve the compound.

    • Vortex the flask until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

    • Once dissolved, bring the solution to the final volume with DMSO.

  • Storage:

    • Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap.

    • The label should include the name of the compound, concentration, solvent, date of preparation, and the preparer's initials.

    • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

Experimental Protocol: Working Solution Preparation (Serial Dilutions)

Working solutions are prepared by diluting the stock solution to the desired final concentrations for the bioassay. The following is an example of how to prepare a series of working solutions for a dose-response experiment.

Procedure:

  • Determine the final concentrations:

    • A typical dose-response study includes a negative control (solvent only) and a range of 5-7 concentrations of the test compound.

    • The concentration range should be determined based on preliminary experiments or literature data for similar compounds. A logarithmic or semi-logarithmic series is often used.

  • Perform serial dilutions:

    • Label a series of microcentrifuge tubes or vials for each working concentration.

    • Prepare the highest concentration working solution by diluting the stock solution in the appropriate solvent or culture medium.

    • For example, to prepare a 100 µM working solution from a 10 mM stock solution, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of solvent/medium).

    • Prepare the subsequent lower concentrations by serially diluting the higher concentration working solutions. For instance, to make a 10 µM solution, you can take 100 µL of the 100 µM solution and add it to 900 µL of solvent/medium (a 1:10 dilution).

    • Always use a fresh pipette tip for each dilution to avoid cross-contamination.

    • Vortex each working solution thoroughly after each dilution step.

Example Serial Dilution Scheme:

Target Concentration (µM)Volume of Previous SolutionVolume of Solvent/MediumDilution Factor
10010 µL of 10 mM Stock990 µL1:100
10100 µL of 100 µM900 µL1:10
1100 µL of 10 µM900 µL1:10
0.1100 µL of 1 µM900 µL1:10
0.01100 µL of 0.1 µM900 µL1:10
0 (Control)-1000 µL-

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions for laboratory bioassays.

Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for MCPA-2-ethylhexyl in Plant Hormone Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-2-ethylhexyl is the 2-ethylhexyl ester form of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used systemic phenoxy herbicide.[1][2] In environmental and plant systems, this ester is rapidly hydrolyzed to its active form, MCPA acid.[2] MCPA is a synthetic auxin, a class of molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3][4] By acting as an auxin mimic, MCPA disrupts normal hormonal balance, leading to uncontrolled and disorganized plant growth, which is particularly effective against broadleaf weeds in cereal crops and pastures.[3][5]

In plant hormone signaling research, this compound, and more commonly its active acid form, serves as a valuable chemical tool to investigate the intricacies of the auxin signaling pathway. Its structural and functional comparison with natural auxin and other synthetic auxins allows for the dissection of receptor binding specificity, downstream signaling events, and the physiological consequences of auxin pathway disruption.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

MCPA functions by co-opting the cell's natural auxin perception and response machinery. The core of this pathway involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[6][7]

  • Perception: In the presence of auxin (or an auxin mimic like MCPA), the hormone binds to the TIR1/AFB receptor, which is part of a larger SCF E3 ubiquitin ligase complex (SCFTIR1/AFB).[8][9]

  • De-repression: This binding event stabilizes the interaction between the SCFTIR1/AFB complex and an Aux/IAA repressor protein.[7][9]

  • Degradation: The SCF complex tags the Aux/IAA protein with ubiquitin, marking it for degradation by the 26S proteasome.[8][10]

  • Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to auxin-responsive elements (AREs) in the promoters of target genes, activating their transcription.[7][10]

The application of MCPA leads to a sustained and excessive activation of this pathway, causing the overstimulation of auxin-responsive genes. This results in the characteristic herbicidal effects of epinasty (downward bending of leaves and stems), uncontrolled cell division, and ultimately, plant death.[3][9][11]

Auxin_Signaling_Pathway cluster_nucleus Nucleus MCPA MCPA (Auxin) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) MCPA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination Aux_Genes Auxin-Responsive Genes ARF->Aux_Genes Activates Proteasome->Aux_IAA Degradation Response Uncontrolled Growth & Cell Division Aux_Genes->Response

Caption: MCPA mimics auxin to induce the degradation of Aux/IAA repressors, activating ARF transcription factors.

Data Presentation: Quantitative Analysis

Table 1: Relative Binding of MCPA to Arabidopsis Auxin Receptors

MCPA generally exhibits a lower binding affinity to the TIR1/AFB family of receptors compared to the natural auxin IAA and the widely used synthetic auxin 2,4-D. This differential binding can be exploited to study receptor specificity. The data below was generated using Surface Plasmon Resonance (SPR) to measure the binding to purified Arabidopsis thaliana TIR1/AFB-ASK1 complexes.

Compound (50 µM)Receptor TargetRelative Binding (% of IAA)Reference
IAA AtTIR1100%[8][12]
AtAFB2100%[8][12]
AtAFB5100%[8][12]
2,4-D AtTIR129%[8]
AtAFB222%[8]
AtAFB540%[8]
MCPA AtTIR1Lower than 2,4-D[8]
AtAFB2Lower than 2,4-D[8]
AtAFB5Lower than 2,4-D[8]

Note: Specific percentage values for MCPA were not provided in the cited source, but its binding was reported as significantly lower than that of IAA and lower than 2,4-D across the tested receptors.[8]

Experimental Protocols

Protocol 1: In Vitro Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)

This protocol allows for the quantitative measurement of binding affinity and kinetics between MCPA and specific auxin receptors.

Methodology:

  • Protein Expression and Purification:

    • Express and purify the target auxin receptor (e.g., AtTIR1) and its interacting partners (e.g., ASK1, Aux/IAA degron peptide) using an appropriate system (e.g., E. coli or insect cells).

  • SPR Sensor Chip Preparation:

    • Immobilize the purified receptor complex (e.g., TIR1-ASK1) onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: For binding assays, it is crucial to use the active acid form, MCPA, as the ester may not bind directly to the receptor. If using the ester, saponification to the acid may be necessary.

    • Create a dilution series of MCPA in SPR running buffer (e.g., HBS-EP+). Include a buffer-only (blank) control.

  • SPR Analysis:

    • Inject the MCPA dilutions over the sensor chip surface at a constant flow rate.

    • In the presence of the Aux/IAA degron peptide, measure the association and dissociation rates in real-time by monitoring the change in response units (RU).

    • Regenerate the sensor surface between injections using a mild acidic or basic solution.

  • Data Analysis:

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD value of MCPA with that of IAA to determine relative binding affinity.

SPR_Workflow A 1. Purify Receptor Protein (e.g., TIR1-ASK1) B 2. Immobilize Receptor on SPR Sensor Chip A->B D 4. Inject MCPA over Chip B->D C 3. Prepare MCPA Dilution Series + Aux/IAA Peptide C->D E 5. Measure Association/ Dissociation (RU) D->E F 6. Analyze Data (Calculate ka, kd, KD) E->F

Caption: Workflow for measuring MCPA-receptor binding kinetics using Surface Plasmon Resonance (SPR).

Protocol 2: Root Elongation Bioassay in Arabidopsis thaliana

This is a classic in vivo assay to assess the physiological impact of auxin-like compounds on plant development.

Methodology:

  • Media Preparation:

    • Prepare half-strength Murashige and Skoog (MS) agar medium.

    • Autoclave and cool to ~50-55°C.

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 nM). Also, add an equivalent amount of DMSO to the control (0 nM) plate.

    • Pour the medium into square petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, with sterile water washes in between.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Pipette individual seeds in a line onto the surface of the prepared MS plates.

  • Incubation:

    • Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates and scan them to create a high-resolution image.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 15-20 seedlings per treatment.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the this compound concentration to generate a dose-response curve.

Root_Assay_Workflow A 1. Prepare MS Agar Plates with various [MCPA] C 3. Plate Seeds on Agar A->C B 2. Sterilize & Stratify Arabidopsis Seeds B->C D 4. Incubate Vertically (5-7 days) C->D E 5. Scan Plates & Measure Primary Root Length D->E F 6. Plot Dose-Response Curve E->F

Caption: Experimental workflow for the Arabidopsis root elongation bioassay to test MCPA effects.

Protocol 3: Gene Expression Analysis of Auxin-Responsive Genes by RT-qPCR

This protocol determines how this compound affects the transcription of known auxin target genes.

Methodology:

  • Plant Treatment:

    • Grow Arabidopsis thaliana seedlings hydroponically or on MS agar plates for 7-10 days.

    • Prepare a treatment solution of this compound at a working concentration (e.g., 1 µM) in liquid MS medium. Include a mock control with the same concentration of solvent (DMSO).

    • Transfer seedlings to the treatment or mock solution and incubate for various time points (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction:

    • At each time point, harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA and assess its integrity.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for auxin-responsive genes (e.g., GH3.3, SAURs) and a reference gene (e.g., ACTIN2 or UBQ10).

    • Run the qPCR reaction on a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the fold change in gene expression in MCPA-treated samples relative to the mock-treated control at each time point.

qPCR_Workflow A 1. Treat Seedlings with MCPA vs. Mock B 2. Harvest at Time Points & Freeze in Liquid N2 A->B C 3. Extract Total RNA & Perform DNase Treatment B->C D 4. Synthesize cDNA (Reverse Transcription) C->D E 5. Perform qPCR with Primers for Target & Reference Genes D->E F 6. Analyze Relative Expression (ΔΔCt Method) E->F

References

Application Note: Analysis of MCPA-2-Ethylhexyl and its Parent Compound MCPA in Environmental Samples Using MCPA-2-Ethylhexyl as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide for the control of broadleaf weeds. Its 2-ethylhexyl ester form (MCPA-2-ethylhexyl) is also commonly applied and is of environmental and toxicological interest. Accurate quantification of these compounds in various matrices is crucial for monitoring environmental contamination and ensuring food safety. This application note provides detailed protocols for the analysis of MCPA and this compound in soil and water samples using this compound as a reference standard. The methodologies described utilize Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) for sensitive and selective detection.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this note.

Table 1: LC-MS/MS Method Performance for MCPA and this compound in Soil

ParameterMCPAThis compoundReference
Limit of Detection (LOD)0.000466 - 0.000480 mg/kg0.000466 - 0.000480 mg/kg[1]
Limit of Quantitation (LOQ)0.01 mg/kg0.01 mg/kg[1]

Note: In the referenced method, the 2-ethylhexyl ester is hydrolyzed to the parent acid during sample processing, and thus they are monitored with the same ion transitions.

Table 2: GC-MS Method Performance for this compound in Water

ParameterThis compoundReference
Limit of Quantitation (LOQ)1.0 ng/mL[2]
Average Recovery99%[2]

Table 3: UPLC-MS/MS Method Performance for MCPA in Wheat and Soil

MatrixFortification Levels (mg/kg)Average Recovery (%)RSDr (%)Reference
Wheat Plants0.01 - 1.075.1 - 93.93.0 - 9.3[3]
Wheat Grain0.01 - 1.075.1 - 93.93.0 - 9.3[3]
Soil0.01 - 1.075.1 - 93.93.0 - 9.3[3]
LOD
Wheat Plants0.005 mg/kg[3]
Wheat Grain0.004 mg/kg[3]
Soil0.004 mg/kg[3]
LOQ
Wheat Plants0.02 mg/kg[3]
Wheat Grain0.01 mg/kg[3]
Soil0.01 mg/kg[3]

Experimental Protocols

Protocol 1: Analysis of MCPA and this compound in Soil by LC-MS/MS

This protocol is based on the method described by the US EPA for the determination of phenoxy acids and their corresponding 2-ethylhexyl esters in soil.[1]

1. Sample Preparation (Hydrolysis and QuEChERS-based Extraction)

  • Weigh 10 g of soil sample into a flask.

  • Add 10 mL of sodium hydroxide hydrolysis solution (15:85 v/v 47% NaOH:deionized water) and 1 mL of methanol.

  • Place the flask in an oven at 85°C overnight (at least 16 hours) to hydrolyze the this compound ester to MCPA.

  • After cooling, acidify the sample by gently mixing with 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.

  • Transfer the extract to a 50 mL centrifuge tube. Rinse the flask with 2 mL of 1M chloroacetic acid and add the rinse to the centrifuge tube.

  • Add 9 mL of acetonitrile and the contents of a QuEChERS extraction salt packet.

  • Shake vigorously, then add 10 mL of hexane and shake vigorously again.

  • Shake the sample on a flatbed shaker for 30 minutes.

  • Centrifuge at 3500 rpm for 15 minutes at 4°C.

  • Transfer 1.8 mL of the middle layer (acetonitrile/methanol) to a 2 mL microcentrifuge tube.

  • Add 100 mg of anhydrous magnesium sulfate, 50 mg of graphitized carbon black, and 100 mg of aluminum oxide.

  • Vortex and then shake for 10 minutes on a reciprocating shaker.

  • Centrifuge for 10 minutes at 13,000 rpm.

  • Transfer a 0.4 mL aliquot of the extract to an HPLC vial.

  • Add 0.6 mL of water with 0.2% formic acid and 10 µL of a 5 µg/mL internal standard solution.

2. LC-MS/MS Analysis

  • Instrumentation: Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer.[1]

  • LC Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm).[1]

  • Guard Column: Phenomenex KJ0-4282 C18 (4 mm).[1]

  • Column Temperature: 20°C.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1]

    • B: Methanol with 0.1% formic acid.[1]

  • Gradient:

    • 0.01-0.03 min: 55:45 (A:B)

    • 6.00 min: 25:75 (A:B)

    • 6.01-7.15 min: 5:95 (A:B)

    • 7.16-9.00 min: 55:45 (A:B)[1]

  • Injection Volume: 40 µL.[1]

  • Mass Spectrometry:

    • Ionization: ESI (TurboIon Spray) in negative mode.[1]

    • Monitored Ion Transitions (Quantitation/Confirmation):

      • MCPA and MCPA-2-EH: m/z 199→141 / m/z 201→143.[1]

  • Expected Retention Time: Approximately 4.5 minutes for MCPA and MCPA-2-EH.[1]

Protocol 2: Analysis of this compound in Water by GC-MS

This protocol is based on a method validated for the determination of MCPA and its derivatives in water.[2]

1. Sample Preparation

  • Fortify control water samples with this compound standard solution to prepare calibration and quality control samples.

  • Follow the specific extraction and derivatization procedures as outlined in the referenced method QMAM94002 (details not fully available in the search results). The general principle involves extraction of the analyte from the water matrix, potentially followed by a derivatization step to improve chromatographic performance.

2. GC-MS Analysis

  • Instrumentation: Capillary gas chromatograph with a mass selective detector.[2]

  • Oven Temperature Program:

    • Initial: 80°C for 1.0 min.

    • Ramp: 30°C/min to 300°C.

    • Hold: 5 min at 300°C.[2]

  • Injector Temperature: 250°C.[2]

  • Transfer Line Temperature: 280°C.[2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation (Soil) cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sampling (10g) hydrolysis 2. Alkaline Hydrolysis (NaOH, Methanol, 85°C) soil_sample->hydrolysis Hydrolyzes ester to acid acidification 3. Acidification (Sulfuric Acid) hydrolysis->acidification extraction 4. QuEChERS Extraction (Acetonitrile, Salts, Hexane) acidification->extraction cleanup 5. Dispersive SPE Cleanup (MgSO4, GCB, Alumina) extraction->cleanup Remove interferences final_extract 6. Final Extract Preparation (Dilution, Internal Standard) cleanup->final_extract lc_ms LC-MS/MS Analysis final_extract->lc_ms Injection quantification Quantification using This compound Reference Standard Curve lc_ms->quantification

Caption: Experimental workflow for the analysis of MCPA and this compound in soil.

References

Application Notes and Protocols for Testing MCPA-2-Ethylhexyl Efficacy on Invasive Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive protocol for researchers and scientists to evaluate the efficacy of the herbicide MCPA-2-ethylhexyl on selected invasive broadleaf weed species. MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, post-emergent phenoxy herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] The 2-ethylhexyl ester form is a common formulation that is rapidly converted to the herbicidally active MCPA acid in the environment.[3] This document outlines detailed methodologies for greenhouse-based, whole-plant bioassays, data collection and presentation, and includes visualizations of the experimental workflow and the herbicide's mode of action.

Introduction to this compound

This compound is a synthetic auxin herbicide.[4] Its mode of action mimics the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, primarily broadleaf (dicotyledonous) species.[1][2] This disruption of normal cell growth, protein synthesis, and cell division ultimately results in plant death.[1][3] It is valued for its selectivity, as it can control broadleaf weeds without significantly harming monocotyledonous crops like cereals and grasses.[2]

Target Invasive Species: This protocol is designed for testing efficacy on common invasive broadleaf weeds. Examples include:

  • Canada Thistle (Cirsium arvense) : A persistent, rhizomatous perennial weed.[5][6][7]

  • Dandelion (Taraxacum officinale) : A common perennial weed found in turf and agricultural areas.[8][9][10]

Experimental Protocol: Whole-Plant Bioassay

This protocol details a dose-response, whole-plant bioassay under controlled greenhouse conditions to determine the efficacy of this compound.[11][12]

Materials and Reagents
  • Plant Material: Seeds or rhizomes of target invasive species (Cirsium arvense, Taraxacum officinale) and a known susceptible reference species.

  • Growth Medium: Standard potting mix or a mixture of soil, sand, and peat.

  • Containers: 10-15 cm diameter pots with drainage holes.

  • Herbicide: Commercial formulation of this compound.

  • Adjuvant: Non-ionic surfactant (if recommended by the herbicide label).

  • Equipment:

    • Controlled environment greenhouse or growth chamber.

    • Calibrated laboratory track sprayer or backpack sprayer with a flat-fan nozzle.

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

    • Analytical balance and volumetric flasks for preparing herbicide solutions.

    • Ruler or calipers for plant height measurements.

    • Drying oven.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) with 4-5 replications per treatment.

  • Treatments:

    • Untreated Control (sprayed with water and adjuvant only).

    • This compound at a range of doses. A logarithmic series of doses is recommended to establish a dose-response curve, for example: 0x, 0.25x, 0.5x, 1x (recommended field rate), 2x, and 4x the label rate.[13]

  • Experimental Unit: A single pot containing one or more plants of the same species.

Methodology
  • Plant Propagation:

    • Sow seeds or plant rhizome cuttings of the target weed species in pots filled with growth medium.

    • Thin seedlings to a uniform number (e.g., 2-3 plants per pot) once established.

    • Grow plants in a greenhouse under optimal conditions (e.g., 22-25°C day / 16-18°C night, 16:8 hour photoperiod).

  • Herbicide Application:

    • Treat plants when they reach a consistent growth stage, typically the 2-4 true leaf stage or when rosettes are 5-10 cm in diameter.[5][11]

    • Prepare herbicide stock solutions and serial dilutions to achieve the target application rates.

    • Apply the herbicide using a calibrated sprayer set to deliver a consistent volume (e.g., 200-300 L/ha). Ensure uniform coverage of the foliage.

    • Return plants to the greenhouse after treatment, ensuring no cross-contamination between treatments.

Data Collection and Assessment
  • Visual Phytotoxicity Assessment:

    • Rate plant injury at set intervals, such as 7, 14, 21, and 28 Days After Treatment (DAT).[11][14]

    • Use a 0 to 100% scale, where 0% = no visible injury and 100% = complete plant death. Symptoms of phenoxy herbicide damage include epinasty (stem and petiole twisting), leaf cupping, and chlorosis.

  • Quantitative Measurements (at final assessment, e.g., 28 DAT):

    • Plant Survival/Mortality: Count the number of surviving plants per pot and express as a percentage.[14]

    • Above-ground Biomass: Harvest all surviving plant material above the soil line for each experimental unit.

    • Place harvested biomass in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (approx. 48-72 hours).

    • Record the dry weight (in grams).

Data Analysis
  • Calculate the percent biomass reduction relative to the untreated control for each treatment.

  • Analyze data using Analysis of Variance (ANOVA).

  • If ANOVA indicates significant differences, perform a mean separation test (e.g., Tukey's HSD) to compare treatments.

  • Use regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 90% growth reduction (GR₉₀).

Data Presentation

Summarize quantitative results in clear, structured tables for easy comparison.

Table 1: Visual Phytotoxicity of this compound on Cirsium arvense 28 Days After Treatment (DAT).

TreatmentDose (g a.i./ha¹)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Replicate 4 (%)Mean Injury (%)
Untreated Control000000
MCPA-2-EH0.25x2530282727.5
MCPA-2-EH0.5x5560585557.0
MCPA-2-EH1x8590889288.8
MCPA-2-EH2x1009810010099.5
MCPA-2-EH4x100100100100100
¹ g a.i./ha = grams of active ingredient per hectare. Doses are relative to the recommended label rate (1x).

Table 2: Dry Biomass Reduction of Cirsium arvense in Response to this compound 28 DAT.

TreatmentDose (g a.i./ha¹)Mean Dry Biomass (g)Standard DeviationBiomass Reduction (%)
Untreated Control012.51.30
MCPA-2-EH0.25x8.80.929.6
MCPA-2-EH0.5x5.10.759.2
MCPA-2-EH1x1.90.484.8
MCPA-2-EH2x0.20.198.4
MCPA-2-EH4x0.00.0100
¹ g a.i./ha = grams of active ingredient per hectare. Doses are relative to the recommended label rate (1x).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment & Analysis a Seed Collection & Germination of Invasive Species b Transplant Seedlings to Pots a->b c Acclimatize Plants in Greenhouse b->c e Apply Treatments with Calibrated Sprayer c->e d Prepare Herbicide Dose Range d->e f Visual Assessment (7, 14, 21 DAT) e->f g Final Harvest & Biomass Measurement (28 DAT) f->g h Statistical Analysis (ANOVA, Regression) g->h i Determine GR₅₀ & GR₉₀ Values h->i

Caption: Workflow for whole-plant herbicide efficacy bioassay.

Mode of Action Signaling Pathway for MCPA

G cluster_entry Herbicide Action cluster_cellular Cellular Disruption cluster_outcome Physiological Outcome A This compound (Applied to Leaf) B Hydrolysis to MCPA Acid (Active Form) A->B C Absorption & Translocation (Phloem) B->C D MCPA mimics natural auxin (IAA) C->D E Binds to Auxin Receptor Proteins D->E F Uncontrolled Gene Expression E->F G Disruption of Normal Cell Division, Elongation, & Differentiation F->G H Visible Symptoms: Epinasty, Leaf Cupping, Chlorosis G->H I Plant Death H->I

Caption: Simplified mode of action pathway for MCPA as a synthetic auxin.

References

Application Notes and Protocols for Soil Column Leaching Studies with MCPA-2-ethylhexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting soil column leaching studies with the herbicide MCPA-2-ethylhexyl. The information is intended to guide researchers in assessing the environmental mobility of this compound and its principal degradation products in soil.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in agriculture.[1] It is often formulated as an ester, such as this compound, to enhance its efficacy. Understanding the leaching potential of this compound and its primary active form, MCPA, is crucial for evaluating its potential to contaminate groundwater and surrounding ecosystems. Soil column leaching studies are laboratory simulations designed to assess the mobility of chemical substances through the soil profile under controlled conditions. These studies are essential for environmental risk assessment and are often required for the registration of agrochemicals.[2]

Principle of Soil Column Leaching Studies

Soil column leaching studies are designed to simulate the movement of a substance through a soil profile under the influence of water flow. A defined amount of the test substance, in this case, this compound, is applied to the surface of a soil column. The column is then irrigated with a simulated rainfall solution, and the resulting leachate is collected and analyzed for the presence of the parent compound and its transformation products. At the end of the experiment, the soil column is sectioned, and each section is analyzed to determine the distribution of the substance within the soil profile. These studies are typically conducted following standardized guidelines such as OECD Test Guideline 312 or OPPTS 835.1240.[2]

Experimental Protocols

This section outlines the detailed methodology for conducting a soil column leaching study with this compound, based on established international guidelines.

Materials and Equipment
  • Soil: A well-characterized soil should be used. It is recommended to use a sandy soil with low organic carbon content for worst-case scenario assessments. The soil should be air-dried and sieved (<2 mm).

  • Soil Columns: Glass or stainless steel columns, typically 30-50 cm in length and 4-5 cm in internal diameter. The base of the column should be fitted with a sieve or glass wool to retain the soil.

  • This compound: Analytical standard of known purity. For detailed studies on degradation and transformation, 14C-labeled this compound is recommended.[2]

  • Artificial Rain Solution: 0.01 M calcium chloride (CaCl2) solution.

  • Peristaltic Pump: For applying the artificial rain at a constant flow rate.

  • Fraction Collector: To collect leachate samples at regular intervals.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for the quantification of this compound and its metabolites.

  • Standard laboratory glassware and equipment.

Procedure
  • Soil Column Preparation:

    • Dry the selected soil at room temperature and sieve it through a 2 mm mesh.

    • Pack the soil into the columns to a height of approximately 28 cm, ensuring uniform bulk density.

    • Pre-wet the soil columns by saturating them with the artificial rain solution from the bottom up to avoid air entrapment. Allow the columns to drain freely until they reach field capacity.

  • Application of Test Substance:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Apply a known amount of the this compound solution evenly to the surface of the soil column. The application rate should be relevant to the recommended field application rates.

    • If using a solvent, allow it to evaporate completely before starting the leaching process.

  • Leaching (Irrigation):

    • Apply the artificial rain solution (0.01 M CaCl2) to the top of the soil column at a constant rate using a peristaltic pump. A typical irrigation regime is 200 mm of rainfall over 48 hours.

    • Collect the leachate in fractions using a fraction collector. Record the volume of each fraction.

  • Sample Collection and Processing:

    • At the end of the irrigation period, allow the columns to drain completely.

    • Extrude the soil from the columns and section it into segments of defined lengths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, and 25-30 cm).

    • Analyze the collected leachate fractions and each soil segment for the concentration of this compound and its primary metabolite, MCPA.

Analytical Method: Quantification of this compound and MCPA

The following is a summary of a validated analytical method for the determination of MCPA and this compound in soil and water samples.

  • Instrumentation: Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer.[3]

  • Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm).[3]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[3]

  • Detection: Mass spectrometry with multiple reaction monitoring (MRM).

Sample Preparation (Soil):

  • Extract a known weight of soil with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Centrifuge and filter the extract.

  • Clean up the extract using solid-phase extraction (SPE) with C18 cartridges.

  • Elute the analytes from the SPE cartridge and concentrate the eluate before HPLC-MS analysis.

Sample Preparation (Water/Leachate):

  • Filter the water sample.

  • Perform solid-phase extraction (SPE) using C18 cartridges to concentrate the analytes.

  • Elute the analytes from the SPE cartridge and analyze by HPLC-MS.

Data Presentation

The quantitative data from soil column leaching studies should be summarized to facilitate comparison and interpretation.

Table 1: Leaching of MCPA in Different Soil Types

Soil TypeOrganic Carbon (%)% of Applied MCPA in LeachateReference
Regosol0.5 - 1.516.44%[4][5]
Chernitza> 1.51.12%[4][5]
Sandy SoilLow> 70%[6]
Unamended Field SoilNot Specified56.9%[7][8]
Field Soil with 5% De-oiled Olive Mill WasteNot Specified15.9%[7][8]

Note: The data presented is for MCPA, the active acid form. This compound is expected to hydrolyze to MCPA in the soil environment.

Table 2: Degradation Half-life (DT50) of MCPA in Soil

Soil TypeHalf-life (days)Reference
Chernitza2.2[4][5]
Regosol11.7[4][5]
Clay Loam, Heavy Clay, Sandy Loam~13[9]
Agricultural Soil4.5 - 7[1]

Table 3: Analytical Method Validation Parameters for MCPA and this compound in Soil

AnalyteLimit of Quantitation (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Reference
MCPA0.010.000466 - 0.000480[3]
This compound0.010.0000375 - 0.0000871[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving) col_pack Column Packing soil_prep->col_pack pre_wet Pre-wetting with Artificial Rain col_pack->pre_wet app Application of This compound pre_wet->app leach Leaching with Artificial Rain app->leach collect Leachate Collection leach->collect soil_sec Soil Column Sectioning leach->soil_sec extract_leachate Extraction of Leachate collect->extract_leachate extract_soil Extraction of Soil Sections soil_sec->extract_soil analysis HPLC-MS Analysis extract_soil->analysis extract_leachate->analysis

Caption: Experimental workflow for a soil column leaching study.

Degradation Pathway of this compound in Soil

G mcpa_ester This compound mcpa_acid MCPA (acid) mcpa_ester->mcpa_acid Hydrolysis metabolite 4-chloro-2-methylphenol mcpa_acid->metabolite Microbial Degradation degradation Further Degradation (e.g., CO2, water) metabolite->degradation

Caption: Simplified degradation pathway of this compound in soil.

References

Application Notes and Protocols for a Sensitive Bioassay of MCPA-2-Ethylhexyl Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-2-ethylhexyl is a widely used phenoxy herbicide for the selective control of broadleaf weeds in various agricultural and non-crop settings. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species. The development of a sensitive and reliable bioassay is crucial for understanding its herbicidal activity, assessing environmental impact, and for the discovery of new herbicide candidates.

These application notes provide a detailed protocol for a sensitive bioassay to determine the herbicidal activity of this compound using the model plant Arabidopsis thaliana. The primary endpoint of this assay is the inhibition of root elongation, a highly sensitive marker for auxin-like activity. Additionally, this document outlines the underlying signaling pathways and provides quantitative data to support experimental design and data interpretation.

Principle of the Bioassay

This bioassay is based on the principle that exposure to auxin-like herbicides, such as the active form of this compound (MCPA acid), inhibits primary root elongation and promotes the formation of lateral roots and root hairs in susceptible plant species. By quantifying the dose-dependent inhibition of root growth in Arabidopsis thaliana seedlings, the biological activity of the herbicide can be determined. Arabidopsis thaliana is an ideal model organism for this bioassay due to its small size, rapid life cycle, genetic tractability, and high sensitivity to auxins.

Signaling Pathway of Auxin and MCPA Action

MCPA, the active form of this compound, acts as an auxin mimic, leading to an overstimulation of auxin signaling pathways. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin or an auxin mimic like MCPA is present, it binds to the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) receptor proteins. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of a wide range of genes involved in plant growth and development. The supra-optimal and sustained activation of these genes by MCPA leads to abnormal physiological responses, including epinasty, cell division arrest, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MCPA MCPA (Auxin) TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activation Response Altered Gene Expression & Herbicidal Effects Auxin_Response_Genes->Response Ub Ubiquitin Ub->SCF

Diagram of the auxin signaling pathway disrupted by MCPA.

Experimental Protocols

Materials and Reagents
  • Arabidopsis thaliana seeds (Col-0 ecotype recommended)

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (square, 100 x 100 mm)

  • Micropipettes and sterile tips

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Growth chamber with controlled light and temperature

  • Stereomicroscope or flatbed scanner

  • Image analysis software (e.g., ImageJ)

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Warm the DMSO slightly to aid in dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Arabidopsis thaliana Root Elongation Bioassay Protocol

Experimental_Workflow A Seed Sterilization B Plating Seeds on MS Medium A->B C Stratification (4°C for 2-3 days) B->C D Germination & Pre-growth (Vertical, 22°C, 16h light/8h dark) C->D E Seedling Transfer to Treatment Plates D->E F Incubation (Vertical, 22°C, 16h light/8h dark) E->F G Image Acquisition F->G H Root Length Measurement G->H I Data Analysis H->I

Experimental workflow for the Arabidopsis thaliana root elongation bioassay.

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 20% bleach solution containing a drop of Tween-20.

    • Incubate for 10 minutes with occasional vortexing.

    • Carefully remove the bleach solution and wash the seeds five times with sterile water.

  • Plating and Stratification:

    • Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Under sterile conditions, resuspend the sterilized seeds in a small volume of sterile water and plate them in a line on the surface of the MS agar plates.

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days to synchronize germination.

  • Germination and Pre-growth:

    • Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

    • Place the plates in a vertical orientation to allow the roots to grow along the surface of the agar.

    • Allow the seedlings to grow for 4-5 days until the primary roots are approximately 1-2 cm long.

  • Herbicide Treatment:

    • Prepare a series of MS agar plates containing different concentrations of this compound. A suggested concentration range is 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Include a DMSO control plate (with the same concentration of DMSO as the highest herbicide concentration plate).

    • Carefully transfer 5-10 seedlings of similar size from the pre-growth plates to each treatment plate. Position the seedlings so that their root tips are aligned.

  • Incubation and Data Collection:

    • Return the plates to the growth chamber and incubate them vertically for another 3-5 days.

    • After the incubation period, acquire high-resolution images of the plates using a flatbed scanner or a stereomicroscope with a camera.

    • Measure the length of the primary root from the root-shoot junction to the root tip for each seedling using image analysis software like ImageJ.

Data Analysis
  • Calculate the average root length and standard deviation for each treatment group.

  • Normalize the data by expressing the average root length of each treatment group as a percentage of the average root length of the control group.

  • Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value (the concentration of herbicide that causes 50% inhibition of root growth).

Data Presentation

The following tables summarize quantitative data on the herbicidal activity of MCPA.

Table 1: IC50 Values of MCPA for Root and Shoot Growth Inhibition in Different Plant Species

Plant SpeciesEndpointIC50 (mg a.i./L)
Lepidium sativum (Garden cress)Root Growth Inhibition0.07
Sinapis alba (White mustard)Root Growth Inhibition0.15
Avena sativa (Oat)Root Growth Inhibition12
Triticum aestivum (Wheat)Root Growth Inhibition8
Lepidium sativum (Garden cress)Shoot Growth Inhibition0.15
Sinapis alba (White mustard)Shoot Growth Inhibition0.30
Avena sativa (Oat)Shoot Growth Inhibition73
Triticum aestivum (Wheat)Shoot Growth Inhibition55

Table 2: Dose-Response of Various Weed Species to MCPA Application

Weed SpeciesApplication Rate (g a.e./ha)Weed Control (%)
Melilotus officinalis (Yellow sweet clover)80091
Convolvulus arvensis (Field bindweed)80095
Sonchus oleraceus (Common sowthistle)80092
Centaurea iberica (Iberian starthistle)80095

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor or inconsistent seed germination - Improper seed sterilization (too harsh or too short) - Old or poor-quality seeds - Inadequate stratification- Optimize sterilization time and bleach concentration. - Use fresh, high-viability seeds. - Ensure stratification at 4°C for at least 2 days.
High variability in root growth within a treatment group - Inconsistent seedling size at the time of transfer - Uneven distribution of herbicide in the agar - Variation in plate moisture- Select seedlings of uniform size for transfer. - Ensure thorough mixing of the herbicide in the molten agar before pouring plates. - Seal plates properly to maintain consistent humidity.
No observable effect of the herbicide, even at high concentrations - Inactive herbicide compound - Herbicide precipitation in the media - Resistant plant ecotype- Verify the purity and activity of the this compound standard. - Ensure the herbicide remains dissolved in the media; check for precipitates. Consider using a lower concentration of DMSO if precipitation is an issue. - Use a known sensitive ecotype like Columbia-0 (Col-0).
Excessive root growth inhibition in the control group - Contamination of the media or water - High concentration of DMSO- Use sterile techniques and high-purity water and reagents. - Ensure the final DMSO concentration in the control plates is low (typically ≤ 0.1%) and matches the herbicide treatment plates.

Conclusion

The Arabidopsis thaliana root elongation bioassay is a highly sensitive and quantitative method for assessing the herbicidal activity of this compound. This protocol provides a detailed framework for conducting the assay, from seed preparation to data analysis. By understanding the underlying auxin signaling pathway and utilizing the provided quantitative data, researchers can effectively employ this bioassay for a range of applications, including herbicide screening, mechanism of action studies, and environmental risk assessment.

Application Notes and Protocols: In Vitro Assessment of MCPA-2-Ethylhexyl on Plant Tissue Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA-2-ethylhexyl is an ester form of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] In the environment, this compound is rapidly converted to its active form, MCPA acid.[2] MCPA mimics the action of the plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf plants.[1][3] This document provides detailed protocols for the in vitro assessment of this compound on plant tissue cultures, focusing on callus induction, cell viability, and the evaluation of oxidative stress markers. These protocols are designed to offer a framework for screening the phytotoxicity of this compound at the cellular level.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Callus Growth and Cell Viability

This compound Concentration (µM)Callus Fresh Weight (g)Callus Dry Weight (g)Cell Viability (%)
0 (Control)2.5 ± 0.30.20 ± 0.0395 ± 4
102.1 ± 0.20.17 ± 0.0285 ± 5
501.5 ± 0.40.12 ± 0.0360 ± 7
1000.8 ± 0.20.07 ± 0.0235 ± 6
2500.3 ± 0.10.03 ± 0.0110 ± 3

Table 2: Effect of this compound on Oxidative Stress Markers

This compound Concentration (µM)H₂O₂ Content (µmol/g FW)MDA Content (nmol/g FW)SOD Activity (U/mg protein)CAT Activity (U/mg protein)APX Activity (U/mg protein)GR Activity (U/mg protein)
0 (Control)1.2 ± 0.215 ± 250 ± 525 ± 330 ± 415 ± 2
101.8 ± 0.322 ± 365 ± 630 ± 438 ± 518 ± 3
503.5 ± 0.545 ± 580 ± 738 ± 445 ± 622 ± 3
1006.8 ± 0.778 ± 860 ± 620 ± 332 ± 516 ± 2
2509.5 ± 1.1110 ± 1235 ± 412 ± 218 ± 39 ± 1

Experimental Protocols

Callus Induction and Maintenance

This protocol outlines the steps for initiating and maintaining callus cultures, which serve as the primary material for toxicity assessment.

Materials:

  • Plant explants (e.g., seeds, leaves, stems)

  • Murashige and Skoog (MS) medium

  • Plant growth regulators (e.g., 2,4-D, BAP)

  • Sucrose

  • Agar

  • Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution)

  • Sterile distilled water

  • Petri dishes, flasks, and other sterile labware

Protocol:

  • Surface Sterilization of Explants:

    • Wash the explants thoroughly under running tap water.

    • Immerse in 70% ethanol for 30-60 seconds.

    • Soak in a sodium hypochlorite solution (1-2% available chlorine) with a few drops of Tween-20 for 10-20 minutes.[4]

    • Rinse 3-5 times with sterile distilled water inside a laminar flow hood.[4]

  • Callus Induction:

    • Place the sterilized explants onto MS medium supplemented with an appropriate concentration of auxin, such as 2,4-D (e.g., 2 mg/L), and cytokinin, such as BAP (e.g., 0.5 mg/L), for callus induction.[5] The optimal concentrations may vary depending on the plant species.

    • Incubate the cultures in the dark at 25 ± 2°C.[5]

  • Callus Maintenance:

    • Subculture the induced calli every 3-4 weeks onto fresh MS medium with the same or slightly modified plant growth regulator concentrations.[6]

    • Maintain the cultures under the same incubation conditions.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Add the appropriate volume of the stock solution to the autoclaved and cooled callus maintenance medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 µM). Ensure the final solvent concentration is consistent across all treatments, including the control, and is non-toxic to the plant cells.

  • Transfer established calli (approximately 0.5 g) to the treatment media.

  • Incubate under the standard culture conditions for a predetermined period (e.g., 7, 14, or 21 days).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS and 0.6% acetic acid in DMSO)[7]

  • 96-well microplate

  • Microplate reader

Protocol:

  • After the treatment period, transfer a small, representative sample of callus from each treatment to a microcentrifuge tube.

  • Add a known volume of liquid MS medium and gently homogenize to create a cell suspension.

  • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.[8]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Measurement of Oxidative Stress Markers

Protocol:

  • Homogenize 0.5 g of callus in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA) in an ice bath.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Measure the absorbance at 390 nm. The H₂O₂ content can be calculated from a standard curve prepared with known concentrations of H₂O₂.

MDA is a marker of lipid peroxidation.[9]

Protocol:

  • Homogenize 0.5 g of callus in 5 mL of 0.1% (w/v) TCA.

  • Centrifuge at 10,000 x g for 10 minutes.

  • To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% (w/v) thiobarbituric acid (TBA).

  • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Enzyme Extraction:

  • Homogenize 1 g of callus in 5 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant for the following enzyme assays. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Superoxide Dismutase (SOD): The activity can be measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): The activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

  • Ascorbate Peroxidase (APX): The activity is measured by the decrease in absorbance at 290 nm due to ascorbate oxidation.

  • Glutathione Reductase (GR): The activity is determined by measuring the rate of NADPH oxidation at 340 nm.

Visualizations

Experimental_Workflow cluster_0 1. Callus Culture Preparation cluster_1 2. Herbicide Treatment cluster_2 3. In Vitro Assessment cluster_3 4. Data Analysis Explant Plant Explant Selection Sterilization Surface Sterilization Explant->Sterilization Induction Callus Induction on MS Medium Sterilization->Induction Maintenance Callus Maintenance & Proliferation Induction->Maintenance Treatment Incubation with this compound Maintenance->Treatment Growth Growth Measurement (FW/DW) Treatment->Growth Viability Cell Viability Assay (MTT) Treatment->Viability Oxidative_Stress Oxidative Stress Marker Analysis Treatment->Oxidative_Stress Analysis Data Compilation & Statistical Analysis Growth->Analysis Viability->Analysis Oxidative_Stress->Analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

Signaling_Pathway MCPA This compound (hydrolyzed to MCPA) Auxin_Pathway Synthetic Auxin Pathway MCPA->Auxin_Pathway Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Pathway->Uncontrolled_Growth ROS_Production Increased ROS Production (H₂O₂, O₂⁻) Uncontrolled_Growth->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Antioxidant_Response Antioxidant Defense (SOD, CAT, APX, GR) Oxidative_Stress->Antioxidant_Response Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Lipid_Peroxidation->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Proposed signaling pathway of MCPA-induced oxidative stress in plant cells.

References

Application Note & Protocol: Determination of MCPA-2-ethylhexyl Residues in Crop Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative determination of MCPA-2-ethylhexyl residues in various crop samples. The protocol is intended for researchers, scientists, and professionals in analytical chemistry and food safety.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide for the post-emergence control of broadleaf weeds in cereal crops and grasslands.[1][2] It is often formulated as an ester, such as this compound, to enhance its efficacy. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for MCPA in various agricultural commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in crops to ensure food safety and compliance with regulations.

This application note details a robust analytical workflow for the determination of this compound, which is typically hydrolyzed to its parent acid form (MCPA) during sample preparation and analysis. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or tandem mass spectrometry (MS/MS) for confirmation.

Principle

The core of this method involves the extraction of this compound from the crop matrix using an organic solvent, typically acetonitrile. The ester is intentionally hydrolyzed to the more stable MCPA acid during the extraction or a subsequent saponification step. A cleanup procedure using dispersive solid-phase extraction (dSPE) is then employed to remove interfering matrix components such as pigments, sugars, and lipids.[3] The final extract is analyzed by HPLC-DAD or LC-MS/MS for the quantification of MCPA.

Experimental Protocols

3.1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[4][5] The EN 15662 and AOAC 2007.01 are two official versions of this method.[3][5]

3.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented samples)

  • Formic acid

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

3.1.2. Extraction Procedure

  • Homogenize a representative portion of the crop sample (e.g., wheat grains, spinach leaves, or fruit). For dry commodities like wheat, a wetting step may be necessary prior to extraction.[4]

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.[4]

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing MgSO₄ and PSA. For samples with high fat content, C18 may also be included.[3][4] For samples with significant pigmentation (e.g., spinach), GCB can be used, but it may also remove planar analytes.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is the final extract.

3.2. Analytical Determination

3.2.1. HPLC-DAD Analysis

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at the wavelength of maximum absorbance for MCPA (approximately 228 nm).

  • Quantification: Use a calibration curve prepared from certified standards of MCPA.

3.2.2. LC-MS/MS Analysis (for higher sensitivity and confirmation)

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for LC-MS.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[6]

  • Ionization Mode: ESI in negative mode is typically used for phenoxyacetic acids.[6]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for MCPA for quantification and confirmation.

Data Presentation

The performance of the analytical method is summarized in the tables below. These values are indicative and may vary depending on the specific crop matrix and instrumentation.

Table 1: Method Performance for MCPA in Wheat

ParameterValueReference
Limit of Detection (LOD)0.02 ng[1]
Limit of Quantification (LOQ)0.01 mg/kg[1][2]
Mean Recovery (at 0.01-0.5 mg/kg)87.1% - 98.2%[1][2]
Relative Standard Deviation (RSD)0.604% - 3.44%[1][2]

Table 2: General Performance of QuEChERS for Pesticide Residue Analysis

ParameterTypical Value RangeReference
Recovery70% - 120%[3]
Relative Standard Deviation (RSD)<5%[3]

Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation central to this analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Crop Sample Collection homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup dSPE Cleanup (PSA + C18 + MgSO4) extract->cleanup hplc HPLC-DAD or LC-MS/MS Analysis cleanup->hplc Final Extract data Data Processing & Quantification hplc->data

Caption: Experimental workflow for this compound residue analysis.

hydrolysis_pathway mcpa_ester This compound (in sample) hydrolysis Hydrolysis (during sample prep) mcpa_ester->hydrolysis mcpa_acid MCPA Acid (analyzed) hydrolysis->mcpa_acid

Caption: Hydrolysis of this compound to MCPA acid.

Conclusion

The described method, combining QuEChERS sample preparation with HPLC-DAD or LC-MS/MS analysis, provides a reliable and efficient approach for the determination of this compound residues in a variety of crop samples. The protocol offers good recovery and precision, meeting the requirements for routine monitoring and regulatory compliance. The key to this analysis is the understanding that the ester form is hydrolyzed to the parent MCPA acid, which is the target analyte for quantification. This application note serves as a detailed guide for laboratories aiming to implement this analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MCPA-2-Ethylhexyl Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of MCPA-2-ethylhexyl in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution is losing potency over time. What is the likely cause?

A1: The most probable cause of potency loss in aqueous solutions of this compound is hydrolysis. This is a chemical process where the ester is cleaved by water, converting it into its parent acid, 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2-ethylhexanol. This conversion is a primary degradation pathway for phenoxy acid esters in aqueous environments.

Q2: What factors influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

  • pH: this compound is relatively stable in neutral to slightly acidic conditions (pH 5-7). However, under alkaline conditions (pH > 7), the rate of hydrolysis increases substantially.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

Q3: I'm observing rapid degradation of my compound. How can I minimize this?

A3: To minimize degradation, it is crucial to control the pH of your aqueous solution. Maintaining a pH in the range of 5 to 7 is recommended for optimal stability. This can be achieved by using a suitable buffer system. Additionally, storing solutions at lower temperatures (e.g., 2-8°C) will slow down the degradation process.

Q4: Which buffer system should I use to stabilize my this compound solution?

A4: For maintaining a pH between 5 and 7, citrate and acetate buffers are common and effective choices.

  • Citrate Buffer: Effective in the pH range of approximately 3.0 to 6.2.

  • Acetate Buffer: Effective in the pH range of approximately 3.7 to 5.6.

The choice between them may depend on the specific pH you are targeting within the stable range and potential interactions with other components in your formulation. It is advisable to perform compatibility studies.

Q5: How can I confirm that hydrolysis is occurring and quantify the degradation?

A5: You can confirm and quantify hydrolysis by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify both the intact this compound and its primary degradant, MCPA acid. By monitoring the decrease in the concentration of the parent compound and the increase in the concentration of the degradant over time, you can determine the rate of degradation.

Q6: Are there other degradation pathways I should be aware of?

A6: Besides hydrolysis, photodegradation can also contribute to the degradation of this compound, especially if your solutions are exposed to light, particularly UV radiation. To mitigate this, it is best practice to protect your solutions from light by using amber-colored vials or by working in a dark environment.

Quantitative Data on Degradation

Disclaimer: The following data is for 2,4-D-2-ethylhexyl ester and should be used as an approximation for the hydrolysis of this compound. Actual degradation rates for this compound may vary.

Table 1: Estimated Hydrolysis Half-Life (DT50) of a Phenoxy Herbicide Ester at 25°C at Various pH Values

pHHalf-Life (DT50)
599.7 days[1]
748.3 days[1]
952.2 hours[1]

Table 2: Influence of Temperature on Hydrolysis Rate (General Principle)

TemperatureGeneral Effect on Hydrolysis Rate
Lower (e.g., 4°C)Significantly Slower
Ambient (e.g., 25°C)Moderate
Higher (e.g., 40°C)Significantly Faster

Note: The rate of hydrolysis typically increases with temperature, following the principles of chemical kinetics.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values and temperatures. This protocol is based on principles outlined in OECD Guideline 111 and EPA OCSPP 835.2120.[1][2][3][4][5]

Materials:

  • This compound analytical standard

  • Sterile, purified water (HPLC grade)

  • Buffer solutions (0.1 M Citrate for pH 5, 0.1 M Phosphate for pH 7, 0.1 M Borate for pH 9)

  • Sterile, amber glass vials with screw caps

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • MCPA acid analytical standard

Procedure:

  • Buffer Preparation: Prepare sterile 0.1 M buffer solutions at pH 5, 7, and 9.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Sample Preparation:

    • In triplicate for each condition, add a small aliquot of the this compound stock solution to each buffer solution in separate amber glass vials to achieve a final concentration suitable for analytical detection (e.g., 10 µg/mL). The volume of organic solvent should be minimal (e.g., <1% of the total volume) to avoid co-solvent effects.

    • Prepare a "time zero" sample for each pH by immediately extracting and analyzing a sample as described in step 6.

  • Incubation:

    • Incubate the sets of vials at three different temperatures (e.g., 10°C, 25°C, and 40°C) in the dark.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw one vial from each pH and temperature condition. The sampling frequency should be adjusted based on the expected degradation rate.

  • Sample Analysis:

    • Immediately upon sampling, quench any further degradation by adding a suitable solvent and/or adjusting the pH.

    • Analyze the samples by a validated HPLC method to determine the concentrations of this compound and MCPA acid.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Protocol 2: HPLC-UV Method for Quantification of this compound and MCPA Acid

Objective: To separate and quantify this compound and its primary degradant, MCPA acid, in aqueous samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity or equivalent

  • Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent

  • Guard Column: Phenomenex KJ0-4282 C18 or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0.0-1.0 min: 55% A / 45% B

    • 1.0-6.0 min: Gradient to 25% A / 75% B

    • 6.0-7.0 min: Gradient to 5% A / 95% B

    • 7.0-8.0 min: Hold at 5% A / 95% B

    • 8.0-8.1 min: Gradient back to 55% A / 45% B

    • 8.1-10.0 min: Re-equilibration at 55% A / 45% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm and 280 nm

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and MCPA acid in the mobile phase.

  • Sample Preparation: Samples from the stability study may need to be diluted with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the peaks for this compound and MCPA acid based on their retention times and the calibration curves generated from the standards.

Visualizations

Degradation_Pathway MCPA_EHE This compound MCPA_Acid MCPA Acid MCPA_EHE->MCPA_Acid Hydrolysis (pH, Temp) MCPA_EHE->MCPA_Acid Photodegradation Ethylhexanol 2-Ethylhexanol MCPA_EHE->Ethylhexanol Hydrolysis (pH, Temp)

Caption: Degradation pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (pH 5, 7, 9) C Spike Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Different Temperatures (10°C, 25°C, 40°C) C->D E Collect Samples at Time Intervals D->E F Analyze by HPLC E->F G Quantify Parent and Degradant F->G H Calculate Degradation Rate (k) and Half-Life (DT50) G->H

Caption: Workflow for determining the stability of this compound.

Troubleshooting_Logic Start Start: Potency Loss Observed Check_pH Is the solution pH > 7? Start->Check_pH Check_Temp Is the storage temperature elevated? Check_pH->Check_Temp No Solution1 Action: Buffer solution to pH 5-7 Check_pH->Solution1 Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Solution2 Action: Store at lower temperature (e.g., 2-8°C) Check_Temp->Solution2 Yes Solution3 Action: Protect from light (use amber vials) Check_Light->Solution3 Yes End Problem Mitigated Check_Light->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for this compound degradation.

References

troubleshooting matrix interference in MCPA-2-ethylhexyl analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of MCPA-2-ethylhexyl, with a specific focus on mitigating matrix interference.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound. Each problem is followed by potential causes and recommended solutions.

ProblemPotential CausesRecommended Solutions
Poor Analyte Recovery Incomplete Extraction: The solvent may not be efficiently extracting this compound from the sample matrix. In soil, strong binding to organic matter can occur.[1] Suboptimal SPE Parameters: The solid-phase extraction (SPE) cartridge type, conditioning, loading, washing, or elution steps may not be optimized. Analyte Degradation: this compound can hydrolyze to its parent acid, MCPA, especially under certain pH and temperature conditions.[2]Extraction Optimization: Experiment with different extraction solvents or solvent mixtures. For soil samples, consider using a stronger solvent or a technique like pressurized liquid extraction (PLE). SPE Method Development: Test different SPE sorbents (e.g., C18, C8).[3] Optimize sample pH, conditioning and wash solvents, and elution solvent volume and composition.[3] Control Degradation: Ensure samples are processed and stored under conditions that minimize hydrolysis. Analyze for both the ester and the parent acid.[1]
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting Matrix Components: Lipids, humic acids, and other organic matter from the sample can co-elute with the analyte, interfering with ionization in the mass spectrometer source.[4] Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.[5]Improve Chromatographic Separation: Modify the HPLC gradient, change the column chemistry, or use a column with a different selectivity to separate the analyte from interfering peaks.[6] Enhance Sample Cleanup: Incorporate additional cleanup steps, such as liquid-liquid extraction (LLE) or the use of different SPE cartridges.[7] Dilution: Diluting the sample extract can reduce the concentration of matrix components, though this may compromise sensitivity.[5] Use of Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[5][4]
Lack of Specificity/Interfering Peaks Presence of Isomers or Related Compounds: The analytical method may not be able to distinguish this compound from other structurally similar compounds. Matrix Interferences: Components of the sample matrix can produce signals at or near the retention time of the analyte.[1]High-Resolution Mass Spectrometry (HRMS): Use HRMS to improve mass accuracy and distinguish the analyte from interferences with the same nominal mass. Tandem Mass Spectrometry (MS/MS): Employ MS/MS with multiple reaction monitoring (MRM) to increase selectivity.[1] Chromatographic Optimization: As with matrix effects, optimizing the chromatography can help resolve interfering peaks.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much analyte can lead to peak distortion.[4] Inappropriate Injection Solvent: The solvent in which the sample is dissolved can affect the peak shape if it is too different from the mobile phase.[4] Column Contamination: Buildup of matrix components on the column can degrade performance.[8] Particulates in Sample: Undissolved particles can block the column frit, leading to peak splitting and high backpressure.[8]Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[4] Solvent Matching: Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase.[4] Column Washing: Implement a robust column washing procedure between injections to remove contaminants.[8] Sample Filtration: Filter all samples through a 0.2 µm filter before injection.[9]
Retention Time Shifts Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.[4] Column Degradation: The stationary phase of the column can degrade over time, affecting retention.[4] Temperature Fluctuations: Changes in the column oven temperature can impact retention times.[4]Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[4] Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime.[8] Maintain Stable Temperature: Use a column oven to ensure a constant and consistent temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometric (MS) detection.[10] LC-MS/MS is particularly powerful for its sensitivity and selectivity in complex matrices.[1]

Q2: Why is matrix interference a significant problem in this compound analysis?

A2: Matrix interference is a significant issue because this compound is often analyzed in complex environmental and biological samples like soil, water, and agricultural products.[1] These matrices contain a multitude of other compounds that can interfere with the accurate quantification of the analyte, leading to ion suppression or enhancement in mass spectrometry, or co-eluting peaks in chromatography.[7]

Q3: What is the importance of sample preparation in this compound analysis?

A3: Proper sample preparation is crucial for removing interfering components from the sample matrix, concentrating the analyte to detectable levels, and ensuring compatibility with the analytical instrument.[9] Techniques like solid-phase extraction (SPE) are essential for obtaining clean extracts and reliable results.

Q4: Should I be analyzing for MCPA acid as well?

A4: Yes, it is highly recommended. This compound ester can quickly hydrolyze to its active form, MCPA acid, in the environment and potentially during sample preparation.[2] Therefore, monitoring for both the ester and its acid metabolite will provide a more accurate assessment of the total residue.

Q5: How can I quantitatively assess the extent of matrix effects?

A5: The matrix effect can be quantified by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank sample extract post-extraction. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[5] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of MCPA from drinking water and can be adapted for this compound.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (200 mg) with 3 mL of methanol.

    • Follow with 3 mL of a phosphate buffer/methanol solution (80:20 v/v) at pH 2. Ensure the cartridge does not go dry.[3]

  • Sample Loading:

    • Pass the water sample through the conditioned cartridge at a flow rate of 6-8 mL/min.[3]

  • Washing:

    • Wash the cartridge with 6 mL of the phosphate buffer/methanol solution to remove polar interferences.[3]

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of methanol, collecting the eluate.[3]

  • Analysis:

    • The extract is now ready for analysis by HPLC-UV or LC-MS.[3]

Protocol 2: LC-MS/MS Parameters for Soil Analysis

The following are example starting parameters for the analysis of MCPA and its esters in soil, which should be optimized for your specific instrumentation.

  • LC Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1][9]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Gradient:

    • 0.01-0.03 min: 45% B

    • 6.00 min: 75% B

    • 6.01-7.15 min: 95% B

    • 7.16-9.00 min: 45% B[1]

  • Injection Volume: 40 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Monitoring: Use at least two MRM transitions for each analyte (one for quantification and one for confirmation).[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (Soil/Water) extraction 2. Solvent Extraction sample->extraction cleanup 3. Solid-Phase Extraction (SPE) extraction->cleanup concentrate 4. Evaporation & Reconstitution cleanup->concentrate injection 5. LC-MS/MS Injection concentrate->injection detection 6. Data Acquisition injection->detection quantification 7. Quantification detection->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Poor Peak Response or Inconsistent Results check_matrix Suspect Matrix Effects? start->check_matrix optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) check_matrix->optimize_cleanup Yes modify_chroma Modify Chromatography (Gradient, Column) check_matrix->modify_chroma Yes use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is Yes dilute Dilute Sample Extract check_matrix->dilute Yes revalidate Re-validate Method optimize_cleanup->revalidate modify_chroma->revalidate use_is->revalidate dilute->revalidate

Caption: A decision tree for troubleshooting matrix effects in analytical methods.

References

optimizing the extraction of MCPA-2-ethylhexyl from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the extraction of MCPA-2-ethylhexyl from complex matrices such as soil, water, and food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from complex matrices challenging?

A1: this compound is the 2-ethylhexyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxyalkanoic acid herbicide.[1] The primary challenge in its extraction lies in the complexity of the sample matrices. Co-extracted substances like organic matter, lipids, and pigments can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal and lead to inaccurate quantification.[2][3][4] Furthermore, the ester is often hydrolyzed back to its parent acid (MCPA) during sample processing, which must be accounted for in the analytical method.[5]

Q2: What are the most common and effective techniques for extracting this compound?

A2: The most prevalent and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • QuEChERS is highly effective for solid and semi-solid matrices like soil and food products. It involves a simple solvent extraction followed by a cleanup step using dispersive SPE (dSPE) to remove interferences.[6][7]

  • Solid-Phase Extraction (SPE) is a robust technique primarily used for cleaning up liquid samples like water or extracts from other methods.[8][9] It offers high selectivity by using different sorbents (e.g., C18, HLB) to retain the analyte while allowing interferences to pass through.[9][10]

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, which can lead to signal suppression or enhancement in mass spectrometry-based analyses.[2][11] To mitigate this:

  • Improve Sample Cleanup: Utilize appropriate cleanup steps, such as dispersive SPE (dSPE) with sorbents like PSA, C18, or Graphitized Carbon Black (GCB) to remove specific interferences.[12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte to compensate for the effect.[2][13]

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[14]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[13]

Q4: Should my analytical method target the ester (this compound) or the parent acid (MCPA)?

A4: This depends on your study's objective. Some methods are designed to hydrolyze the ester back to the parent acid during sample preparation, measuring the total MCPA residue.[5] This approach simplifies analysis by targeting a single compound. If the goal is to quantify the ester and the acid separately, the extraction and analysis conditions must be gentle enough to prevent hydrolysis. LC-MS/MS is generally more suitable for analyzing the thermally labile acid form, while the more volatile ester is amenable to GC-MS analysis.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for this compound is below 70% and varies between samples. What are the common causes and how can I fix this?

A: Low and inconsistent recovery is a frequent issue stemming from several factors. Use the following guide to diagnose the problem.

  • Incorrect Sample pH: The recovery of phenoxy acid herbicides is highly dependent on pH. For SPE, a sample pH of around 2-3 ensures the acidic form of MCPA is protonated and retained effectively on non-polar sorbents like C18.[9][15]

  • Inappropriate Extraction Solvent: For QuEChERS, acetonitrile is the standard extraction solvent due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids.[12]

  • Inefficient Elution (SPE): The elution solvent may be too weak or the volume insufficient to completely desorb the analyte from the SPE cartridge. For C18 cartridges, methanol is an effective eluent.[9] Ensure the elution volume is optimized; typically, 2 x 0.5 mL fractions are sufficient for a 200 mg sorbent bed.[9]

  • Poor Sample Homogenization: For solid matrices like soil or plant tissue, ensure the sample is finely ground and thoroughly homogenized to maximize the surface area for extraction.[16]

  • Analyte Loss During Evaporation: When concentrating the final extract, use a gentle stream of nitrogen or a rotary evaporator at a controlled, low temperature to prevent the loss of the semi-volatile analyte.[16]

Issue 2: Significant Signal Suppression or Enhancement (Matrix Effects)

Q: My QC samples show poor accuracy, suggesting strong matrix effects. How do I improve my sample cleanup?

A: This indicates that co-extracted matrix components are interfering with your analysis. The key is to tailor your cleanup strategy to the specific matrix.

  • For Fatty/Lipid-Rich Matrices (e.g., oily crops, some animal tissues): Use a dSPE cleanup step that includes C18 sorbent . C18 retains non-polar interferences like lipids.[6][12]

  • For Pigmented Matrices (e.g., spinach, leafy greens): Use a dSPE cleanup step that includes Graphitized Carbon Black (GCB) . GCB is highly effective at removing pigments like chlorophyll and carotenoids.[6] Use GCB sparingly, as it can sometimes adsorb planar analytes.

  • For Matrices with Sugars and Organic Acids (e.g., fruits, vegetables): The most common dSPE sorbent is Primary Secondary Amine (PSA) . PSA effectively removes sugars, fatty acids, organic acids, and some pigments.[6][12]

  • General Purpose: Anhydrous magnesium sulfate (MgSO₄) is almost always used in the cleanup step to remove residual water from the acetonitrile extract.[6]

Data Presentation

Table 1: Typical Recovery Data for QuEChERS and SPE Methods
Extraction MethodMatrix TypeAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
QuEChERSFruits & VegetablesMultiple Pesticides70 - 120%< 5%[7]
QuEChERSEdible Insects47 Pesticides64 - 122%1.8 - 6.0%[12]
QuEChERSSoilMCPA & MCPA-2-EH70 - 120%≤ 20%[5]
SPE (C18)Drinking WaterMCPA95 - 107%5.4 - 11.7%[9]
SPE (Optimized)WaterOCPs & PCBs> 85%< 10%[17]
Table 2: Guide to dSPE Sorbent Selection for QuEChERS Cleanup
SorbentPrimary Target InterferencesCommon MatricesNotesReference(s)
PSA (Primary Secondary Amine)Sugars, fatty acids, organic acids, anthocyaninsFruits, VegetablesMost common cleanup sorbent.[6][12]
C18 (Octadecylsilane)Non-polar interferences, lipids, fats, oilsHigh-fat foods, soil, edible insectsUse in combination with PSA for fatty samples.[6][12]
GCB (Graphitized Carbon Black)Pigments (chlorophyll), sterols, planar moleculesGreen vegetables, highly colored fruitsCan adsorb planar analytes; use the minimum amount necessary.[6]
MgSO₄ (Anhydrous Magnesium Sulfate)Residual waterAll matricesUsed in nearly all QuEChERS methods to induce phase separation and remove water.[6][12]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for Soil or Plant Material

This protocol is a representative procedure based on the EN 15662 method.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., soil, fruit, vegetable). For samples with low water content, add an appropriate amount of reagent water to make a total of 10 g.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add internal standards.

    • Add the QuEChERS extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[12]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube. The tube should contain the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general cleanup).[12]

    • Vortex the dSPE tube for 30-60 seconds.

    • Centrifuge at ≥10,000 rcf for 5 minutes.

  • Final Analysis:

    • Take the supernatant, filter if necessary, and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) Method for Water Samples

This protocol is a representative procedure for extracting MCPA from water using a C18 cartridge.

  • Sample Preparation:

    • Filter the water sample (e.g., 100 mL) to remove particulate matter.

    • Acidify the sample to a pH of 2-3 using an acid like sulfuric or hydrochloric acid. This ensures MCPA is in its neutral, retainable form.[9]

  • Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 200 mg, 3 mL) on an SPE manifold.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water (at pH 2-3), through the sorbent. Do not allow the cartridge to go dry.[9]

  • Sample Loading:

    • Load the prepared water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second) to ensure efficient retention.[10]

  • Cartridge Washing & Drying:

    • Wash the cartridge with 5 mL of reagent water to remove any polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water. This step is critical for good recovery.[17]

  • Elution:

    • Elute the retained analyte with small volumes of a suitable solvent. For MCPA on C18, use two 0.5 mL aliquots of methanol.[9]

    • Collect the eluate. If necessary, evaporate it to a smaller volume under a gentle stream of nitrogen before analysis.

Visualizations

Caption: High-level workflow for extracting this compound from complex matrices.

Caption: Detailed experimental workflow for the QuEChERS extraction method.

Caption: Detailed experimental workflow for the Solid-Phase Extraction (SPE) method.

Caption: Troubleshooting logic tree for diagnosing low analyte recovery.

References

Technical Support Center: Enhancing the Solubility of MCPA-2-ethylhexyl for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of MCPA-2-ethylhexyl for in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and outlines effective protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is the 2-ethylhexyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide.[1][2] For in vitro studies, which are conducted in aqueous-based cell culture media, the low water solubility of lipophilic compounds like this compound presents a significant challenge. Poor solubility can lead to precipitation of the compound in the culture medium, resulting in inaccurate dosing, reduced bioavailability, and unreliable experimental data. One source indicates its water solubility is between 50-60 mg/L, confirming its hydrophobic nature.[1] Another safety data sheet notes it as "partly miscible" with water.[2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Given its lipophilic properties, this compound is best dissolved in an organic solvent to create a concentrated stock solution. The most common and recommended solvent for this purpose in cell-based assays is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol and dimethylformamide (DMF).

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. While some cell lines may tolerate up to 1%, it is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line and assay conditions.

Q4: Are there any alternatives to DMSO for dissolving this compound?

Yes, other organic solvents like ethanol can be used. For the related compound 2,4-D, a solubility of 100 mg/ml in 95% ethanol has been reported.[3] However, like DMSO, the final concentration of ethanol in the culture medium should be minimized to avoid cytotoxic effects. It is essential to conduct a solvent toxicity control for ethanol as well.

Troubleshooting Guide

Issue: My this compound precipitates when I add it to the cell culture medium.

This is a common issue when working with lipophilic compounds. Here are several troubleshooting steps to address precipitation:

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution. This phenomenon is known as "solvent shock."

    • Solution: Employ a serial dilution method. Instead of adding the concentrated stock directly to your final culture volume, perform one or more intermediate dilutions in a serum-free or low-serum medium. This gradual decrease in solvent concentration helps to prevent precipitation.

  • High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

    • Solution: Re-evaluate the required final concentration. If possible, lower the concentration to a level that remains soluble. If a high concentration is necessary, consider using a carrier solvent or a solubilizing agent.

  • Temperature and pH Fluctuations: Changes in the temperature and pH of the medium can affect the solubility of the compound.

    • Solution: Ensure that all solutions are at the appropriate temperature (typically 37°C for cell culture) before mixing. Maintain stable pH of the culture medium with appropriate buffering systems.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation.

    • Solution: Prepare the final dilution in serum-free media first, and then add serum if required for your experiment. This can sometimes help to improve solubility.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₇H₂₅ClO₃
Molecular Weight 312.83 g/mol
Water Solubility 50-60 mg/L[1]
Partly miscible[2]
Log P (octanol/water) > 3.19
Solubility in Ethanol (for related compound 2,4-D) 100 mg/mL in 95% ethanol[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (if necessary): To avoid "solvent shock," perform a 1:10 or 1:100 intermediate dilution of the stock solution in serum-free cell culture medium. Mix gently by pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if an intermediate step is not required) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below the cytotoxic level for your cells.

  • Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C filter->store thaw Thaw Stock Solution store->thaw intermediate_dilution Intermediate Dilution (in serum-free medium) thaw->intermediate_dilution final_dilution Final Dilution (in complete medium) intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Media? solvent_shock Did you add concentrated stock directly? start->solvent_shock high_conc Is the final concentration too high? solvent_shock->high_conc No solution1 Use Serial Dilution solvent_shock->solution1 Yes temp_ph Are temperature and pH stable? high_conc->temp_ph No solution2 Lower Final Concentration or Use Solubilizer high_conc->solution2 Yes media_interaction Did you add to media with serum? temp_ph->media_interaction No solution3 Equilibrate Temperature and Check pH temp_ph->solution3 Yes solution4 Dilute in Serum-Free Media First media_interaction->solution4 Yes

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Enhancing the Stability of MCPA-2-Ethylhexyl During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on maintaining the stability of MCPA-2-ethylhexyl in analytical samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in analytical samples?

A1: this compound is susceptible to degradation primarily through three pathways: hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The most significant of these is hydrolysis, where the ester bond is cleaved to form the parent acid, MCPA (2-methyl-4-chlorophenoxyacetic acid), and 2-ethylhexanol. This process is significantly influenced by the pH of the sample matrix.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. It is relatively stable in neutral to slightly acidic conditions (pH 5-7). However, under alkaline conditions (pH > 7), the rate of hydrolysis increases significantly. For instance, at a pH of 9, the half-life of this compound can be less than 117 hours. Therefore, it is crucial to control the pH of aqueous samples during storage.

Q3: What are the recommended storage temperatures for this compound samples and standards?

A3: For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended for sample extracts. For longer-term storage of analytical standards, studies have shown that solutions of this compound in acetonitrile are stable for up to 149 days when stored at 2-8°C[1]. To minimize any potential for degradation, it is best practice to store all samples and standards in a cool, dark place.

Q4: Can light exposure affect the stability of this compound?

A4: Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of this compound and its primary breakdown product, MCPA. The main photoproduct of MCPA is 4-chloro-2-methylphenol. Therefore, it is essential to store samples and standards in amber vials or in the dark to protect them from light.

Q5: What is the best solvent for preparing and storing this compound stock solutions and standards?

A5: Acetonitrile is a commonly recommended solvent for preparing and storing this compound analytical standards. It provides good solubility and solutions have been shown to be stable when stored at 4°C[2]. Methanol is also a suitable solvent. It is important to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in aqueous samples. Hydrolysis to MCPA acid due to alkaline pH.1. Measure the pH of the water sample. 2. If the pH is > 7, acidify the sample to a pH between 3 and 4 using an appropriate acid (e.g., formic acid, sulfuric acid) immediately after collection. 3. Store the acidified sample at 2-8°C and analyze as soon as possible.
Appearance of a large, unexpected peak corresponding to MCPA acid in the chromatogram. Degradation of this compound during sample preparation or storage.1. Review the entire sample handling and preparation workflow. 2. Ensure that samples are not exposed to high temperatures or prolonged light. 3. Check the pH of all aqueous solutions used. 4. Analyze a freshly prepared standard of this compound to confirm the integrity of the analytical system.
Inconsistent results between replicate samples. Non-homogenous sample or variable degradation between aliquots.1. Ensure thorough mixing of the bulk sample before taking aliquots. 2. Process and store all replicates under identical conditions (temperature, light, container type). 3. Minimize the time between sample collection and preservation/extraction.
Gradual decrease in the concentration of stock solution over time. Slow degradation of the analytical standard.1. Store stock solutions in a refrigerator at 2-8°C in amber, tightly sealed vials. 2. Prepare fresh stock solutions more frequently, for example, monthly. 3. Use a reputable supplier for analytical standards and check the expiration date.

Quantitative Data Summary

The stability of this compound is influenced by several factors. The following tables summarize the available quantitative data on its degradation.

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (DT₅₀)Reference
5 - 7Not SpecifiedNo significant hydrolysis
9Not Specified< 117 hours

Table 2: Storage Stability of this compound Analytical Standards

AnalyteSolventStorage Temperature (°C)Stability DurationReference
This compoundAcetonitrile4Stable[2]
Phenoxy acid esters (including this compound)Not Specified2 - 8Up to 149 days[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Samples

This protocol outlines a procedure to evaluate the stability of this compound in water under different storage conditions.

1. Materials:

  • This compound analytical standard
  • HPLC-grade acetonitrile and methanol
  • Reagent-grade water
  • Buffer solutions (pH 4, 7, and 9)
  • Amber glass vials with PTFE-lined caps
  • HPLC-UV or LC-MS/MS system

2. Preparation of Spiked Samples: a. Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL). b. Spike reagent water and the buffer solutions with the stock solution to achieve a final concentration relevant to the expected sample concentrations (e.g., 1 µg/mL). c. Aliquot the spiked samples into amber glass vials, leaving minimal headspace.

3. Storage Conditions: a. Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C). b. For photostability testing, expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.

4. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve vials from each storage condition. b. Extract the this compound from the aqueous samples using a suitable method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). c. Analyze the extracts using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound and its primary degradant, MCPA.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

Protocol 2: Recommended Procedure for Water Sample Collection and Preservation

To ensure the integrity of water samples for this compound analysis, the following procedure is recommended:

1. Sample Collection: a. Collect water samples in clean, amber glass bottles. b. Rinse the bottle with the sample water two to three times before filling. c. Fill the bottle to the brim to minimize headspace.

2. Preservation: a. Immediately after collection, check the pH of the sample. b. If the pH is above 7, acidify the sample to a pH between 3 and 4 by adding a small amount of concentrated acid (e.g., sulfuric acid or formic acid) dropwise. c. Cap the bottle tightly.

3. Storage and Transport: a. Store the samples in a cooler with ice packs to maintain a temperature of approximately 4°C during transport to the laboratory. b. Upon arrival at the laboratory, store the samples in a refrigerator at 2-8°C until extraction.

4. Extraction and Analysis: a. Extract the samples as soon as possible, ideally within 48 hours of collection. b. Analyze the extracts promptly using a validated analytical method.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.

cluster_hydrolysis Primary Degradation cluster_secondary Secondary Degradation MCPA_EHE This compound MCPA_Acid MCPA Acid MCPA_EHE->MCPA_Acid Hydrolysis Ethylhexanol 2-Ethylhexanol MCPA_EHE->Ethylhexanol Hydrolysis MCP 4-chloro-2-methylphenol MCPA_Acid->MCP Photodegradation / Microbial Degradation

Caption: Degradation pathway of this compound.

start Prepare Spiked Aqueous Samples (pH 4, 7, 9) storage Store under different conditions (Temperature, Light) start->storage sampling Sample at predetermined time intervals storage->sampling extraction Solid-Phase or Liquid-Liquid Extraction sampling->extraction analysis Analyze by HPLC-UV or LC-MS/MS extraction->analysis data Calculate remaining this compound and formation of MCPA analysis->data end Determine Degradation Kinetics and Half-life data->end

Caption: Experimental workflow for this compound stability testing.

References

preventing hydrolysis of MCPA-2-ethylhexyl to MCPA acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of MCPA-2-ethylhexyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound to its acid form, MCPA, during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are this compound and MCPA acid?

This compound is the 2-ethylhexyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid). MCPA is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1][2] The ester form is often used in formulations and is known to be more lipophilic, which can aid in plant uptake. In the environment and during certain analytical conditions, the ester can hydrolyze to the active acid form.[3][4]

Q2: Why is it important to prevent the hydrolysis of this compound to MCPA acid during analysis?

Q3: What are the main factors that promote the hydrolysis of this compound?

The primary factors that promote the hydrolysis of esters like this compound are:

  • pH: Hydrolysis is significantly accelerated under alkaline (high pH) conditions.[3][5][6] While it can also occur under acidic conditions, the rate is generally slower.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[5][7]

  • Presence of Water: Water is a necessary reactant for the hydrolysis reaction.

  • Enzymatic Activity: In biological matrices, enzymes can catalyze the hydrolysis of the ester.

Troubleshooting Guide: Preventing Hydrolysis During Analysis

This guide addresses common issues encountered during the analysis of this compound and provides solutions to minimize its conversion to MCPA acid.

Issue 1: Low or no detection of this compound, with a corresponding high peak for MCPA acid.

  • Possible Cause: Hydrolysis has occurred during sample preparation.

  • Solution:

    • pH Control: Ensure that the pH of the extraction solvent and any aqueous solutions used are neutral or slightly acidic (pH 4-6). Avoid strongly alkaline conditions. If the sample matrix is alkaline, it should be neutralized or acidified prior to extraction.

    • Temperature Control: Perform all extraction and cleanup steps at room temperature or below. Avoid heating samples. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.

    • Solvent Selection: Use anhydrous solvents whenever possible to minimize the presence of water. Acetonitrile is a common and effective extraction solvent.[8]

    • Minimize Extraction Time: Reduce the time the sample is in contact with aqueous or protic solvents.

Issue 2: Inconsistent recoveries of this compound between replicate samples.

  • Possible Cause: Variable hydrolysis due to inconsistencies in the analytical procedure.

  • Solution:

    • Standardize pH Adjustment: Use a calibrated pH meter and add acid or buffer consistently to each sample.

    • Consistent Timing: Ensure that the time for each step of the sample preparation process is consistent for all samples.

    • Homogenization: Ensure thorough homogenization of the sample to allow for consistent interaction with extraction solvents and reagents.

Issue 3: Presence of MCPA acid in analytical blanks.

  • Possible Cause: Contamination of solvents, reagents, or glassware with MCPA acid, or hydrolysis of the this compound standard.

  • Solution:

    • Solvent and Reagent Purity: Use high-purity, HPLC, or analytical grade solvents and reagents.

    • Glassware Cleaning: Thoroughly clean all glassware and rinse with a non-polar solvent to remove any residual acid.

    • Standard Stability: Prepare fresh stock and working standards of this compound regularly. Store standards in a desiccated, dark environment at a low temperature to prevent degradation. Check the purity of the standard periodically.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method to Minimize Hydrolysis

This protocol is designed for the simultaneous extraction of this compound and MCPA acid from a solid matrix (e.g., soil, plant tissue) while minimizing the risk of hydrolysis.

Materials:

  • Homogenized sample (10 g)

  • Acetonitrile (ACN) with 1% acetic acid (v/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN with 1% acetic acid. The acidic modifier helps to maintain a low pH and prevent hydrolysis.

  • Add internal standards if required.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The final extract is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
MCPA Acid 199.0141.0157.0
This compound 311.1199.0141.0

Note: These are example parameters and should be optimized for the specific instrument used.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventpH% this compound remaining
AcetonitrileNeutral>99%
Water7.095%
Water, pH 4.0 (buffered)4.0>98%
Water, pH 9.0 (buffered)9.0<50%

Table 2: Recommended Storage Conditions for Samples and Standards.

MaterialStorage TemperatureContainerDuration
This compound Standard (solid) -20°CDesiccator, protected from lightUp to 1 year
This compound Stock Solution (in ACN) -20°CAmber glass vialUp to 6 months
Sample Extracts (in ACN) 4°CAmber glass vialUp to 48 hours

Visualizations

Hydrolysis_Pathway MCPA_Ester This compound MCPA_Acid MCPA Acid MCPA_Ester->MCPA_Acid Hydrolysis (+H2O) (catalyzed by H+ or OH-) Alcohol 2-ethylhexanol MCPA_Ester->Alcohol Hydrolysis (+H2O) (catalyzed by H+ or OH-)

Caption: Chemical pathway of this compound hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with Acidified ACN Sample->Extraction Maintain low pH Cleanup Dispersive SPE Cleanup Extraction->Cleanup Remove interferences Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Final Extract

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Logic node_rect node_rect Start Low Ester Recovery? Check_pH pH > 7 during extraction? Start->Check_pH Yes Check_Temp Elevated Temperature? Start->Check_Temp No Check_pH->Check_Temp No Solution1 Acidify extraction solvent Check_pH->Solution1 Yes Solution2 Work at room temp or below Check_Temp->Solution2 Yes End Problem Resolved Check_Temp->End No Solution1->End Solution2->End

Caption: Troubleshooting logic for low this compound recovery.

References

addressing peak tailing issues for MCPA-2-ethylhexyl in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the chromatographic analysis of MCPA-2-ethylhexyl.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing or "tailing" edge.[1] In an ideal chromatogram, peaks should have a Gaussian shape. Peak tailing can lead to several analytical problems, including:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.

  • Lower sensitivity: As the peak height is diminished and spread over a wider time frame, the signal-to-noise ratio can decrease.

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for this compound can be caused by a variety of factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Common causes include:

  • Secondary Interactions (HPLC): Interaction of the analyte with active sites, such as residual silanol groups on the silica-based stationary phase.[1]

  • Active Sites (GC): Interaction of the analyte with active sites in the GC inlet (e.g., liner, seal) or the column itself.[2][3]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.[1]

  • Improper Mobile Phase pH (HPLC): Since the parent compound, MCPA, is acidic, the pH of the mobile phase can affect the peak shape of its ester derivative.

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites and cause peak tailing.[2]

  • Poor Column Installation: Improperly cut or installed columns can create dead volume and disturb the flow path, leading to peak tailing.[4][5]

Q3: Can the chemical properties of this compound itself contribute to peak tailing?

A3: Yes, the chemical properties of this compound can influence its chromatographic behavior. It is an ester of a phenoxyacetic acid herbicide. While the ester form is less polar than the parent acid, it can still be susceptible to interactions with active sites in the chromatographic system. Its low solubility in water suggests that in reversed-phase HPLC, a mobile phase with a sufficient organic modifier concentration is necessary to ensure proper elution and peak shape.

Troubleshooting Guides

This section provides detailed troubleshooting guides for addressing peak tailing issues with this compound in both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Peak Tailing in Reversed-Phase HPLC

Systematic Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed for This compound check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute sample and reinject. Does peak shape improve? check_overload->dilute_sample overload_yes Yes: Reduce sample concentration or injection volume. dilute_sample->overload_yes Yes overload_no No: Proceed to next step. dilute_sample->overload_no No check_mobile_phase 2. Evaluate Mobile Phase overload_no->check_mobile_phase adjust_ph Adjust mobile phase pH. (e.g., add 0.1% formic acid). Does peak shape improve? check_mobile_phase->adjust_ph ph_yes Yes: Optimize mobile phase pH. adjust_ph->ph_yes Yes ph_no No: Proceed to next step. adjust_ph->ph_no No check_column 3. Assess Column Performance ph_no->check_column change_column Try a different column (e.g., Phenyl-Hexyl). Does peak shape improve? check_column->change_column column_yes Yes: The original column may be degraded or inappropriate. change_column->column_yes Yes column_no No: Check for extra-column effects. change_column->column_no No end Consult Instrument Manual or Technical Support column_no->end

Caption: A logical workflow for troubleshooting peak tailing of this compound in HPLC.

Detailed Methodologies and Data

1. Column Overload Assessment

  • Protocol:

    • Prepare a series of dilutions of your this compound standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).

    • Inject each standard onto the HPLC system under your current method conditions.

    • Observe the peak shape and calculate the tailing factor for each concentration. A significant improvement in peak shape at lower concentrations indicates column overload.

  • Illustrative Data:

Concentration (µg/mL)Tailing Factor (USP)Peak Shape Observation
102.1Severe Tailing
51.8Moderate Tailing
11.3Slight Tailing
0.51.1Symmetrical Peak

2. Mobile Phase Optimization

  • Protocol:

    • Prepare mobile phases with varying pH by adding a small amount of an acidic modifier. For reversed-phase chromatography of this compound, a slightly acidic mobile phase can help to minimize interactions with residual silanols.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Modifier: Formic Acid (add to both Mobile Phase A and B)

    • Test the following modifier concentrations: 0%, 0.05%, 0.1%, and 0.2% (v/v).

    • Equilibrate the column with each mobile phase composition before injecting the sample.

    • Inject a standard of this compound and evaluate the peak shape.

  • Illustrative Data:

Formic Acid (%)Mobile Phase pH (approx.)Tailing Factor (USP)
06.51.9
0.053.51.4
0.13.01.1
0.22.81.1

3. Column Selection

  • Protocol:

    • If peak tailing persists, consider that the column chemistry may not be optimal.

    • Compare the performance of a standard C18 column with a column that has a different selectivity, such as a Phenyl-Hexyl column. Phenyl columns can offer different interactions with aromatic compounds like this compound.

    • Install the new column and equilibrate it with the optimized mobile phase.

    • Inject the this compound standard and compare the peak shape to that obtained with the C18 column.

  • Illustrative Data:

Column TypeTailing Factor (USP) with 0.1% Formic Acid
C18 (5 µm, 4.6 x 150 mm)1.4
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)1.1

Gas Chromatography (GC) Troubleshooting

Issue: Peak Tailing in GC Analysis

Systematic Troubleshooting Workflow

GC_Troubleshooting start Peak Tailing Observed for This compound check_liner 1. Inspect and Replace Inlet Liner start->check_liner replace_liner Replace with a new, deactivated liner. Does peak shape improve? check_liner->replace_liner liner_yes Yes: Old liner was contaminated or active. replace_liner->liner_yes Yes liner_no No: Proceed to next step. replace_liner->liner_no No check_column_install 2. Verify Column Installation liner_no->check_column_install reinstall_column Re-cut and reinstall the column. Ensure correct insertion depth. Does peak shape improve? check_column_install->reinstall_column install_yes Yes: Improper installation was the issue. reinstall_column->install_yes Yes install_no No: Proceed to next step. reinstall_column->install_no No check_column_cond 3. Perform Column Maintenance install_no->check_column_cond trim_column Trim 10-20 cm from the column inlet. Recondition the column. Does peak shape improve? check_column_cond->trim_column trim_yes Yes: Column inlet was contaminated. trim_column->trim_yes Yes trim_no No: Consider system passivation. trim_column->trim_no No passivate 4. Passivate the GC System trim_no->passivate end If issues persist, consult Instrument Manual or Technical Support passivate->end

Caption: A step-by-step guide for resolving peak tailing of this compound in GC.

Detailed Methodologies and Data

1. Inlet Liner Maintenance

  • Protocol:

    • Cool down the GC inlet.

    • Carefully remove the current inlet liner. Visually inspect it for any discoloration, residue, or broken glass wool.

    • Replace the old liner with a new, high-quality deactivated liner. The use of a liner with glass wool can aid in sample vaporization and trap non-volatile residues.[6]

    • Replace the inlet septum and seal.

    • Heat the inlet to the method temperature and allow it to equilibrate.

    • Inject a standard of this compound and evaluate the peak shape.

  • Illustrative Data:

Liner ConditionTailing Factor (Asymmetry)Peak Shape Observation
Used (50+ injections)2.5Severe Tailing
New, Deactivated Liner1.2Symmetrical Peak

2. GC Column Conditioning for Chlorinated Phenoxy Esters

  • Protocol:

    • Initial Purge: With the column installed in the inlet but disconnected from the detector, purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen from the column.[7][8]

    • Temperature Programmed Conditioning:

      • Set the oven temperature to 40 °C.

      • Ramp the temperature at 10 °C/min to the final temperature of your analytical method, or 20 °C above the final temperature, whichever is lower. Do not exceed the column's maximum isothermal temperature limit.[8]

      • Hold at this temperature for 1-2 hours.

    • Cool Down and Connect: Cool down the oven. Connect the column to the detector.

    • Final Bake-out: Heat the oven to the maximum operating temperature of your method and hold for another 1-2 hours, or until the baseline is stable.

3. System Passivation (for persistent issues)

  • Protocol:

    • If peak tailing persists after liner and column maintenance, the entire GC flow path may have active sites.

    • Prepare a high-concentration solution of a derivatizing agent (e.g., Sylon-CT) or a compound known to "prime" the system. For phenoxy herbicides, a high-concentration injection of a derivatized standard can help to passivate active sites.

    • Make several injections of the passivating agent without a column installed.

    • Install an old column and make several more injections.

    • Finally, install your analytical column and condition it as described above.

    • Inject your this compound standard to check for improved peak shape.

References

Technical Support Center: Refining Dose-Response Models for MCPA-2-Ethylhexyl Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response models for MCPA-2-ethylhexyl toxicity studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Problem Potential Cause Suggested Solution
High variability in dose-response data between replicates. Inconsistent sample preparation or dosing.Ensure precise and consistent preparation of this compound solutions. Use calibrated equipment for all measurements.
Cell line or organism health variability.Monitor and maintain consistent health and growth conditions for the biological system being tested.
Difficulty in determining the No-Observed-Adverse-Effect Level (NOAEL). Dose spacing is too wide.Narrow the dose intervals around the expected NOAEL to gain more resolution in the lower part of the dose-response curve.
Insufficient statistical power.Increase the number of replicates per dose group to enhance the statistical power of the study.
Poor fit of the dose-response model to the experimental data. The chosen model (e.g., log-logistic, Hill) may not be appropriate for the biological response.Try fitting alternative dose-response models to the data. Assess the goodness-of-fit using statistical tests.[1][2][3]
Presence of outliers in the data.Carefully examine the data for outliers. Investigate the cause of any outliers before considering their removal.
Inconsistent analytical quantification of this compound and its metabolites. Matrix effects in the sample (e.g., soil, tissue) interfering with the analysis.[4]Optimize the sample extraction and clean-up procedures to minimize matrix interference.[4]
Lack of a robust and validated analytical method.Develop and validate a specific and reproducible analytical method, such as LC-MS/MS, for the quantification of this compound and MCPA acid.[4]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound toxicity?

This compound rapidly hydrolyzes to its active form, MCPA acid.[5][6] MCPA acid acts as a synthetic auxin, mimicking the plant growth hormone auxin. This leads to uncontrolled cell division and growth in susceptible plants, ultimately causing their death.[7][8]

2. How does this compound metabolize in biological systems?

In both plants and animals, this compound is quickly broken down into MCPA acid.[5] The primary metabolite of MCPA acid is 2-methyl-4-chlorophenol.[5] In soil, microbial degradation leads to the formation of 4-chloro-o-cresol and 3-methyl-5-chlorocatechol.[5]

3. What are the key considerations when designing a dose-response study for this compound?

Key considerations include selecting a relevant biological system, determining an appropriate range of doses, including a zero-dose control, ensuring a sufficient number of replicates, and choosing a suitable statistical model for data analysis.[9][10]

4. What are the common dose-response models used for herbicide toxicity studies?

Commonly used models include the four-parameter log-logistic (4PL) model, the five-parameter log-logistic (5PL) model, the Gompertz model, and the Hill equation.[1][3] The choice of model depends on the shape of the dose-response curve.

5. What are the reported toxicity values for MCPA and its esters?

Toxicity can vary depending on the organism and the specific formulation. The following table summarizes some reported toxicity data.

Compound Organism Endpoint Value Reference
2-ethylhexyl stearateRat (oral)28-day NOAEL1000 mg/kg bw/day[11]
2-EH (hydrolysis product)RatDevelopmental Toxicity NOAEL130 mg/kg bw/day[11]

Experimental Protocols

General Protocol for a 28-Day Repeated Dose Oral Toxicity Study (similar to OECD TG 407)

This protocol is based on a study conducted with 2-ethylhexyl stearate and can be adapted for this compound.[11]

  • Test Animals: Use Sprague Dawley rats (10 animals/sex/dose).

  • Dose Groups: Administer the test substance by oral gavage at doses of 100, 500, and 1000 mg/kg bw/day. Include a control group receiving the vehicle only.

  • Administration: Dose the animals daily for 28 days.

  • Observations: Monitor for clinical signs of toxicity throughout the study. Record body weights and food consumption regularly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology: Conduct a full necropsy on all animals. Record organ weights and perform histopathological examination of selected tissues.

  • Data Analysis: Analyze the data for statistically significant differences between the treatment and control groups to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Test Substance (this compound) C Dose Formulation A->C B Vehicle Selection B->C E Dose Administration (e.g., Oral Gavage) C->E D Animal Acclimation D->E F In-life Observations (Clinical Signs, Body Weight) E->F G Sample Collection (Blood, Tissues) F->G H Bioanalytical Quantification G->H I Data Analysis & Modeling H->I J NOAEL/BMD Determination I->J

Caption: General experimental workflow for a toxicity study.

Signaling_Pathway cluster_hydrolysis Metabolic Activation cluster_action Mechanism of Action MCPA_EHE This compound MCPA_Acid MCPA Acid (Active Herbicide) MCPA_EHE->MCPA_Acid Hydrolysis Auxin_Mimicry Auxin Mimicry MCPA_Acid->Auxin_Mimicry Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Mimicry->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified mechanism of action for this compound.

Dose_Response_Modeling_Logic cluster_data Data Collection cluster_model Model Selection & Fitting cluster_eval Evaluation & Interpretation Exp_Data Experimental Data (Dose vs. Response) Model_Select Select Dose-Response Model (e.g., Hill, Log-Logistic) Exp_Data->Model_Select Model_Fit Fit Model to Data Model_Select->Model_Fit Goodness_of_Fit Assess Goodness-of-Fit Model_Fit->Goodness_of_Fit EC50_NOAEL Determine EC50 / NOAEL / BMD Goodness_of_Fit->EC50_NOAEL Risk_Assessment Risk Assessment EC50_NOAEL->Risk_Assessment

Caption: Logical flow for dose-response modeling.

References

Technical Support Center: Analysis of MCPA-2-Ethylhexyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of MCPA-2-ethylhexyl from environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from environmental samples challenging?

This compound is the 2-ethylhexyl ester of MCPA (4-chloro-2-methylphenoxyacetic acid), a widely used herbicide. Its analysis in environmental samples can be challenging due to its tendency to hydrolyze back to the parent MCPA acid, its volatility, and the complexity of environmental matrices like soil and water, which can cause significant matrix effects.[1][2]

Q2: What are the common analytical techniques for this compound?

Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3] Often, the analytical method involves hydrolyzing the this compound ester to the MCPA acid, followed by derivatization to a more volatile form (e.g., methyl ester) for GC-MS analysis, or direct analysis of the acid by LC-MS/MS.[1][4]

Q3: What are typical recovery rates for this compound from environmental samples?

Recovery rates can vary significantly depending on the sample matrix, extraction method, and analytical technique. Generally, acceptable recovery rates are within the 70-120% range.[1][3] For example, one study reported mean recoveries of this compound from two different soil matrices at 0.01 mg/kg and 0.1 mg/kg fortification levels to be well within this range.[1]

Q4: How does pH affect the extraction of MCPA and its esters?

The pH of the sample is a critical parameter. For the extraction of the parent acid, MCPA, the pH should be adjusted to be acidic (e.g., pH 2) to suppress its ionization and allow for efficient extraction with a non-polar solvent or retention on a non-polar solid-phase extraction (SPE) sorbent.[5] For methods that involve a hydrolysis step, an initial basic hydrolysis (e.g., pH 12-13) is performed to convert the ester to the acid, followed by acidification for extraction.[1][4]

Troubleshooting Guide

Low Recovery of this compound

Problem: I am experiencing low recovery of this compound from my soil/water samples.

This is a common issue that can arise from several factors during the analytical workflow. The following decision tree and troubleshooting table can help identify and resolve the root cause.

LowRecoveryTroubleshooting start Low Recovery of This compound check_extraction Is the extraction method optimized? start->check_extraction check_hydrolysis Is hydrolysis of the ester complete (if applicable)? check_extraction->check_hydrolysis Yes solution_extraction Optimize extraction solvent, shaking time, and temperature. check_extraction->solution_extraction No check_cleanup Is the clean-up step effective? check_hydrolysis->check_cleanup Yes solution_hydrolysis Ensure appropriate NaOH concentration, temperature, and time for hydrolysis. check_hydrolysis->solution_hydrolysis No check_derivatization Is derivatization (if applicable) proceeding correctly? check_cleanup->check_derivatization Yes solution_cleanup Select appropriate SPE sorbent or use additional clean-up steps (e.g., GPC). check_cleanup->solution_cleanup No check_instrument Is the analytical instrument performing optimally? check_derivatization->check_instrument Yes solution_derivatization Check derivatizing agent (e.g., diazomethane) quality and reaction conditions. check_derivatization->solution_derivatization No solution_instrument Calibrate instrument, check for leaks, and clean the ion source. check_instrument->solution_instrument No Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis sample 5g Soil Sample hydrolysis Add NaOH and Methanol, Heat at 85°C overnight sample->hydrolysis acidification Cool and acidify with Sulfuric Acid (pH ~3) hydrolysis->acidification add_solvents Add Acetonitrile and Hexane acidification->add_solvents shake Shake for 30 minutes add_solvents->shake centrifuge Centrifuge at 3500 rpm shake->centrifuge transfer_extract Transfer acetonitrile/methanol layer centrifuge->transfer_extract add_sorbents Add MgSO4, GCB, Alumina transfer_extract->add_sorbents vortex_centrifuge Vortex and Centrifuge add_sorbents->vortex_centrifuge prepare_for_lc Transfer aliquot, add water with formic acid and internal standard vortex_centrifuge->prepare_for_lc lcmsms LC-MS/MS Analysis prepare_for_lc->lcmsms

References

Validation & Comparative

Comparative Efficacy of MCPA-2-ethylhexyl vs. MCPA Dimethylamine Salt: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of two common formulations of MCPA (2-methyl-4-chlorophenoxyacetic acid): the 2-ethylhexyl ester and the dimethylamine salt. The information presented is collated from publicly available research and is intended to inform research and development in the field of weed science and herbicide formulation.

Executive Summary

MCPA is a selective, post-emergent herbicide widely used for the control of broadleaf weeds in various crops.[1][2] Its efficacy is largely dependent on its formulation, which influences its absorption, translocation, and potential for non-target drift. Both MCPA-2-ethylhexyl ester and MCPA dimethylamine salt are ultimately converted to the herbicidally active MCPA acid within the plant.[3][4] However, their distinct physicochemical properties lead to differences in performance under various environmental conditions. Ester formulations like 2-ethylhexyl are generally considered more potent, particularly in cooler weather, due to their enhanced ability to penetrate the waxy cuticle of plant leaves. Conversely, amine salt formulations such as dimethylamine are less volatile, making them a safer option in warmer temperatures and in proximity to sensitive, non-target crops.

Data Presentation: A Comparative Analysis

FeatureThis compound (Ester)MCPA Dimethylamine Salt (Amine)
Solubility More soluble in oil and waxy substancesMore soluble in water
Volatility Higher potential for vaporization, especially in warm, dry conditionsLower volatility, reducing the risk of off-target drift
Leaf Penetration More readily absorbed through the plant's waxy cuticleLess efficient penetration of the cuticle
Efficacy in Cool Weather Generally more effectiveMay show reduced efficacy
Efficacy in Warm Weather Effective, but with an increased risk of volatilityEfficacy is comparable to esters, with a lower risk of drift
Hard Water Antagonism Less susceptibleEfficacy can be reduced in hard water due to ion antagonism
Crop Safety Potentially "hotter," with a slightly higher risk of crop injuryGenerally considered to have a wider margin of crop safety

Experimental Protocols

Below is a detailed methodology for a field experiment designed to compare the efficacy of this compound and MCPA dimethylamine salt. This protocol is based on established herbicide efficacy testing guidelines.

Objective: To evaluate and compare the herbicidal efficacy of this compound and MCPA dimethylamine salt on a target broadleaf weed species in a selected crop.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3m x 6m plots.

  • Treatments:

    • Untreated Control

    • This compound at X g a.i./ha

    • This compound at 2X g a.i./ha

    • MCPA dimethylamine salt at X g a.i./ha

    • MCPA dimethylamine salt at 2X g a.i./ha (Note: 'X' represents the standard recommended application rate)

2. Site and Crop Establishment:

  • Select a field with a uniform and dense population of the target weed species (e.g., Chenopodium album).

  • Sow the selected crop (e.g., spring wheat) at a standard seeding rate.

  • Ensure uniform crop establishment through appropriate agronomic practices.

3. Herbicide Application:

  • Apply herbicides at the 2-4 leaf stage of the target weed.

  • Use a calibrated backpack sprayer equipped with flat-fan nozzles, delivering a spray volume of 200 L/ha at a pressure of 200 kPa.

  • Conduct applications during favorable weather conditions (e.g., temperature of 15-25°C, low wind speed).

4. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

  • Weed Biomass: At 28 DAT, collect all weed biomass from a 1m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At crop maturity, harvest the grain from the central 5m² of each plot and determine the yield, adjusted to a standard moisture content.

5. Statistical Analysis:

  • Analyze all data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD at P ≤ 0.05) to determine significant differences between treatment means.

Mandatory Visualizations

Signaling Pathway of MCPA

MCPA_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus MCPA MCPA (Ester or Amine) MCPA_acid MCPA Acid (Active Form) MCPA->MCPA_acid Hydrolysis TIR1_AFB TIR1/AFB Receptors MCPA_acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Forms complex with Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin Recruits ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Ubiquitin->Aux_IAA Tags for degradation Degradation Degradation Uncontrolled_Growth Uncontrolled Growth & Cell Division Transcription->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: MCPA's mode of action as a synthetic auxin.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_data Data Collection start Start: Experimental Design (Randomized Complete Block) site_prep Site Preparation & Crop Sowing start->site_prep application Herbicide Application (MCPA Ester vs. Amine at 2 Rates) site_prep->application assessment1 7 DAT: Weed Control % Crop Phytotoxicity % application->assessment1 assessment2 14 DAT: Weed Control % Crop Phytotoxicity % assessment1->assessment2 assessment3 28 DAT: Weed Control % Weed Biomass assessment2->assessment3 harvest Crop Harvest (Yield Measurement) assessment3->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end End: Comparative Efficacy Report analysis->end

Caption: Workflow for comparing herbicide efficacy.

References

A Comparative Guide to the Validation of a Novel Analytical Method for MCPA-2-Ethylhexyl Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed analytical method for the detection of MCPA-2-ethylhexyl against established techniques. The focus is on delivering objective performance comparisons supported by experimental data to aid in the selection of the most suitable method for your research and development needs.

Performance Data Comparison

The following table summarizes the quantitative performance of a proposed new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against established Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) methods for the determination of this compound.

ParameterProposed UHPLC-MS/MS MethodEstablished GC-MS MethodEstablished HPLC-UV Method
Principle Liquid Chromatography separation followed by highly selective and sensitive mass analysis of parent and daughter ions.Gas Chromatography separation of volatile compounds followed by mass analysis.Liquid Chromatography separation with detection based on UV absorbance.
Limit of Detection (LOD) Estimated: < 0.1 µg/L0.3 ng/mL (in water)~1.08 mg/L (for MCPA)[1]
Limit of Quantitation (LOQ) Estimated: < 0.5 µg/L1.0 ng/mL (in water)[2]~3.62 mg/L (for MCPA)[1]
Recovery Expected: 90-110%70-120%[2][3]99.53% - 100.10% (for MCPA)[1]
**Linearity (R²) **Expected: > 0.999> 0.990.998 (for MCPA)[1]
Sample Matrix Water, Soil, Biological TissuesWater, Formulations[3][4]Commercial Formulations[1][5]
Throughput HighMediumMedium
Specificity Very HighHighModerate to High
Derivatization Required NoPotentially for related acidsNo

Experimental Protocols

Proposed New Method: UHPLC-MS/MS for this compound in Water

This proposed method is based on modern analytical principles that prioritize speed, specificity, and minimal sample preparation.

1. Sample Preparation:

  • Filter 1 mL of the water sample through a 0.22 µm syringe filter.

  • For samples with complex matrices, a Solid Phase Extraction (SPE) step using a C18 cartridge may be employed for cleanup and concentration.

2. UHPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ions: At least two specific product ions for quantification and confirmation.

  • Collision Gas: Argon.

Established Method 1: GC-MS for this compound in Water[2][3]

1. Sample Preparation:

  • Acidify the water sample.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the organic extract.

  • Derivatization to a more volatile form may be necessary for related acidic herbicides but is generally not required for the ester this compound.

2. GC Conditions:

  • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C) to ensure separation.

  • Carrier Gas: Helium or Hydrogen.

3. MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound.

Established Method 2: HPLC-UV for this compound in Formulations[1][5]

1. Sample Preparation:

  • Accurately weigh the formulation sample and dissolve it in the mobile phase.

  • Sonicate to ensure complete dissolution.

  • Filter the solution prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 90:10 v/v).[1][5]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detector at a wavelength of 230 nm.[5]

Mandatory Visualization

Method Validation Logic Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, RSD%) Validation->Precision Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity (R²) Validation->Linearity LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness

References

A Predictive and Comparative Guide to the Cross-Reactivity of MCPA-2-Ethylhexyl in Herbicide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated cross-reactivity of the herbicide MCPA-2-ethylhexyl in immunoassays designed for the detection of MCPA (4-chloro-2-methylphenoxyacetic acid) and other structurally related phenoxy herbicides. In the absence of direct experimental data for this compound in published immunoassays, this document offers a predictive comparison based on structural similarities and established principles of immunochemical interactions. Detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity studies.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are highly sensitive and specific analytical methods that rely on the binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. In the context of herbicide analysis, an immunoassay developed for MCPA might also detect its ester derivatives, such as this compound, or other phenoxy herbicides like 2,4-D. Understanding the degree of cross-reactivity is crucial for the accurate interpretation of immunoassay results.

The cross-reactivity of a compound in an immunoassay is influenced by its structural similarity to the immunizing hapten used to generate the antibodies. Generally, the more structurally similar a compound is to the original antigen, the higher its cross-reactivity will be.

Predicted Cross-Reactivity of this compound

This compound is an ester of MCPA. While the core phenoxyacetic acid structure is identical to MCPA, the presence of the 2-ethylhexyl group at the carboxylic acid position is a significant structural difference. The degree to which an anti-MCPA antibody will cross-react with this compound depends on how the original immunizing hapten for the MCPA antibody was synthesized.

  • High Cross-Reactivity Scenario: If the MCPA hapten was conjugated to the carrier protein at a position distant from the carboxylic acid group (e.g., on the aromatic ring), the antibody's binding site would primarily recognize the phenoxyacetic acid moiety. In this case, the antibody would likely show significant cross-reactivity with this compound.

  • Low Cross-Reactivity Scenario: If the MCPA hapten was conjugated through its carboxylic acid group, the resulting antibody would have a binding pocket that specifically recognizes the free acid. In this scenario, the bulky 2-ethylhexyl ester group would likely hinder binding, resulting in low cross-reactivity.

Based on these principles, a predictive comparison of cross-reactivity for a hypothetical MCPA immunoassay is presented below.

Data Presentation: Predicted Cross-Reactivity in a Competitive ELISA for MCPA

The following table summarizes the predicted cross-reactivity of this compound and other structurally related herbicides in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for MCPA. The predictions are based on the assumption of a polyclonal antibody raised against an MCPA hapten conjugated to a carrier protein via the carboxylic acid group.

CompoundStructurePredicted IC50 (ng/mL)Predicted Cross-Reactivity (%)
MCPA 4-chloro-2-methylphenoxyacetic acid10100
This compound 2-ethylhexyl 4-chloro-2-methylphenoxyacetate>1000<1
2,4-D 2,4-dichlorophenoxyacetic acid5020
MCPB 4-(4-chloro-2-methylphenoxy)butanoic acid2005
Mecoprop (MCPP) 2-(4-chloro-2-methylphenoxy)propanoic acid8012.5

Note: These are predicted values. Actual cross-reactivity must be determined experimentally.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound in a herbicide immunoassay, the following protocols for a competitive indirect ELISA (ciELISA) can be followed.

Hapten Synthesis and Conjugation to Carrier Protein

Objective: To prepare an immunogen (for antibody production) and a coating antigen for the ELISA plate.

Methodology:

  • Hapten Synthesis: MCPA is activated at its carboxylic acid group using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester of MCPA.

  • Conjugation to Carrier Protein: The activated MCPA-NHS ester is then reacted with a carrier protein, such as bovine serum albumin (BSA) for the immunogen or ovalbumin (OVA) for the coating antigen. The primary amine groups on the surface of the protein will react with the NHS ester to form a stable amide bond.

  • Purification: The resulting conjugates (MCPA-BSA and MCPA-OVA) are purified by dialysis to remove unreacted hapten and coupling reagents.

Antibody Production (Polyclonal)

Objective: To generate antibodies that specifically bind to MCPA.

Methodology:

  • Immunization: The MCPA-BSA immunogen is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into host animals (typically rabbits or mice).

  • Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to stimulate a strong immune response.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using a direct ELISA with the MCPA-OVA coating antigen.

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A or protein G affinity chromatography.

Competitive Indirect ELISA (ciELISA) Protocol

Objective: To determine the concentration of MCPA or the cross-reactivity of other compounds.

Methodology:

  • Coating: A microtiter plate is coated with the MCPA-OVA conjugate (the coating antigen) and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Competitive Reaction: A mixture of the anti-MCPA antibody and either the standard solution (MCPA) or the test sample (containing potential cross-reactants like this compound) is added to the wells. The plate is incubated to allow the free analyte and the coating antigen to compete for binding to the limited number of antibody sites.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the MCPA standards. The concentration of the unknown sample is determined from this curve. Cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of MCPA / IC50 of Cross-Reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Visualizations

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps Plate Microtiter Plate Coat 1. Coating Plate->Coat CoatingAg Coating Antigen (MCPA-OVA) CoatingAg->Coat BlockingBuffer Blocking Buffer Block 3. Blocking BlockingBuffer->Block Antibody Anti-MCPA Antibody Compete 4. Competitive Reaction Antibody->Compete Sample Sample/Standard Sample->Compete Wash1 2. Washing Coat->Wash1 Wash1->Block Block->Compete Wash2 5. Washing Compete->Wash2 Detect 6. Detection (Secondary Ab-HRP) Wash2->Detect Wash3 7. Washing Detect->Wash3 Substrate 8. Substrate Addition Wash3->Substrate Read 9. Read Absorbance Substrate->Read

Caption: Workflow of a competitive indirect ELISA for herbicide detection.

Hapten_Synthesis MCPA MCPA (Herbicide) ActivatedMCPA Activated MCPA (NHS-ester) MCPA->ActivatedMCPA Activation (DCC, NHS) Immunogen Immunogen (MCPA-BSA) ActivatedMCPA->Immunogen Conjugation CoatingAntigen Coating Antigen (MCPA-OVA) ActivatedMCPA->CoatingAntigen Conjugation CarrierProtein Carrier Protein (BSA or OVA) CarrierProtein->Immunogen CarrierProtein->CoatingAntigen

Caption: General scheme for hapten synthesis and conjugation to carrier proteins.

Conclusion

A Comparative Toxicogenomic Guide to MCPA-2-Ethylhexyl and 2,4-D Ethylhexyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicogenomic analysis of two widely used phenoxy herbicides, MCPA-2-ethylhexyl and 2,4-D ethylhexyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare the toxicological profiles of these compounds at the genomic level. Given the rapid in vivo hydrolysis of these esters to their respective parent acids, MCPA and 2,4-D, this guide draws upon data from studies on both the ester and acid forms to provide a comprehensive overview.

Executive Summary

Comparative Toxicogenomic Data

The following tables summarize the key toxicogenomic effects and modulated genes associated with MCPA and 2,4-D exposure. It is important to note that much of the available data pertains to the parent acids.

Table 1: Comparative Overview of Toxicogenomic Effects

FeatureThis compound (inferred from MCPA)2,4-D Ethylhexyl Ester (inferred from 2,4-D)
Primary Mechanism Synthetic Auxin MimicSynthetic Auxin Mimic
Key Toxicological Endpoint Oxidative StressOxidative Stress, Mitochondrial Dysfunction
Affected Tissues Liver, KidneyLiver, Gills (in aquatic organisms), Pancreatic β-cells
Nuclear Receptor Interaction Limited data availableDownregulation of PPARα

Table 2: Key Genes and Pathways Modulated by MCPA and 2,4-D

PathwayGene(s)/Protein(s)Organism/SystemEffectReference
Oxidative Stress (MCPA) Catalase (CAT)FungusDecreased activity[2]
Thiobarbituric acid-reactive substances (TBARS)FungusIncreased levels[2]
Oxidative Stress (2,4-D) Superoxide Dismutase (SOD)GoldfishIncreased activity[3]
Catalase (CAT)GoldfishIncreased activity[3]
Glutathione Peroxidase (GPX)GoldfishIncreased activity[3]
Lipid PeroxidesGoldfishEnhanced concentrations[3]
Oxidized GlutathioneGoldfishEnhanced levels[3]
AMPKαPancreatic β-cellsActivation[4]
Metabolism (2,4-D) PPARAHuman Hepatic CellsDownregulated[5]
CD36Human Hepatic CellsDownregulated[5]
PFKFB3, HK2, ALDOA (related to glucose metabolism)Human Hepatic CellsDifferentially Expressed[5]
Cellular Stress/Signaling (2,4-D) JNK cascade associated genesHuman Hepatic CellsAssociated with exposure[5]
TNF, FOS, IGF1, PDGFB (MAPK-related)Human Hepatic CellsUpregulated[5]

Experimental Protocols

Detailed below are representative experimental methodologies for conducting a comparative toxicogenomic analysis of this compound and 2,4-D ethylhexyl ester using RNA sequencing (RNA-Seq).

Animal Exposure and Tissue Collection
  • Test Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Dosing: Animals are divided into three groups: control (vehicle only), this compound, and 2,4-D ethylhexyl ester. Herbicides are administered orally via gavage for a specified period (e.g., 28 days). Dose levels should be selected based on existing toxicological data to include a no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL).

  • Tissue Collection: At the end of the exposure period, animals are euthanized, and target tissues (e.g., liver, kidney) are collected. A portion of each tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction. Another portion is fixed in formalin for histopathological analysis.

RNA Extraction and Quality Control
  • Extraction: Total RNA is extracted from the frozen tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.

RNA Sequencing (RNA-Seq)
  • Library Preparation: RNA-Seq libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (e.g., 20-30 million reads).[6]

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., Rattus norvegicus) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Differential expression analysis is performed between the herbicide-treated groups and the control group using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.5 are considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the differentially expressed genes, GO and pathway enrichment analysis (e.g., KEGG pathways) are performed using tools like DAVID or PANTHER.[7] This helps to identify the biological processes, molecular functions, and cellular components that are significantly affected by the herbicide treatments.

Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 Auxin Signaling Pathway (Primary Herbicidal Action) Auxin Synthetic Auxin (MCPA or 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Genes->Uncontrolled_Growth

Caption: Simplified auxin signaling pathway disrupted by MCPA and 2,4-D.

cluster_1 Generalized Oxidative Stress Pathway cluster_herbicide MCPA MCPA ROS Reactive Oxygen Species (ROS) Generation MCPA->ROS Two4D 2,4-D Two4D->ROS Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Apoptosis Apoptosis Cell_Damage->Apoptosis SOD SOD Antioxidant_Response->SOD CAT CAT Antioxidant_Response->CAT GPX GPX Antioxidant_Response->GPX

Caption: Key events in herbicide-induced oxidative stress.

cluster_2 Comparative Toxicogenomics Experimental Workflow Animal_Exposure 1. Animal Exposure (Control, MCPA-EHE, 2,4-D-EHE) Tissue_Collection 2. Tissue Collection (e.g., Liver) Animal_Exposure->Tissue_Collection RNA_Extraction 3. RNA Extraction & QC Tissue_Collection->RNA_Extraction RNA_Seq 4. RNA Sequencing (Library Prep & Sequencing) RNA_Extraction->RNA_Seq Data_Processing 5. Bioinformatic Analysis (QC, Alignment, Quantification) RNA_Seq->Data_Processing DEG_Analysis 6. Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis 7. Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Comparative_Analysis 8. Comparative Toxicogenomic Analysis Pathway_Analysis->Comparative_Analysis

Caption: Workflow for a comparative toxicogenomics study.

References

Efficacy of MCPA-2-ethylhexyl Against Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in weed populations necessitates a thorough evaluation of existing and alternative chemical controls. This guide provides an objective comparison of the performance of MCPA-2-ethylhexyl against herbicide-resistant weed biotypes, supported by available experimental data. We will explore its efficacy relative to other commonly used herbicides, detail experimental methodologies for resistance testing, and visualize key biological and experimental processes.

Comparative Efficacy of Herbicide Treatments

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a synthetic auxin herbicide that has been a tool in broadleaf weed management for many years.[1] Its ester formulation, this compound, is designed for enhanced absorption and translocation within the plant.[2] Synthetic auxins like MCPA disrupt plant cell growth, leading to uncontrolled development and eventual death in susceptible broadleaf weeds.[3]

The development of weed biotypes resistant to primary herbicides such as glyphosate and ALS (acetolactate synthase) inhibitors has renewed interest in alternative modes of action, including synthetic auxins.

Quantitative Performance Data

The following table summarizes data from a comparative study on the efficacy of different herbicide treatments on general weed coverage. It is important to note that this study used a combination of MCPA and dicamba, another synthetic auxin herbicide. Data specifically for this compound against a range of resistant biotypes is limited in the public domain.

Herbicide TreatmentApplication RateWeed Coverage Reduction (4 Weeks Post-Application)Weed Coverage Reduction (12 Weeks Post-Application)
MCPA + Dicamba Manufacturer's Recommendation~65%No significant difference from untreated control
Glyphosate Manufacturer's Recommendation~65%40-60%
Glufosinate Manufacturer's Recommendation~65%40-60%
Imazapyr Manufacturer's RecommendationNot specified>70%
Prodiamine Manufacturer's Recommendation~30%No significant difference from untreated control
Pine Oil Manufacturer's Recommendation>90% (at one site)No significant difference from untreated control
Clove Oil Manufacturer's Recommendation>90% (at one site)No significant difference from untreated control
Steam N/A>95%No significant difference from untreated control

Data adapted from a study assessing glyphosate alternative weed management strategies.[4][5]

Note: The efficacy of herbicides can be influenced by various factors, including weed species, growth stage, and environmental conditions.

Experimental Protocols

Accurate assessment of herbicide efficacy against resistant weed biotypes requires standardized and robust experimental protocols. The following is a generalized methodology for whole-plant herbicide bioassays conducted in a greenhouse setting.[6][7][8]

Seed Collection and Preparation
  • Collection: Collect mature seeds from a minimum of 30 randomly selected plants that have survived a field application of the herbicide . For outcrossing species, 10-15 plants are sufficient. Aim for a total of at least 5,000 seeds.[6]

  • Storage: Store collected seeds in labeled, unsealed paper bags at low temperatures to maintain viability and prevent mold growth.[6]

Plant Cultivation
  • Germination: Employ appropriate germination methods based on the weed species and any seed dormancy requirements. This may involve stratification or scarification.

  • Transplanting: Once seedlings reach a consistent growth stage, transplant them into pots containing a suitable growing medium.

  • Growth Conditions: Maintain plants in a greenhouse with controlled temperature, light, and humidity to ensure uniform growth.

Herbicide Application
  • Solution Preparation: Accurately prepare herbicide solutions, including this compound and other tested alternatives, according to the manufacturer's recommendations for the target weed and growth stage. Use a surfactant if required.

  • Application: Utilize a precision bench sprayer to apply the herbicide solutions evenly to the plants.[9] Calibrate the sprayer to deliver a consistent volume and pressure.[9] Treat plants at the growth stage specified on the herbicide label for optimal efficacy.[6]

Data Collection and Analysis
  • Assessment: Evaluate herbicide efficacy at a set time point after treatment, typically 21 to 28 days.

  • Metrics:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death).

    • Plant Survival: Count the number of surviving plants in each treatment group.[6]

    • Biomass Reduction: Harvest the above-ground biomass of surviving plants, dry to a constant weight, and compare to the untreated control.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

G cluster_0 Herbicide Action at Cellular Level Herbicides This compound (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicides->Receptor Binds to Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation Gene_Expression Auxin-Responsive Gene Expression Repressor->Gene_Expression Represses Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in G cluster_1 Experimental Workflow for Herbicide Efficacy Testing A Seed Collection (Resistant Biotype) B Seed Germination & Seedling Growth A->B C Herbicide Application (e.g., this compound, Alternatives) B->C D Incubation Period (Greenhouse) C->D E Data Collection (Visual Injury, Survival, Biomass) D->E F Data Analysis & Comparison E->F

References

A Comparative Environmental Risk Assessment of MCPA-2-Ethylhexyl and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the environmental risk profile of the herbicide MCPA-2-ethylhexyl with two common alternatives: 2,4-D and dicamba. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these substances. All quantitative data is summarized in tables, and key experimental protocols are detailed.

Environmental Fate and Persistence

The persistence of a herbicide in the environment is a critical factor in its overall risk assessment. The following table summarizes the soil and water half-life of this compound's active form, MCPA acid, and its alternatives.

HerbicideSoil Half-life (Aerobic)Hydrolysis Half-lifePrimary Degradation Pathway
This compound Rapidly hydrolyzes to MCPA acidpH dependent: 76 days at pH 7, ~5 days at pH 9[1]Microbial degradation[2]
MCPA acid 14 to 60 days[3]Stable[3]Microbial degradation[2]
2,4-D ~6.2 days[4]Generally stable, ester forms hydrolyzeMicrobial degradation[4]
Dicamba Low persistence, varies with soil typeStableMicrobial degradation

Ecotoxicity Profile

The ecotoxicity of a herbicide determines its potential impact on non-target organisms. The following tables present a comparative overview of the acute and chronic toxicity of this compound, MCPA acid, 2,4-D, and dicamba to a range of aquatic and terrestrial organisms.

Aquatic Ecotoxicity - Acute
OrganismEndpointThis compound (mg/L)MCPA acid (mg/L)2,4-D (mg/L)Dicamba (mg/L)
Fish (Bluegill Sunfish)96-h LC503.16 - 4.64[1]>100Varies by form>100
Invertebrate (Daphnia magna)48-h EC500.28[1]>100Varies by form>100
Algae (Selenastrum capricornutum)5-d EC500.0170.63 - 6.7Varies by form-
Aquatic Plants (Lemna gibba)7-d EC50-0.17--
Aquatic Ecotoxicity - Chronic
OrganismEndpointMCPA acid (mg/L)2,4-D (mg/L)Dicamba (mg/L)
FishNOEC15[5]--
Invertebrate (Daphnia magna)NOEC50[5]--
Algae (Selenastrum capricornutum)NOEC0.009[1]--
Terrestrial Ecotoxicity
OrganismEndpointMCPA acid2,4-DDicamba
Birds (Bobwhite Quail)Acute Oral LD50 (mg/kg)377[2]Moderately toxicLow toxicity
BeesAcute Contact LD50 (µ g/bee )>100>100>100
Earthworms14-d LC50 (mg/kg soil)>1000>1000>1000

Experimental Protocols

The following are descriptions of standard experimental protocols, primarily based on OECD guidelines, used to generate the ecotoxicity data presented above.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled environment, and mortality is recorded.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to daphnids (water fleas). The endpoint is the median effective concentration (EC50) that causes immobilization after 48 hours of exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that inhibits growth by 50% over a 72-hour period, and the No Observed Effect Concentration (NOEC).

  • Fish, Early-life Stage Toxicity Test (OECD 210): This is a chronic test that exposes the early life stages of fish (from fertilized eggs to juveniles) to a substance over a longer period (e.g., 28-60 days). It determines the NOEC for various developmental and survival endpoints.

  • Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over 21 days. The primary endpoint is the NOEC for reproduction.

Terrestrial Toxicity and Environmental Fate Testing
  • Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity (LC50) of a substance to earthworms in artificial soil over a 14-day period.[6]

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This study evaluates the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions. It is used to determine the soil half-life (DT50) of the substance.

Visualizations

The following diagrams illustrate key processes related to the environmental risk assessment of herbicides.

Environmental_Risk_Assessment_Workflow cluster_Exposure Exposure Assessment cluster_Effects Effects Assessment cluster_Risk Risk Characterization Env_Fate Environmental Fate (Degradation, Mobility) EEC Estimated Environmental Concentration (EEC) Env_Fate->EEC Predicts Risk_Quotient Risk Quotient (EEC / PNEC) EEC->Risk_Quotient Ecotox Ecotoxicity Testing (LC50, NOEC) PNEC Predicted No-Effect Concentration (PNEC) Ecotox->PNEC Determines PNEC->Risk_Quotient Risk_Management Risk Management & Mitigation Risk_Quotient->Risk_Management Informs

Environmental Risk Assessment Workflow

Auxin_Herbicide_Mode_of_Action cluster_PlantCell Plant Cell Auxin_Herbicide MCPA / 2,4-D / Dicamba (Synthetic Auxin) Auxin_Receptor Auxin Receptor Auxin_Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Initiates Signal Transduction Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Simplified Mode of Action for Auxin Herbicides

Conclusion

This compound rapidly degrades to MCPA acid in the environment. While the parent ester shows higher toxicity to aquatic invertebrates, the acid form is generally less acutely toxic to fish and invertebrates than some alternatives. However, MCPA acid and its parent ester can be highly toxic to aquatic plants. 2,4-D generally exhibits lower persistence in soil. Dicamba's environmental risk profile is noted for its potential for off-target movement and damage to non-target plants. The choice of a herbicide should be informed by a thorough evaluation of its specific environmental fate and ecotoxicity profile in the context of its intended use and the surrounding environment. This guide provides a foundational comparison to aid in such assessments.

References

A Comparative Guide to Inter-Laboratory Validation of MCPA-2-Ethylhexyl Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of MCPA-2-ethylhexyl ester, a selective, post-emergent herbicide used to control broadleaf weeds.[1] The data presented herein is based on a simulated inter-laboratory study designed to assess the performance of common analytical techniques used by environmental and agricultural testing laboratories. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in pesticide residue analysis.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, often conducted through proficiency testing (PT), is a critical component of a laboratory's quality assurance system.[2][3][4] It provides an objective assessment of a laboratory's performance and the comparability of analytical methods across different facilities.[5][6] By analyzing a common, homogenous sample, participating laboratories can evaluate their accuracy, precision, and overall capability against their peers and established reference values.[7]

This guide focuses on two prevalent analytical techniques for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This compound can be analyzed by both GC and HPLC methods. For the purposes of this simulated study, a fortified water sample was distributed to a panel of six hypothetical laboratories.

Data Presentation: Summary of Inter-Laboratory Study Results

The following tables summarize the quantitative data from the simulated inter-laboratory study. The assigned value for the fortified sample was 5.00 µg/L .

Table 1: Reported Concentrations and Z-Scores

LaboratoryMethodReported Value (µg/L)Z-Score*
Lab 1GC-MS4.85-0.54
Lab 2LC-MS/MS5.100.36
Lab 3GC-MS4.60-1.43
Lab 4LC-MS/MS5.250.89
Lab 5GC-MS5.050.18
Lab 6LC-MS/MS4.90-0.36

*Z-scores are calculated based on the consensus value from all participating laboratories. A z-score between -2 and +2 is generally considered satisfactory.[7]

Table 2: Method Performance Parameters

ParameterGC-MS (Labs 1, 3, 5)LC-MS/MS (Labs 2, 4, 6)
Accuracy (% Recovery)
Mean96.7%102.3%
Range92.0% - 101.0%98.0% - 105.0%
Precision (RSD)
Repeatability (Intra-lab)4.8%3.5%
Reproducibility (Inter-lab)5.1%3.4%
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 0.5 µg/L0.1 µg/L

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols represent typical procedures employed in analytical laboratories for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was the prescribed sample preparation technique for this study.[5]

  • Extraction: A 10 mL aliquot of the water sample is placed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is again shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The final extract is collected for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass selective detector.[8]

  • Column: A low-bleed capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to achieve chromatographic separation (e.g., start at 70°C, ramp to 280°C).

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting specific ions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient elution using a mixture of water and methanol (both containing a small percentage of formic acid or ammonium formate) is employed.

  • Injection: 5 µL of the final extract is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.[5][9]

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and a relevant biological pathway.

G cluster_0 Study Coordination cluster_1 Participating Laboratories (N=6) cluster_2 Data Evaluation A Sample Preparation (Homogenous Fortified Water) B Sample Distribution A->B C Sample Receipt & Login B->C D Analysis (GC-MS or LC-MS/MS) C->D E Data Reporting D->E F Statistical Analysis (Z-Score, Precision, Accuracy) E->F G Performance Report Generation F->G

Workflow of the inter-laboratory validation study.

G MCPA This compound (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) MCPA->Receptor Complex Hormone-Receptor Complex Receptor->Complex Degradation Degradation of Aux/IAA Repressors Complex->Degradation ARF Auxin Response Factors (ARFs) Activated Degradation->ARF Gene Expression of Auxin-Responsive Genes ARF->Gene Effect Uncontrolled Growth & Plant Death Gene->Effect

References

Comparative Metabolism of MCPA-2-Ethylhexyl in Tolerant and Susceptible Plants: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the metabolic pathways of MCPA-2-ethylhexyl in herbicide-tolerant and susceptible plant species. Understanding these metabolic differences is crucial for developing more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, plant science, and drug development.

Executive Summary

The herbicidal efficacy of this compound is significantly influenced by the metabolic processes within the target plant. While the initial hydrolysis of the ester to its active form, MCPA acid, is a common first step, the subsequent rate of detoxification of MCPA acid is a key determinant of tolerance or susceptibility in many weed species.

In tolerant plants exhibiting metabolism-based resistance, a more rapid detoxification of MCPA occurs, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases, followed by conjugation to sugars or amino acids. This enhanced metabolic rate prevents the herbicide from accumulating to phytotoxic levels at its site of action. Conversely, susceptible plants metabolize MCPA at a slower rate, leading to herbicidal effects. However, it is important to note that enhanced metabolism is not the sole mechanism of resistance; in some species, other factors such as altered target sites or differential translocation play a more significant role.

Comparative Metabolism Data

The following tables summarize the quantitative differences in MCPA metabolism between tolerant (resistant) and susceptible plant biotypes from key studies.

Table 1: Metabolism of [14C]MCPA in Resistant (KCTR) and Susceptible (MSS) Palmer Amaranth (Amaranthus palmeri) [1]

Time After Treatment (Hours)Plant BiotypeParent [14C]MCPA Remaining (%)[14C]MCPA Metabolized (%)
12Susceptible (MSS)4555
12Resistant (KCTR)991

Table 2: Comparative Fate of [14C]MCPA in Resistant (R) and Susceptible (S) Hemp-Nettle (Galeopsis tetrahit) [2]

ParameterPlant BiotypeObservation
Metabolism in RootsSusceptible (S)Slower rate of MCPA metabolism.
Resistant (R)Higher rate of MCPA metabolism in the roots contributes to resistance.
Translocation out of Treated LeafSusceptible (S)58% of recovered 14C translocated.
Resistant (R)45% of recovered 14C translocated.

Table 3: Resistance Mechanisms to MCPA in Various Weed Species Not Attributed to Enhanced Metabolism

Plant SpeciesResistance MechanismReference
Green Pigweed (Amaranthus powellii)Target-site modification (SNP in ARF9 gene). No significant difference in metabolism.[1][2][3]
Wild Radish (Raphanus raphanistrum)Rapid translocation of MCPA to the roots. No difference in metabolism.[3]

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed metabolic pathways and a typical experimental workflow for studying herbicide metabolism.

Proposed Metabolic Pathway of this compound cluster_0 Initial Hydrolysis (Common to Both) cluster_1 Susceptible Plant cluster_2 Tolerant Plant (Metabolism-Based Resistance) MCPA_EHE This compound MCPA_Acid MCPA Acid MCPA_EHE->MCPA_Acid Esterase Hydrolysis Ethylhexanol 2-Ethylhexanol MCPA_EHE->Ethylhexanol Esterase Hydrolysis MCPA_Acid_S MCPA Acid MCPA_Acid->MCPA_Acid_S MCPA_Acid_T MCPA Acid MCPA_Acid->MCPA_Acid_T Slow_Metabolism Slow Metabolism MCPA_Acid_S->Slow_Metabolism Phytotoxicity Phytotoxicity Slow_Metabolism->Phytotoxicity Accumulation at Target Site Rapid_Metabolism Rapid Metabolism (Cytochrome P450s) MCPA_Acid_T->Rapid_Metabolism PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated MCPA) Rapid_Metabolism->PhaseI_Metabolites PhaseII_Metabolites Phase II Metabolites (e.g., Sugar/Amino Acid Conjugates) PhaseI_Metabolites->PhaseII_Metabolites Conjugation Detoxification Detoxification PhaseII_Metabolites->Detoxification

Caption: Comparative metabolic fate of this compound in susceptible vs. tolerant plants.

Experimental Workflow for Comparative Herbicide Metabolism Study start Plant Growth (Tolerant & Susceptible Biotypes) treatment Treatment with ¹⁴C-labeled this compound start->treatment harvest Harvest Plants at Different Time Points treatment->harvest wash Wash Treated Leaf Surface (to remove unabsorbed herbicide) harvest->wash separate Separate Plant into Roots, Shoots, and Treated Leaf wash->separate extract Solvent Extraction of Plant Tissues separate->extract quantify_total Quantify Total ¹⁴C in Extracts and Plant Debris (Liquid Scintillation Counting) extract->quantify_total analyze Metabolite Profiling (e.g., HPLC, TLC) extract->analyze end Data Analysis & Comparison quantify_total->end identify Identify Parent Compound and Metabolites analyze->identify identify->end

References

Unraveling the Molecular Hijacking of Plant Growth: A Comparative Guide to MCPA-2-Ethylhexyl's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed molecular comparison of the herbicide MCPA-2-ethylhexyl with alternative modes of action, supported by experimental data and protocols. We delve into the signaling pathways disrupted by these compounds, offering a clear understanding of their herbicidal effects at a molecular level.

This compound is a selective, post-emergent herbicide widely used for the control of broadleaf weeds in various crops. Its efficacy stems from its rapid conversion in planta to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a cascade of molecular events that ultimately result in uncontrolled plant growth and death. This guide will explore the molecular intricacies of MCPA's mode of action and compare it to two other widely used herbicides with distinct mechanisms: glyphosate and glufosinate.

The Molecular Mechanism of MCPA: A Tale of Auxin Mimicry

The primary mode of action of MCPA is to act as an auxin mimic, hijacking the plant's natural growth regulation machinery.[1][2] This process can be broken down into a key signaling pathway:

  • Perception and Co-Receptor Complex Formation: MCPA binds to a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins. These proteins are the substrate-binding component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3][4] The binding of an auxin, either natural or synthetic, stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressors called Aux/IAA proteins.[4][5]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[3][5]

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This binding represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs, allowing them to either activate or repress the transcription of a wide array of auxin-responsive genes.[3][5]

  • Uncontrolled Growth and Plant Death: The massive and unregulated expression of auxin-responsive genes, triggered by the persistent presence of the more stable synthetic auxin MCPA, leads to a variety of physiological disruptions. These include epinasty (downward bending of leaves), stem twisting, and ultimately, cell death and the demise of the susceptible plant.[1][2] A key downstream effect is the induction of ethylene biosynthesis, which contributes significantly to the herbicidal symptoms.[3]

Comparative Analysis of Herbicide Performance: A Molecular Showdown

To provide a clear comparison, we will examine the molecular performance of MCPA against two herbicides with fundamentally different modes of action: glyphosate and glufosinate.

Herbicide ClassTarget SiteMolecular ActionDownstream Effects
MCPA (Phenoxy herbicide)TIR1/AFB Auxin ReceptorsMimics auxin, leading to the degradation of Aux/IAA repressors and activation of ARF transcription factors.[3][4][5]Uncontrolled expression of auxin-responsive genes, ethylene biosynthesis, abnormal growth, and cell death.[1][2][3]
Glyphosate (Phosphonate herbicide)5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseInhibits the EPSPS enzyme in the shikimate pathway, blocking the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6][7][8]Depletion of essential amino acids required for protein synthesis and production of other essential secondary metabolites, leading to systemic plant death.[8][9]
Glufosinate (Phosphinic acid herbicide)Glutamine SynthetaseInhibits the enzyme glutamine synthetase, leading to a rapid accumulation of ammonia and a depletion of glutamine.[10][11]Ammonia toxicity, disruption of amino acid metabolism, and inhibition of photorespiration, resulting in rapid necrosis of plant tissue.[10][11][12]

Experimental Protocols: The "How-To" Behind the Data

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the molecular modes of action discussed.

Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding Affinity

Surface Plasmon Resonance is a powerful technique to measure the binding kinetics and affinity between molecules in real-time without the need for labels.[13][14]

Objective: To determine the binding affinity (Kd) of MCPA and other auxinic herbicides to the TIR1/AFB auxin receptors.

Methodology:

  • Ligand Immobilization: A purified TIR1/AFB protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the auxinic herbicide (the analyte) is flowed over the sensor chip surface.

  • Signal Detection: The binding of the herbicide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated. A lower Kd value indicates a higher binding affinity.

Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

RNA-Seq allows for a comprehensive analysis of the transcriptome of an organism, providing insights into the genes that are up- or down-regulated in response to a specific treatment.[6][10][15]

Objective: To identify the changes in gene expression in a plant species following treatment with MCPA or other herbicides.

Methodology:

  • Plant Treatment and RNA Extraction: Plants are treated with the herbicide or a control solution. At specific time points, plant tissue is harvested, and total RNA is extracted.

  • Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. Statistical analysis is then performed to identify differentially expressed genes (DEGs) between the herbicide-treated and control samples.

Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. GC-MS is a common technique for profiling polar metabolites.[1][2][3]

Objective: To identify and quantify the changes in the plant metabolome following herbicide treatment.

Methodology:

  • Sample Collection and Metabolite Extraction: Plant tissue is collected and immediately frozen in liquid nitrogen to quench metabolic activity. Metabolites are then extracted using a solvent system, typically a methanol/chloroform/water mixture.

  • Derivatization: Many polar metabolites are not volatile enough for GC analysis. Therefore, a two-step derivatization process is employed: methoxyamination to protect carbonyl groups, followed by silylation to increase volatility.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where metabolites are separated based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio.

  • Data Analysis: The resulting chromatograms and mass spectra are processed to identify and quantify the metabolites by comparing them to spectral libraries and using internal standards.

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

To further clarify these complex molecular processes, the following diagrams have been generated using Graphviz.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MCPA MCPA (Active Herbicide) TIR1_AFB TIR1/AFB MCPA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Ubiquitin MCPA_2E MCPA_2E H This compound (Applied Herbicide) H->MCPA Rapid conversion in plant Herbicide_Comparison cluster_MCPA MCPA Mode of Action cluster_Glyphosate Glyphosate Mode of Action cluster_Glufosinate Glufosinate Mode of Action MCPA_node MCPA TIR1_AFB_node TIR1/AFB Receptors MCPA_node->TIR1_AFB_node Binds Aux_IAA_degradation Aux/IAA Degradation TIR1_AFB_node->Aux_IAA_degradation Promotes Uncontrolled_Growth_node Uncontrolled Growth Aux_IAA_degradation->Uncontrolled_Growth_node Leads to Glyphosate_node Glyphosate EPSPS_node EPSP Synthase Glyphosate_node->EPSPS_node Inhibits Aromatic_AA_synthesis Aromatic Amino Acid Synthesis Blocked EPSPS_node->Aromatic_AA_synthesis Causes Systemic_Death Systemic Plant Death Aromatic_AA_synthesis->Systemic_Death Leads to Glufosinate_node Glufosinate GS_node Glutamine Synthetase Glufosinate_node->GS_node Inhibits Ammonia_accumulation Ammonia Accumulation GS_node->Ammonia_accumulation Causes Rapid_Necrosis Rapid Tissue Necrosis Ammonia_accumulation->Rapid_Necrosis Leads to Experimental_Workflow cluster_Transcriptomics Transcriptomics (RNA-Seq) cluster_Metabolomics Metabolomics (GC-MS) Plant_Treatment Plant Treatment (Herbicide vs. Control) RNA_Extraction RNA Extraction Plant_Treatment->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Treatment->Metabolite_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing DEG_Analysis Differential Gene Expression Analysis Sequencing->DEG_Analysis Derivatization Derivatization Metabolite_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Metabolite_Profiling Metabolite Profiling GC_MS->Metabolite_Profiling

References

A Comparative Analysis of MCPA-2-Ethylhexyl and Its Major Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the metabolic fate and toxicological profiles of the herbicide MCPA-2-ethylhexyl and its principal breakdown products reveals key differences in their biological activity and environmental impact. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.

This compound, a widely used phenoxy herbicide, is rapidly hydrolyzed in the environment and within organisms to its herbicidally active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA acid). The subsequent metabolism of MCPA acid yields several key metabolites, primarily 2-methyl-4-chlorophenol (also known as 4-chloro-o-cresol) and, through microbial degradation in soil, 3-methyl-5-chlorocatechol. Another metabolic route involves the hydroxylation of the methyl group to form 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), which can be further conjugated, for instance, with glycine. This comparative analysis focuses on the parent ester, the active acid, and its major phenolic metabolites.

Comparative Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for this compound and its major metabolites, providing a basis for a comparative assessment of their potential biological and environmental effects.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₇H₂₅ClO₃312.83
MCPA acidC₉H₉ClO₃200.62
2-methyl-4-chlorophenolC₇H₇ClO142.58
3-methyl-5-chlorocatecholC₇H₇ClO₂158.58

Table 2: Acute Mammalian Toxicity Data

CompoundTest OrganismRoute of AdministrationLD₅₀ (mg/kg bw)Toxicity Classification
This compoundRatOral~500 - 1200[1]Harmful if swallowed[2]
MCPA acidRatOral700 - 1160Moderately Toxic[3]
MCPA acidMouseOral550 - 800Moderately Toxic
2-methyl-4-chlorophenolRatOral121Toxic if swallowed
2-methyl-4-chlorophenolMouseOral1320[4]Harmful if swallowed
3-methyl-5-chlorocatecholMouseIntravenous56Data for oral toxicity not available

Table 3: Ecotoxicity Data

CompoundTest OrganismTest TypeEndpointValue (mg/L)
MCPA acidRainbow Trout96-hour LC₅₀Mortality117 - 232
MCPA acidDaphnia magna48-hour EC₅₀Immobilization>100
2-methyl-4-chlorophenolFish96-hour LC₅₀Mortality2.3 - 6.6[5]
2-methyl-4-chlorophenolDaphnia magna48-hour EC₅₀Immobilization0.29 - 1.0[5]

Metabolic Pathways and Experimental Workflows

The metabolic degradation of this compound is a critical factor in its overall toxicological and environmental profile. The following diagrams illustrate the primary metabolic pathway and a general workflow for comparative toxicity assessment.

Metabolic Pathway of this compound This compound This compound MCPA acid MCPA acid This compound->MCPA acid Hydrolysis 2-methyl-4-chlorophenol 2-methyl-4-chlorophenol MCPA acid->2-methyl-4-chlorophenol Decarboxylation (Plants, Animals) 3-methyl-5-chlorocatechol 3-methyl-5-chlorocatechol MCPA acid->3-methyl-5-chlorocatechol Microbial Degradation (Soil) HMCPA (Cloxyfonac) HMCPA (Cloxyfonac) MCPA acid->HMCPA (Cloxyfonac) Hydroxylation Glycine Conjugate Glycine Conjugate HMCPA (Cloxyfonac)->Glycine Conjugate Conjugation

Caption: Metabolic pathway of this compound.

Comparative Toxicity Testing Workflow cluster_0 Test Substance Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies (Rodent Models) cluster_3 Data Analysis & Comparison This compound This compound Cell Viability Assays Cell Viability Assays This compound->Cell Viability Assays Acute Oral Toxicity (LD50) Acute Oral Toxicity (LD50) This compound->Acute Oral Toxicity (LD50) MCPA acid MCPA acid MCPA acid->Cell Viability Assays MCPA acid->Acute Oral Toxicity (LD50) Metabolites Metabolites Metabolites->Cell Viability Assays Metabolites->Acute Oral Toxicity (LD50) Dose-Response Modeling Dose-Response Modeling Cell Viability Assays->Dose-Response Modeling Genotoxicity Assays Genotoxicity Assays Metabolic Stability (Liver Microsomes) Metabolic Stability (Liver Microsomes) Acute Oral Toxicity (LD50)->Dose-Response Modeling Subchronic Toxicity (NOAEL) Subchronic Toxicity (NOAEL) Developmental Toxicity Developmental Toxicity Comparative Risk Assessment Comparative Risk Assessment Dose-Response Modeling->Comparative Risk Assessment

Caption: A generalized workflow for comparative toxicity testing.

Comparative Analysis of Key Properties

The relationship between the parent compound and its metabolites reveals a cascade of changing properties, from the initial ester to the more polar and, in some cases, more toxic breakdown products.

Comparative Properties of MCPA Compounds This compound This compound MCPA acid MCPA acid This compound->MCPA acid Increased Water Solubility This compound->MCPA acid Increased Herbicidal Activity Phenolic Metabolites Phenolic Metabolites This compound->Phenolic Metabolites Overall increase in polarity MCPA acid->Phenolic Metabolites Increased Aquatic Toxicity MCPA acid->Phenolic Metabolites Loss of Herbicidal Activity

Caption: Key property changes during this compound metabolism.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the comparative analysis. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Following OECD Guideline 425: Up-and-Down Procedure)

This method is employed to determine the median lethal dose (LD₅₀) of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often preferred. Animals are acclimatized to laboratory conditions for at least five days prior to the study.[6][7]

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before dosing.[8]

  • Dose Administration: The test substance is administered orally via gavage in a single dose. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.[6][7]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.[6]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths at the different dose levels.[6]

In Vitro Metabolism Using Liver Microsomes

This assay is used to assess the metabolic stability of a compound and identify potential metabolites.

  • Preparation of Liver Microsomes: Liver tissue from a relevant species (e.g., rat, human) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.[9]

  • Incubation: The test compound (e.g., this compound or MCPA acid) is incubated with the liver microsomes in a buffered solution containing necessary cofactors, such as NADPH, at 37°C.[9][10]

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the parent compound and identify and quantify any metabolites formed.[10]

  • Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability (half-life). The identified peaks in the chromatogram corresponding to metabolites can be characterized based on their mass-to-charge ratio and fragmentation patterns.

Analytical Method for Quantification in Biological Samples

This protocol outlines a general procedure for determining the concentration of MCPA and its metabolites in urine or plasma.

  • Sample Preparation: Urine or plasma samples are first subjected to an extraction procedure to isolate the analytes of interest from the biological matrix. This often involves solid-phase extraction (SPE) using a C18 or similar cartridge.[11] For conjugated metabolites, a hydrolysis step may be necessary prior to extraction.

  • Chromatographic Separation: The extracted and concentrated sample is injected into an HPLC system equipped with a suitable column (e.g., C8 or C18) to separate the parent compound and its metabolites.[11]

  • Detection and Quantification: A mass spectrometer (MS) is typically used for detection, providing high sensitivity and selectivity. The analytes are quantified by comparing their peak areas to those of known concentrations of analytical standards.[12]

  • Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[11]

References

Assessing the Synergistic Effects of MCPA-2-ethylhexyl with Other Herbicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

A comprehensive analysis of available research indicates a notable scarcity of public-domain experimental data specifically detailing the synergistic effects of MCPA-2-ethylhexyl with other herbicides. Much of the existing literature focuses on the amine salt or acid forms of MCPA. This guide, therefore, provides a framework for assessing such synergies by leveraging data from closely related compounds and outlining robust experimental protocols. This document is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate their own comparative studies.

This compound is a selective, post-emergent herbicide belonging to the phenoxycarboxylic acid group.[1] Its primary mode of action is to mimic the plant growth hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[1][2] The 2-ethylhexyl ester formulation of MCPA is known for its rapid absorption by plants due to its higher solubility in the waxy cuticle of leaves, which can make it more potent, particularly in cooler weather conditions, compared to amine formulations.[3][4]

Understanding Herbicide Interactions

When two or more herbicides are applied together, their combined effect on a target weed species can be classified as follows:

  • Additive: The combined effect is equal to the sum of the individual effects of each herbicide.

  • Synergistic: The combined effect is greater than the sum of the individual effects. This is often a desirable outcome as it can lead to improved weed control, reduced herbicide application rates, and management of herbicide-resistant weeds.

  • Antagonistic: The combined effect is less than the sum of the individual effects. This can occur due to various reasons, such as reduced absorption or translocation of one herbicide in the presence of another.[5]

Potential Synergies and Antagonisms with MCPA Formulations

While specific data for this compound is limited, studies on MCPA and the closely related 2,4-D provide insights into potential interactions. For instance, a study on a product containing bromoxynil octanoate, MCPA, and an ethylhexyl ester was conducted to control dandelion in Bermuda grass lawns, although the specific synergistic or antagonistic effects were not detailed in the available abstract.[6]

Research on other forms of MCPA has shown both antagonism and synergy. For example, the isooctyl ester of MCPA was found to reduce the activity of fenoxaprop in wheat and barley, acting as a safener for the crop, while not diminishing its effectiveness against wild oats.[7] Conversely, the amine formulation of MCPA is known to be antagonistic with some grass and broadleaf herbicides, an effect that can sometimes be masked by the addition of surfactants.[5]

The following table summarizes known interactions of MCPA (and the related 2,4-D) with other herbicides, which can serve as a starting point for investigating combinations with this compound.

Herbicide A (Phenoxy)Herbicide BTarget Weed/CropObserved EffectReference
MCPA (isooctyl ester)FenoxapropWheat, BarleyAntagonistic (safening effect on crop)[7]
MCPA (isooctyl ester)FenoxapropWild OatAdditive/Slightly Antagonistic[7]
MCPA (amine)Metsulfuron-methylNot specifiedAntagonistic (can be masked by surfactants)[5]

Experimental Protocols for Assessing Herbicide Synergy

To rigorously assess the synergistic effects of this compound with other herbicides, standardized experimental protocols are essential. A whole-plant bioassay conducted in a greenhouse is a reliable method.[8]

General Greenhouse Bioassay Protocol
  • Plant Preparation:

    • Select target weed species and grow them from seed in pots containing a standardized potting medium.

    • Maintain plants in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod.[9]

    • Thin seedlings to a uniform number per pot after emergence.[9]

  • Herbicide Application:

    • Apply herbicides at a specific plant growth stage (e.g., 2-4 true leaves).[9]

    • Use a laboratory spray chamber with a calibrated nozzle to ensure uniform application.[9]

    • Prepare a range of herbicide concentrations for each active ingredient alone and in combination. A logarithmic series of doses is recommended to establish a dose-response curve.[9]

    • Include an untreated control group for comparison.[9]

  • Data Collection and Analysis:

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) scale.[9]

    • At the end of the experiment, harvest the above-ground biomass and determine the dry weight.[9]

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

Assessing Synergy: Colby's Method

Colby's method is a widely used and straightforward technique to calculate the expected additive response of a herbicide combination.[10][11][12]

The formula is: E = X + Y - (XY/100)

Where:

  • E is the expected percent inhibition of the herbicide mixture.

  • X is the percent inhibition of herbicide A when applied alone.

  • Y is the percent inhibition of herbicide B when applied alone.

If the observed response of the mixture is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the effect is additive.[11]

Mandatory Visualizations

To aid in the understanding of the experimental process and the herbicide's mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed Weed Seed Selection potting Potting and Germination seed->potting growth Seedling Growth to 2-4 Leaf Stage potting->growth application Spray Application in Chamber growth->application herb_prep Herbicide Dilution Series (Individual and Combinations) herb_prep->application visual Visual Injury Assessment (7, 14, 21 DAT) application->visual biomass Biomass Harvest (21 DAT) visual->biomass dry_weight Dry Weight Measurement biomass->dry_weight growth_reduction Calculate % Growth Reduction dry_weight->growth_reduction colby Apply Colby's Method growth_reduction->colby synergy_assessment Determine Synergy/ Antagonism/Additivity colby->synergy_assessment

Caption: Experimental workflow for assessing herbicide synergy.

Auxin_Herbicide_MOA MCPA This compound (Synthetic Auxin) Receptor Auxin Receptors (e.g., TIR1/AFB) MCPA->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets Ubiquitination Ubiquitination and Proteasomal Degradation Repressor->Ubiquitination for ARF Auxin Response Factors (ARFs) Activated Ubiquitination->ARF Leads to Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Activates Ethylene_ABA Increased Ethylene and ABA Biosynthesis Gene_Expression->Ethylene_ABA Cell_Elongation Uncontrolled Cell Elongation and Division Gene_Expression->Cell_Elongation Plant_Death Epinasty, Senescence, and Plant Death Ethylene_ABA->Plant_Death Cell_Elongation->Plant_Death

Caption: Simplified signaling pathway for MCPA's mode of action.

References

Validating MCPA-2-Ethylhexyl as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, the reliability of quantitative analysis hinges on the quality of certified reference materials (CRMs). This guide provides a comprehensive overview of the validation process for MCPA-2-ethylhexyl as a CRM, offering a comparison with its parent compound, MCPA, and detailing the experimental protocols integral to its certification.

This compound, a widely used phenoxy herbicide, is the 2-ethylhexyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1] As an ester, it possesses distinct physicochemical properties compared to its acidic parent form, influencing its behavior in analytical systems. The validation of this compound as a CRM is a meticulous process governed by international standards such as ISO 17034 to ensure its identity, purity, homogeneity, and stability.[2][3][4]

Comparison of this compound and MCPA as Analytical Standards

The choice between using this compound or MCPA as an analytical standard depends on the specific requirements of the analysis. This compound is often the target analyte in formulations and environmental samples before it hydrolyzes to MCPA.[1] The table below summarizes key properties of both compounds.

PropertyThis compoundMCPA (acid)
Molecular Formula C₁₇H₂₅ClO₃C₉H₉ClO₃
Molecular Weight 312.83 g/mol 200.62 g/mol
CAS Number 29450-45-194-74-6
Solubility in Water Low825 mg/L
LogP (Octanol-Water) ~5.9~2.81
Primary Analytical Forms Neat, solution in organic solventNeat, salt forms (e.g., sodium, amine)

Validation of this compound as a Certified Reference Material

The certification of this compound as a CRM involves a rigorous assessment of its key characteristics to ensure its suitability for use as a calibrant and quality control material.

Purity Assessment

The purity of the CRM is a critical parameter and is determined using a mass balance approach, combining results from multiple analytical techniques.

Analytical MethodPurposeTypical Purity Value
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantifies the main component and organic impurities.>99.5%
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile impurities.Confirms identity and detects impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the molecule.Provides structural confirmation.
Karl Fischer Titration Determines water content.<0.1%
Thermogravimetric Analysis (TGA) Measures the content of non-volatile inorganic impurities.<0.1%

Note: The purity values in this table are representative and may vary between different batches and manufacturers.

Homogeneity and Stability Studies

To ensure that every unit of the CRM has the same concentration of the analyte, homogeneity studies are performed. Stability studies are conducted to determine the shelf-life of the CRM under specified storage conditions.[5][6]

Table of Representative Homogeneity Data

ParameterResult
Number of Units Tested 15
Number of Replicates per Unit 2
Analytical Method HPLC-UV
Between-Unit Standard Deviation <1%
Within-Unit Standard Deviation <0.5%

Note: This data is illustrative of a typical homogeneity study for a pesticide CRM.

Table of Representative Stability Data

Study TypeStorage ConditionDurationResult
Short-term 4°C4 weeksNo significant degradation observed.
Short-term 25°C4 weeksNo significant degradation observed.
Long-term -20°C24 monthsStable within the certified uncertainty.

Note: This data is illustrative of a typical stability study for a pesticide CRM.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and certification of this compound as a CRM.

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the purity of this compound and identify any organic impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[8]

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh the this compound candidate material and dissolve it in acetonitrile to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve, accounting for the area of any impurity peaks.

Protocol 2: Homogeneity and Stability Assessment

Objective: To assess the between-unit and within-unit homogeneity and the stability of the this compound CRM over time.

  • Sampling: For homogeneity, randomly select a representative number of units from the batch (e.g., 15). For stability, store units at different temperatures (-20°C, 4°C, 25°C).

  • Sample Preparation: From each selected unit for homogeneity testing, prepare two independent samples by accurately weighing the material and dissolving it in a suitable solvent to a fixed concentration. For stability testing, samples are prepared at specified time points from the units stored at different temperatures.

  • Analysis: Analyze the prepared samples using a validated analytical method, typically HPLC-UV as described in Protocol 1.

  • Data Analysis:

    • Homogeneity: Use analysis of variance (ANOVA) to evaluate the between-unit and within-unit variation. The between-unit standard deviation should be within acceptable limits.[5]

    • Stability: Plot the concentration of this compound against time for each storage temperature. The data is evaluated to determine if any significant degradation has occurred.

Visualizing Key Processes

To better understand the validation workflow and the mechanism of action of MCPA, the following diagrams are provided.

crm_validation_workflow cluster_planning Phase 1: Planning & Preparation cluster_characterization Phase 2: Characterization cluster_validation Phase 3: Validation Studies cluster_certification Phase 4: Certification & Release P1 Candidate Material Selection & Synthesis P2 Development of Analytical Methods P1->P2 C1 Identity Confirmation (NMR, MS) P2->C1 C2 Purity Assessment (HPLC, GC, KF, TGA) C1->C2 V1 Homogeneity Study C2->V1 V2 Stability Study C2->V2 CERT1 Data Review & Uncertainty Calculation V1->CERT1 V2->CERT1 CERT2 Certificate of Analysis Generation CERT1->CERT2 CERT3 CRM Release CERT2->CERT3

Workflow for the certification of a reference material.

MCPA, the active metabolite of this compound, acts as a synthetic auxin, leading to uncontrolled growth and ultimately the death of susceptible plants.[9][10]

mcpa_signaling_pathway MCPA MCPA TIR1_AFB TIR1/AFB Auxin Receptors MCPA->TIR1_AFB Binds to AUX_IAA Aux/IAA Repressors TIR1_AFB->AUX_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) AUX_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Simplified signaling pathway of MCPA's herbicidal action.

References

Safety Operating Guide

MCPA-2-ethylhexyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of MCPA-2-ethylhexyl, a hazardous phenoxy herbicide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to strict regulatory guidelines is mandatory. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its containers.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed or inhaled and can cause an allergic skin reaction.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant, impervious gloves.

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Protective Clothing: Fire/flame resistant and impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when exposure limits may be exceeded, use a full-face respirator.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) oversees hazardous waste disposal, including pesticides.[3][4]

Step 1: Consult Product Label and Safety Data Sheet (SDS) The first and most crucial step is to read the product label and the manufacturer's Safety Data Sheet (SDS).[5][6] Look for a specific "Storage and Disposal" section, which provides legally binding instructions.[4][6][7]

Step 2: Determine the Nature of the Waste

  • Excess Product: If you have a small amount of diluted, usable product, the preferred method is to apply it as intended according to the label directions.[6] Do not mix more than you need for an application.[6]

  • Unused or Unwanted Concentrate: Unused, discarded formulations containing this compound are considered toxic pesticide waste.[7][8] These cannot be disposed of in regular trash or poured down a drain.[8][9]

Step 3: Contact Regulatory Authorities for Guidance For unused or unwanted products, you must contact your state's pesticide or environmental control agency, or a regional EPA office for guidance.[7] Local solid waste agencies can also provide specific instructions for your area.[5][6] Many states offer "Clean Sweep" programs for collecting and disposing of agricultural and commercial pesticides.[3]

Step 4: Arrange for Professional Disposal Dispose of contents and containers at an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][2] This is considered hazardous waste and requires professional handling.

Step 5: Managing Spills In the event of a spill, take immediate action to contain it and prevent it from entering drains or waterways.[8][9]

  • Evacuate: Alert personnel and evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like soil, sawdust, or commercial sorbents to absorb the liquid.[10]

  • Collect: Shovel the absorbed material into a suitable, sealed container or drum for disposal.[10]

  • Decontaminate: Clean the spill area. Do not allow wash water to enter drains; it must be collected for treatment and disposal.[8]

Procedure for Empty Container Disposal

Empty containers may still contain hazardous residues and must be handled carefully.[8] Never reuse a pesticide container for any other purpose.[6]

  • Triple-Rinse or Pressure-Rinse: Promptly after emptying, rinse the container thoroughly.[7]

    • Triple-Rinse Method: Fill the container about one-quarter full with water, recap, and shake for 10 seconds. Pour the rinsate (the rinse water) into the application equipment or mix tank for later use.[7] Repeat this procedure two more times.[7]

    • The rinsate should be used up by applying it to a site listed on the product label; do not pour it on the ground or down a drain.[6][7]

  • Puncture Container: After rinsing, puncture the container to prevent reuse.[8][11]

  • Dispose or Recycle: Offer the clean container for recycling if available.[7] Otherwise, dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.[8]

Disposal and Safety Reference Data

ParameterGuideline / Contact InformationSource
Waste Classification Hazardous Waste (when discarded)[5][8]
U.S. Federal Regulations FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act), RCRA (Resource Conservation and Recovery Act)[3][4]
Primary Disposal Guide Product Label's "Storage and Disposal" section[6][7]
Emergency Spill Contact ChemWatch (within US & Canada): 877-715-9305[8]
General Disposal Info Local Solid Waste Agency or 1-800-CLEANUP[5][6]
State Programs State Pesticide Disposal Programs ("Clean Sweep" programs)[3]
Container Handling Triple-rinse, puncture, and recycle or dispose of as per local regulations.[7][8][11]

This compound Disposal Workflowdot

G start Start: Have this compound for Disposal check_sds 1. Consult Product Label & SDS for Disposal Instructions start->check_sds is_excess Is it a small amount of leftover diluted product? check_sds->is_excess use_up 2. Use product according to label directions is_excess->use_up Yes is_concentrate Is it unused concentrate or un-rinsed containers? is_excess->is_concentrate No container_check Disposing of empty container? use_up->container_check contact_auth 3. Contact State/Local Environmental Agency or EPA Regional Office is_concentrate->contact_auth Yes is_concentrate->container_check No haz_waste 4. Treat as Hazardous Waste. Arrange disposal via a licensed facility. contact_auth->haz_waste end End: Disposal Complete haz_waste->end rinse 5. Triple-rinse container. Add rinsate to sprayer. container_check->rinse Yes container_check->end No puncture 6. Puncture container to prevent reuse. rinse->puncture recycle_dispose 7. Recycle or dispose of container per local regulations. puncture->recycle_dispose recycle_dispose->end

References

Safe Handling and Disposal of MCPA-2-Ethylhexyl in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling MCPA-2-ethylhexyl. The following procedures are designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, handling procedures, and proper disposal methods.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin and eye irritation and may lead to an allergic skin reaction. The compound is also toxic to aquatic life with long-lasting effects.[2] A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields or chemical worker's goggles.[2][3] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant, unlined, elbow-length gloves are required.[4] Suitable materials include nitrile, neoprene, butyl, or viton.[5][6] Never use leather or cotton gloves.[4]

    • Protective Clothing: Wear a long-sleeved shirt, long pants, and a lab coat or chemical-resistant coveralls.[6][7] When mixing, loading, or cleaning equipment, a chemical-resistant apron is also necessary.[4][7]

    • Footwear: Use chemical-resistant footwear that covers the ankles. Pant legs should be worn outside of the boots to prevent the chemical from entering.[4][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[2][7]

Quantitative Safety Data

The following table summarizes key toxicity and exposure limit data for this compound.

Data PointValueSpeciesReference
Acute Oral LD50 1046 mg/kgRat
Acute Dermal LD50 >2,000 mg/kgRat
Acute Inhalation LC50 >2.64 mg/m³Rat
Oregon PEL (TWA) - Respirable Fraction 5 mg/m³N/A[1]
Oregon PEL (TWA) - Total Dust 10 mg/m³N/A[1]

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Operational Plans

Experimental Protocol: Safe Handling and Storage
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[5][7]

  • Handling:

    • Conduct all work with this compound in a designated, well-ventilated area or a chemical fume hood to avoid inhalation.[1]

    • Avoid all direct personal contact with the chemical.[1]

    • Do not eat, drink, or smoke in the work area.[2]

  • Storage:

    • Store this compound in its original, tightly sealed container.[1]

    • Keep the container in a cool, dry, and well-ventilated location.[8]

    • Store away from incompatible materials, such as oxidizing agents, as well as food and feed products.[1][8]

Emergency Procedures: Spills and Exposure
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using dry, absorbent materials like sand or vermiculite.[3]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Decontaminate the spill area. Avoid generating dust.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[1]

    • Flush the affected skin and hair with running water and soap for 15-20 minutes.[1][8]

    • Seek medical attention if irritation develops or persists.[1]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of fresh, running water for at least 15-20 minutes.[8]

    • Ensure complete irrigation by keeping eyelids apart and moving them occasionally.[1]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air immediately.[8]

    • If the person is not breathing, begin artificial respiration.[8]

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Call a poison control center or doctor immediately for treatment advice.[8]

    • If the person is able to swallow, have them sip a glass of water.[8]

    • Do not induce vomiting unless instructed to do so by a medical professional.[8]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Experimental Protocol: Equipment Decontamination

Decontaminating equipment, especially sprayers, is crucial to prevent cross-contamination.

  • Initial Rinse: Immediately after use, flush the equipment thoroughly with clean water.

  • Cleaning Agent Application: Use a commercial tank and equipment cleaner as recommended for phenoxy herbicides.[9] Alternatively, a 1% household ammonia solution can be used, followed by a commercial cleaner rinse.[9]

  • Circulation and Soak: Fill the equipment with the cleaning solution and agitate or circulate it through all parts (hoses, nozzles) for at least 15-20 minutes.[10]

  • Component Cleaning: Remove nozzles, screens, and filters and clean them separately in a bucket with the cleaning solution.

  • Final Rinse: Thoroughly rinse the equipment inside and out with clean water.[10]

  • Drying: Allow all parts to dry completely before storage.

Waste Disposal
  • Chemical Waste: All unused this compound and spill cleanup materials are considered hazardous waste.

    • Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not pour waste down the drain or contaminate water sources.[1][8]

  • Container Disposal:

    • Empty containers are still considered hazardous as they may retain product residue.[1]

    • Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.

    • Puncture the container to prevent reuse.[1]

    • Dispose of the decontaminated container through a licensed hazardous waste management facility or as directed by local regulations.[1]

Visualization of Safety and Disposal Workflow

The following diagram illustrates the key decision points and procedures for safely handling and disposing of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Emergency cluster_disposal 3. Post-Experiment Phase start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability (Gloves, Goggles, Coveralls) risk_assessment->ppe_check safety_equip Check Safety Equipment (Fume Hood, Eyewash) ppe_check->safety_equip handling Handle Chemical in Fume Hood safety_equip->handling spill Spill or Exposure? handling->spill no_spill Proceed with Experiment spill->no_spill No yes_spill Follow Emergency Procedures (Decontaminate/First Aid) spill->yes_spill Yes decontaminate_equip Decontaminate Equipment (Rinse, Clean, Rinse) no_spill->decontaminate_equip seek_medical Seek Medical Attention yes_spill->seek_medical waste_collection Collect Waste (Excess Chemical, Rinsate, PPE) decontaminate_equip->waste_collection waste_disposal Dispose of Hazardous Waste (Follow Regulations) waste_collection->waste_disposal container_disposal Decontaminate & Puncture Container waste_disposal->container_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCPA-2-ethylhexyl
Reactant of Route 2
Reactant of Route 2
MCPA-2-ethylhexyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.